p-Nitrophenyl galacto-N-bioside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-UVFFFCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to p-Nitrophenyl galacto-N-bioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl galacto-N-bioside, systematically named 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, is a synthetic chromogenic substrate pivotal in the field of glycobiology and enzymology. Its core structure, consisting of a β(1→3) linked galactose and N-acetylgalactosamine disaccharide (the Thomsen-Friedenreich antigen or Core 1 structure) attached to a p-nitrophenyl group, makes it an invaluable tool for the detection and characterization of specific O-glycosidases. The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols and data presentation.
Chemical Structure and Properties
The chemical identity of this compound is well-defined, providing a solid foundation for its use in precise enzymatic assays. Its key identifiers and physicochemical properties are summarized below.
Physicochemical Data
| Property | Value | Reference |
| Systematic Name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside | --INVALID-LINK-- |
| Common Synonym | PNP Gal-β1,3-GalNAc | --INVALID-LINK-- |
| CAS Number | 59837-14-8 | --INVALID-LINK-- |
| Molecular Formula | C20H28N2O13 | --INVALID-LINK-- |
| Molecular Weight | 504.44 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
| SMILES String | CC(=O)N[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O2">C@HC(O)C(CO)O[C@@H]1OC3=CC=C(--INVALID-LINK--[O-])C=C3 | --INVALID-LINK-- |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Experimental Protocols
This compound is predominantly used as a substrate in enzyme assays. The general principle involves the enzymatic hydrolysis of the glycosidic bond, leading to the release of p-nitrophenol, which has a characteristic absorbance maximum at alkaline pH.
General Workflow for Enzyme Assay
Caption: General workflow for enzymatic assays.
Detailed Protocol for O-Glycosidase Activity Assay
This protocol is adapted for the use of this compound as a substrate for O-Glycosidase (EC 3.2.1.97).[1]
1. Reagents and Materials:
-
This compound (Substrate)
-
O-Glycosidase (Enzyme)
-
5X Reaction Buffer: 250 mM sodium phosphate (B84403), pH 5.0
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
Incubator or water bath at 37°C
2. Procedure:
-
Prepare Substrate Working Solution: Dissolve this compound in 1X Reaction Buffer to a final concentration of 1-5 mM.
-
Prepare Enzyme Dilutions: Dilute the O-Glycosidase in 1X Reaction Buffer to a concentration that will yield a linear response over the desired time course.
-
Assay Setup:
-
In a 96-well plate, add 40 µL of 1X Reaction Buffer to each well.
-
Add 10 µL of the diluted enzyme solution to the sample wells. For the blank, add 10 µL of 1X Reaction Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Add 100 µL of 1 M Na2CO3 to each well to stop the reaction and develop the yellow color of the p-nitrophenolate ion.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
-
One unit of O-Glycosidase activity is defined as the amount of enzyme required to release 1 µmole of p-nitrophenol per minute under the specified conditions.[1]
-
Adaptation for Other Glycosidases
This protocol can be adapted for other enzymes that cleave this compound, such as α-galactosidase, by modifying the buffer composition and pH to match the optimal conditions for the specific enzyme.[3] For instance, an assay for α-galactosidase might use a citrate (B86180) or phosphate buffer at a pH closer to its optimum (e.g., pH 4.5-6.5).
Applications in Research and Development
The primary application of this compound is in the characterization of glycosidase enzymes.
-
Enzyme Kinetics: It is used to determine key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing insights into the enzyme's affinity for the Core 1 O-glycan structure.
-
Inhibitor Screening: This substrate is employed in high-throughput screening assays to identify and characterize inhibitors of O-glycosidases, which is relevant in drug discovery programs targeting pathways involving O-glycan degradation.
-
Quality Control: In the production of recombinant glycosidases, this compound serves as a reliable substrate for activity and purity assessments.
-
Diagnostics: While less common for this specific substrate, p-nitrophenyl glycosides, in general, are used in diagnostic assays to detect the presence of specific enzymatic activities in biological samples.
Data Interpretation and Visualization
The data obtained from assays using this compound is typically quantitative and can be visualized to understand enzyme behavior.
Logical Relationship of Assay Components
Caption: Relationship of components in the enzyme assay.
Conclusion
This compound is a highly specific and useful tool for researchers in glycobiology and related fields. Its well-defined chemical structure and the chromogenic nature of its aglycone moiety allow for straightforward and quantitative assessment of O-glycosidase activity. The protocols and data presented in this guide provide a framework for the effective utilization of this substrate in a variety of research and development applications, from fundamental enzyme characterization to high-throughput screening for potential therapeutic agents.
References
synthesis of p-Nitrophenyl galacto-N-bioside
An In-depth Technical Guide to the Synthesis of p-Nitrophenyl galacto-N-bioside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a key compound for studying O-glycosidase activity. The primary focus is on a highly efficient chemoenzymatic approach, which offers significant advantages in terms of yield and purity.
Introduction
This compound, systematically named 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, is a chromogenic substrate used in the detection and characterization of O-glycosidases. The enzymatic cleavage of this substrate releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically, allowing for the determination of enzyme activity. This guide details a robust chemoenzymatic synthesis strategy.
Chemoenzymatic Synthesis Pathway
A highly efficient method for the synthesis of galacto-N-biose (GNB) derivatives is a one-pot, two-enzyme system.[1][2] This system utilizes a galactokinase and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase.[1][2] For the synthesis of the p-Nitrophenyl derivative, p-Nitrophenyl N-acetyl-β-D-galactosaminide is used as the acceptor molecule.
The synthesis involves two main enzymatic steps:
-
Phosphorylation of Galactose: A galactokinase (e.g., BiGalK from Bifidobacterium infantis) catalyzes the formation of galactose-1-phosphate (Gal-1-P) from galactose and a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP).
-
Glycosylation: A D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (e.g., BiGalHexNAcP from B. infantis) then transfers the galactosyl moiety from Gal-1-P to the acceptor molecule, p-Nitrophenyl N-acetyl-β-D-galactosaminide, to form the final product.[1][2]
Synthesis Workflow
Caption: One-pot two-enzyme synthesis workflow.
Experimental Protocols
Materials and General Methods
-
Enzymes : Recombinant galactokinase from Bifidobacterium infantis ATCC15697 (BiGalK) and D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase from B. infantis ATCC15697 (BiGalHexNAcP) are expressed and purified as previously reported.[3]
-
Reagents : Galactose (Gal), Adenosine 5'-triphosphate (ATP), p-Nitrophenyl N-acetyl-β-D-galactosaminide, Tris-HCl buffer, and MgCl2 are purchased from commercial suppliers.[3][4][5][6]
-
Purification : Bio-gel P-2 gel chromatography is used for product purification.[3]
-
Analysis : Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC), High-resolution electrospray-ionization mass spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for reaction monitoring and product characterization.[3]
One-Pot Two-Enzyme Synthesis Protocol
-
A reaction mixture (2 mL) is prepared containing 100 mM Tris-HCl (pH 8.0), 20 mM galactose, 22 mM ATP, 15 mM MgCl2, 20 mM p-Nitrophenyl N-acetyl-β-D-galactosaminide, an excess amount of BiGalK, and BiGalHexNAcP.[3]
-
The reaction is incubated at a controlled temperature (e.g., 37°C) and monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched by adding an equal volume of ice-cold ethanol (B145695) and incubated at 4°C for 30 minutes to precipitate proteins.[3]
-
The mixture is centrifuged to remove the precipitate.
-
The supernatant is concentrated under reduced pressure.
-
The concentrated product is purified by Bio-gel P-2 gel chromatography.[3]
-
Fractions containing the desired product are pooled, lyophilized, and characterized by HRESIMS and NMR.
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₀H₂₈N₂O₁₃ | 504.44 | 59837-14-8 |
| p-Nitrophenyl N-acetyl-β-D-galactosaminide | C₁₄H₁₈N₂O₈ | 342.30 | 14948-96-0 |
| Galactose | C₆H₁₂O₆ | 180.16 | 59-23-4 |
Typical Reaction Yields
While specific yields for this compound are not detailed in the searched literature, the synthesis of related galacto-N-biose derivatives using this chemoenzymatic system has been reported with high efficiency.[1][2] Yields for similar syntheses of GNB and lacto-N-biose derivatives have been reported to be high.[3]
Alternative Synthesis: Transglycosylation
An alternative enzymatic approach involves the use of β-D-galactosidases for the regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides through transglycosylation.[7] In this method, a suitable galactose donor (e.g., lactose (B1674315) or o-nitrophenyl-β-D-galactopyranoside) is reacted with the acceptor, p-Nitrophenyl N-acetyl-β-D-galactosaminide, in the presence of a β-D-galactosidase.
Transglycosylation Logical Relationship
Caption: Logical flow of transglycosylation.
This method's efficiency can be influenced by the choice of enzyme, reaction conditions, and the potential for hydrolytic side reactions.[7]
Application in Enzyme Assays
This compound is a valuable tool for studying O-glycosidase activity. The enzymatic hydrolysis of the glycosidic bond releases p-nitrophenol, which can be quantified colorimetrically at 400-420 nm.[8][9]
O-Glycosidase Assay Principle
Caption: Principle of O-glycosidase assay.
This assay provides a straightforward and sensitive method for determining enzyme kinetics and for high-throughput screening of enzyme inhibitors.
References
- 1. Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives and their sialylated forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Glycosynth - p-Nitrophenyl N-acetyl-beta-D-galactosaminide [glycosynth.co.uk]
- 5. goldbio.com [goldbio.com]
- 6. rpicorp.com [rpicorp.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to p-Nitrophenyl galacto-N-bioside: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of p-Nitrophenyl galacto-N-bioside, a chromogenic substrate pivotal in glycobiology and enzyme kinetics studies. This document details its biochemical applications, outlines a general experimental protocol for its use, and presents available physicochemical data.
Core Properties and Specifications
This compound, systematically named 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, is a synthetic disaccharide derivative. Its primary utility lies in its function as a chromogenic substrate for various glycosidases. The presence of the p-nitrophenyl group allows for the colorimetric detection of enzymatic activity. Upon hydrolysis by a specific enzyme, colorless this compound releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Systematic Name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside | [3] |
| Synonym | This compound | [3][4] |
| CAS Number | 59837-14-8 | [5] |
| Molecular Formula | C₂₀H₂₈N₂O₁₃ | [5] |
| Molecular Weight | 504.44 g/mol | [5] |
| Physical Form | Solid | - |
| Purity | ≥98% | [3] |
| Storage Temperature | -20°C | - |
Table 2: Comparative Solubility Data of a Related Compound (p-Nitrophenyl β-D-galactopyranoside)
| Solvent | Solubility | Source |
| DMF | 11 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | Slightly soluble | [1] |
| PBS (pH 7.2) | 0.09 mg/mL | [1] |
Biochemical Applications and Target Enzymes
This compound is a valuable tool for detecting and characterizing the activity of specific glycoside hydrolases. Its structure is designed to be a substrate for enzymes that recognize and cleave the terminal galactose or the internal glycosidic linkage.
Known enzymatic applications include:
-
Substrate for O-glycosidase [3]
-
Assay of endo-α-N-acetylgalactosaminidase activity: This enzyme, found in various organisms including Streptococcus pneumoniae, specifically cleaves the O-linked disaccharide Gal-β-1,3-GalNAc-α from glycoproteins.[6][7] this compound mimics this core structure.
-
General glycobiology research [4]
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the activity of a glycosidase using this compound as a chromogenic substrate.
Principle of the Chromogenic Assay
The enzymatic assay is based on the hydrolysis of the glycosidic bond in this compound by a specific glycosidase. This reaction releases p-nitrophenol, which, under alkaline conditions, exhibits a strong absorbance at a specific wavelength (typically 405-420 nm). The rate of p-nitrophenol formation is directly proportional to the enzyme activity.[1][8]
Materials and Reagents
-
This compound (substrate)
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
Assay buffer (the optimal pH and composition will depend on the specific enzyme)
-
Stop solution (e.g., 1 M sodium carbonate or sodium hydroxide)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). The final concentration in the assay will need to be optimized.
-
Prepare the assay buffer appropriate for the enzyme being studied.
-
Prepare the enzyme solution at a suitable dilution in the assay buffer.
-
-
Enzymatic Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the this compound substrate solution to each well.
-
The final reaction volume and concentrations of enzyme and substrate should be optimized based on preliminary experiments.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution. This will raise the pH and develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.
-
Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in utilizing this compound.
Caption: General Workflow for a Chromogenic Enzyme Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. goldbio.com [goldbio.com]
- 3. O-glycosidase substrate, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Mechanistic investigation of the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. goldbio.com [goldbio.com]
p-Nitrophenyl galacto-N-bioside: A Chromogenic Substrate for Probing O-Glycosidase Activity and its Role in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked glycosylation, the attachment of sugar moieties to the hydroxyl group of serine or threonine residues of proteins, is a critical post-translational modification that modulates a vast array of cellular processes. The enzymes responsible for the removal of these O-linked glycans, O-glycosidases, are key players in regulating protein function, cellular signaling, and host-pathogen interactions. Understanding the activity and specificity of these enzymes is paramount for elucidating their biological roles and for the development of therapeutic interventions targeting diseases associated with aberrant glycosylation, such as cancer and neurodegenerative disorders. p-Nitrophenyl galacto-N-bioside (4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside) has emerged as a valuable chromogenic substrate for the sensitive and continuous monitoring of O-glycosidase activity. This technical guide provides a comprehensive overview of the use of this compound in O-glycosidase research, including detailed experimental protocols, data presentation, and an exploration of the broader context of O-glycosylation in cellular signaling.
Principle of Detection
The utility of this compound as a substrate for O-glycosidases lies in its straightforward colorimetric detection method. The substrate itself is colorless. Enzymatic cleavage of the glycosidic bond by an O-glycosidase releases p-nitrophenol, which, at an alkaline pH, tautomerizes to the p-nitrophenolate ion, a chromophore with a distinct yellow color. The intensity of this color, which can be quantified by measuring the absorbance at 400-420 nm, is directly proportional to the amount of p-nitrophenol released and thus to the enzymatic activity.[1][2]
Quantitative Data Presentation
While specific kinetic parameters for O-glycosidases with this compound are not extensively reported in the literature, the following tables provide a template for presenting such data once determined experimentally. The subsequent experimental protocols section details the methodology to obtain these values.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside |
| Molecular Formula | C₂₀H₂₈N₂O₁₃ |
| Molecular Weight | 504.44 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and DMF |
Table 2: Example Kinetic Parameters of an O-Glycosidase with this compound
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Enzyme X | Value | Value | Value | Value | Value | Value |
| Enzyme Y | Value | Value | Value | Value | Value | Value |
| Note: The values in this table are placeholders and should be replaced with experimentally determined data. |
Experimental Protocols
Protocol 1: O-Glycosidase Activity Assay using this compound
This protocol is adapted from the assay described for the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae.[3]
Materials:
-
This compound (Substrate)
-
O-glycosidase enzyme solution
-
Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 6.5, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-420 nm
-
Incubator set to 37°C
Procedure:
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically be in the range of 0.1 to 5 mM, depending on the Km of the enzyme.
-
In a 96-well microplate, add 50 µL of the substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 50 µL of the O-glycosidase enzyme solution (diluted in Assay Buffer) to each well. For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well. The solution should turn yellow in the presence of enzymatic activity.
-
Measure the absorbance of each well at 400 nm using a microplate reader.
-
Calculate the concentration of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. The molar extinction coefficient of p-nitrophenol under these conditions is approximately 14,000 M⁻¹cm⁻¹.[3]
-
Enzyme activity can be expressed in Units/mg, where one Unit is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified conditions.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for an O-glycosidase using this compound.
Procedure:
-
Perform the O-glycosidase activity assay as described in Protocol 1, but with a range of substrate concentrations. A typical range would be from 0.1 to 10 times the expected Km. At least 6-8 different concentrations should be used.
-
Ensure that the enzyme concentration and incubation time are optimized so that the substrate consumption is less than 10% to maintain initial velocity conditions.
-
For each substrate concentration, determine the initial velocity (v₀) of the reaction, typically expressed in µmol of product formed per minute.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]). This will generate a Michaelis-Menten plot.
-
To determine Km and Vmax more accurately, transform the data using a Lineweaver-Burk plot (a double reciprocal plot).[4][5]
-
Calculate 1/v₀ and 1/[S] for each data point.
-
Plot 1/v₀ (y-axis) versus 1/[S] (x-axis).
-
The data should fall on a straight line.
-
The y-intercept of the line is equal to 1/Vmax.
-
The x-intercept of the line is equal to -1/Km.
-
The slope of the line is Km/Vmax.
-
-
Alternatively, use non-linear regression analysis software to fit the Michaelis-Menten equation directly to the v₀ versus [S] data to determine Km and Vmax.
Signaling Pathways and Experimental Workflows
O-Glycosylation in the Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis.[6][7] The function of the Notch receptor is intricately regulated by O-glycosylation. Specific O-glycans are added to the extracellular domain of the Notch receptor by glycosyltransferases like POFUT1 and EOGT. These modifications can influence the binding of Notch ligands (e.g., Delta and Jagged), thereby modulating the strength and outcome of the signaling cascade. O-glycosidases, by removing these O-glycans, would act as negative regulators of this process, providing a mechanism for fine-tuning Notch signaling.
Caption: Regulation of Notch signaling by O-glycosylation.
Experimental Workflow for O-Glycosidase Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an O-glycosidase using this compound.
Caption: Workflow for O-glycosidase kinetic analysis.
Conclusion
This compound serves as a valuable tool for the characterization of O-glycosidase activity. Its use in straightforward colorimetric assays allows for the determination of key kinetic parameters, providing insights into the catalytic efficiency and substrate specificity of these important enzymes. By employing the detailed protocols and data analysis methods outlined in this guide, researchers can effectively probe the function of O-glycosidases and their role in complex biological processes such as the Notch signaling pathway. Further investigation into the kinetics of various O-glycosidases with this substrate will undoubtedly contribute to a deeper understanding of their physiological and pathological roles, paving the way for the development of novel diagnostic and therapeutic strategies.
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. libios.fr [libios.fr]
- 3. Mechanistic investigation of the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Multifaceted regulation of Notch signaling by glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of glycosylation in Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to p-Nitrophenyl galacto-N-bioside (CAS: 59837-14-8) for Researchers and Drug Development Professionals
An In-depth Overview of a Key Chromogenic Substrate for Glycosidase Research
This technical guide provides a comprehensive overview of p-Nitrophenyl galacto-N-bioside, a crucial tool for researchers, scientists, and professionals involved in drug development. This document details its chemical and physical properties, its applications in enzyme kinetics, and provides standardized experimental protocols for its use.
Core Chemical and Physical Properties
This compound, with the CAS number 59837-14-8, is a synthetic disaccharide widely used as a chromogenic substrate in biochemical assays. Its chemical structure consists of a galactose molecule linked to an N-acetylgalactosamine, which is in turn attached to a p-nitrophenyl group. The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
| Property | Value |
| CAS Number | 59837-14-8 |
| Molecular Formula | C₂₀H₂₈N₂O₁₃ |
| Molecular Weight | 504.44 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 225-228 °C (decomposes)[1] |
| Boiling Point | 879 °C at 760 mmHg[1] |
| Solubility | Soluble in water and methanol |
| Storage Temperature | -20°C |
Applications in Enzymology and Drug Discovery
This compound serves as a substrate for a variety of glycosidases, making it an invaluable tool for studying enzyme kinetics, screening for inhibitors, and in diagnostic applications. Its primary utility lies in its ability to produce a quantifiable color change upon enzymatic hydrolysis, enabling straightforward and high-throughput screening assays.
This compound is a known substrate for the following enzymes:
-
O-Glycosidase (EC 3.2.1.97) : This enzyme, also known as endo-α-N-acetylgalactosaminidase, specifically cleaves the O-glycosidic bond between Galβ(1-3)GalNAc and a serine or threonine residue on glycoproteins.[2][3] this compound mimics this core disaccharide structure.
-
α-Galactosidase (EC 3.2.1.22) : This enzyme hydrolyzes terminal α-galactosyl moieties from glycoproteins and glycolipids.
-
endo-GalNAc-ase S : This is another designation for O-glycosidase.
-
Rhamnogalacturonan Acetylesterase (EC 3.1.1.-) : While primarily acting on acetylated rhamnogalacturonan, some studies have utilized p-nitrophenyl glycosides to assess esterase activity.
-
α-L-Arabinofuranosidase (EC 3.2.1.55) : This enzyme is involved in the breakdown of hemicellulose by cleaving terminal arabinofuranosyl residues.
The enzymatic hydrolysis of this compound can be visually represented as a straightforward workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are outlined protocols for enzyme assays using this compound.
O-Glycosidase (Endo-α-N-acetylgalactosaminidase) Assay
This protocol is based on the unit definition for O-Glycosidase, where one unit of enzyme is defined as the amount required to produce 1 µmole of p-nitrophenol per minute at 37°C and pH 5.0 from p-Nitrophenyl-2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside.[2][3]
| Step | Procedure |
| Reagents | - 5X Reaction Buffer: 250 mM Sodium Phosphate, pH 5.0- Substrate Stock: 10 mM this compound in water- Enzyme Solution: O-Glycosidase diluted in 1X Reaction Buffer- Stop Solution: 1 M Sodium Carbonate |
| Assay Preparation | 1. Prepare a 1X Reaction Buffer by diluting the 5X stock with deionized water.2. Prepare working concentrations of the substrate and enzyme in 1X Reaction Buffer. |
| Reaction | 1. In a microcentrifuge tube or microplate well, combine: - 40 µL of 1X Reaction Buffer - 10 µL of Substrate Solution - 10 µL of Enzyme Solution2. Incubate at 37°C for a defined period (e.g., 30 minutes). |
| Termination & Readout | 1. Stop the reaction by adding 100 µL of Stop Solution.2. Measure the absorbance at 405 nm using a spectrophotometer. |
| Calculation | Calculate the concentration of p-nitrophenol using its molar extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹ at 405 nm in basic solution). |
The logical flow of this experimental procedure can be visualized as follows:
Comparative Data for Other Glycosidases
| Enzyme | Substrate | Source Organism | Km (mM) | Optimal pH | Optimal Temp (°C) |
| α-Galactosidase | p-Nitrophenyl-α-D-galactopyranoside | Aspergillus fumigatus | 0.3 | 4.5 - 5.5 | 55 |
| endo-α-N-acetyl-galactosaminidase | This compound | Streptococcus pneumoniae | - | 6.5 | 37 |
| α-L-Arabinofuranosidase | p-Nitrophenyl-α-L-arabinofuranoside | Aspergillus niger | - | 4.0 | 40 |
Note: The Km value for α-galactosidase is for a closely related, but not identical, substrate and should be used for comparative purposes only.[4] For endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae, this compound has been confirmed as an effective chromogenic substrate.[5][6] Similarly, p-nitrophenyl-α-L-arabinofuranoside is a standard substrate for α-L-arabinofuranosidase assays.[7]
Conclusion
This compound is a versatile and indispensable tool in glycobiology and drug discovery. Its well-defined chemical properties and its utility as a chromogenic substrate for a range of glycosidases allow for robust and reproducible enzyme activity assays. The provided protocols and comparative data serve as a valuable resource for researchers and scientists in designing and executing experiments to explore the roles of these enzymes in health and disease, and to identify potential therapeutic inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. O-Glycosidase • QA-Bio • Cleaves O-Linked Glycans from Glycoproteins [qa-bio.com]
- 4. scielo.br [scielo.br]
- 5. Action of endo-alpha-N-acetyl-D-galactosaminidase on synthetic glycosides including chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic investigation of the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-L-Arabinofuranosidase Aspergillus niger Enzyme | Megazyme [megazyme.com]
An In-depth Technical Guide to p-Nitrophenyl galacto-N-bioside for Researchers and Drug Development Professionals
Introduction
p-Nitrophenyl galacto-N-bioside (PNP-Gal-β1,3-GalNAc) is a chromogenic substrate pivotal in the fields of glycobiology, enzyme kinetics, and drug discovery. Its specific chemical structure allows for the sensitive detection and quantification of various glycosidase activities. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound is a disaccharide derivative where the galacto-N-bioside is linked to a p-nitrophenyl group. The presence of the p-nitrophenol aglycon allows for a colorimetric assay, as its release upon enzymatic cleavage results in a yellow-colored solution under alkaline conditions, which can be quantified spectrophotometrically.
Table 1: Physicochemical and Identification Data for this compound [1]
| Property | Value |
| Molecular Weight | 504.44 g/mol |
| Molecular Formula | C₂₀H₂₈N₂O₁₃ |
| Synonyms | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, PNP Gal-β1,3-GalNAc |
| CAS Number | 59837-14-8 |
| Appearance | Powder |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Linear Formula | (β-D-Gal-[1→3]-α-D-GalNAc-1→OC₆H₄NO₂) |
| InChI Key | INMOOBMAIAWVBW-UVFFFCKLSA-N |
| SMILES String | [H][C@]1(O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O)O[C@H]2--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@@H]2NC(C)=O |
Synthesis Methodology
The synthesis of this compound can be achieved through a chemo-enzymatic approach. This method combines chemical synthesis to create a precursor molecule with an enzymatic step for the specific glycosidic linkage formation, offering high regioselectivity and yield.
Experimental Protocol: General Chemo-Enzymatic Synthesis
This protocol describes a general strategy for the synthesis of p-nitrophenyl glycosides, which can be adapted for this compound.
Step 1: Chemical Synthesis of an Anomeric Mixture
-
A protected N-acetylgalactosamine (GalNAc) derivative is chemically synthesized.
-
This derivative is then reacted with p-nitrophenol in the presence of a condensing agent to form an anomeric mixture of α/β-substituted p-nitrophenyl-N-acetylgalactosaminide.
Step 2: Enzymatic Transglycosylation
-
The anomeric mixture serves as the acceptor molecule.
-
A suitable donor, such as lactose, provides the galactose unit.
-
A specific β-D-galactosidase from a source like Bacillus circulans is used as the catalyst for the transglycosylation reaction. This enzyme regioselectively synthesizes the β-(1→3) linkage between the galactose and the GalNAc of the acceptor.
-
The reaction is carried out in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0-7.0) at a controlled temperature (e.g., 37-40°C).
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Purification
-
Upon completion of the reaction, the desired α-anomer of this compound is separated from the reaction mixture.
-
Purification can be achieved using chromatographic techniques, such as silica (B1680970) gel column chromatography.
Applications in Enzymatic Assays
This compound is a versatile substrate for assaying the activity of several O-glycosidases.[2] Its applications include the characterization of:
-
α-Galactosidase (AnGAL)
-
Rhamnogalacturonan acetylesterase (AnRAE)
-
α-L-Arabinofuranosidase (AnAF)
-
Endo-GalNAc-ase S
The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, which can be quantified to determine enzyme activity.
Experimental Protocol: General Glycosidase Activity Assay
This protocol outlines a general method for determining glycosidase activity using a p-nitrophenyl-linked substrate.
1. Reagent Preparation:
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).
-
Assay Buffer: Prepare a buffer appropriate for the optimal pH of the enzyme being assayed (e.g., 100 mM sodium acetate (B1210297) buffer for acidic enzymes or 100 mM phosphate buffer for neutral enzymes).
-
Stop Solution: Prepare a solution to terminate the enzymatic reaction and develop the color of the released p-nitrophenol (e.g., 1 M sodium carbonate or 200 mM borate (B1201080) buffer, pH 9.8).
-
p-Nitrophenol Standard Curve: Prepare a series of standard solutions of p-nitrophenol in the assay buffer to generate a standard curve for quantifying the amount of product released.
2. Assay Procedure:
-
In a microcentrifuge tube or a well of a microplate, add the assay buffer.
-
Add the enzyme solution to the buffer.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the this compound substrate solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance of the solution at a wavelength of 400-420 nm using a spectrophotometer or microplate reader.
-
A blank reaction containing all components except the enzyme should be included to account for any non-enzymatic hydrolysis of the substrate.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the p-nitrophenol standards against their known concentrations.
-
Use the standard curve to determine the concentration of p-nitrophenol released in the enzymatic reaction.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Visualizations
To further elucidate the experimental processes, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for a glycosidase activity assay.
Caption: Principle of the colorimetric enzyme assay.
References
A Technical Guide to the p-Nitrophenyl Galacto-N-bioside Assay: Principles and Protocols
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core principles and applications of the p-Nitrophenyl galacto-N-bioside assay. This colorimetric method is a fundamental tool for the detection and quantification of galactosidase activity.
Core Principle
The this compound assay is a widely used biochemical method to measure the activity of galactosidase enzymes. The principle hinges on the use of a synthetic, chromogenic substrate, a p-nitrophenyl-glycoside, which is structurally analogous to the natural substrate of the enzyme.
The assay can be adapted for two main types of galactosidases:
-
α-Galactosidase: This enzyme specifically hydrolyzes terminal α-galactosyl moieties from glycoproteins and glycolipids. The substrate used is p-Nitrophenyl-α-D-galactopyranoside (PNP-α-Gal).
-
β-Galactosidase: This enzyme is crucial for the breakdown of lactose (B1674315) and other β-galactosides into monosaccharides. The corresponding substrate is p-Nitrophenyl-β-D-galactopyranoside (PNPG) or o-Nitrophenyl-β-D-galactopyranoside (ONPG).[1][2][3]
The enzymatic reaction involves the hydrolysis of the glycosidic bond in the synthetic substrate. This cleavage releases two products: a galactose sugar molecule and p-nitrophenol (or o-nitrophenol in the case of ONPG).[1][4][5] While the initial substrate is colorless, the liberated p-nitrophenol is a yellow-colored compound under alkaline conditions.[1][5] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, and thus to the activity of the galactosidase enzyme. The absorbance of the resulting solution is measured spectrophotometrically, typically at a wavelength of 400-420 nm, to quantify the enzyme's activity.[4][5]
Experimental Workflow
The general workflow for the this compound assay is a straightforward multi-step process. It begins with the preparation of reagents, followed by the enzymatic reaction, termination of the reaction, and finally, the measurement of the product.
Detailed Experimental Protocols
Below are detailed methodologies for performing the assay for both α- and β-galactosidase.
α-Galactosidase Assay Protocol
This protocol is adapted for the measurement of α-galactosidase activity using p-Nitrophenyl-α-D-galactopyranoside.
Materials:
-
p-Nitrophenyl-α-D-galactopyranoside (PNP-α-Gal) solution
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PNP-α-Gal in the citrate-phosphate buffer. The final concentration in the reaction mixture can be optimized, but a starting point is typically in the millimolar range.
-
Prepare the sodium carbonate stop solution.
-
-
Reaction Setup:
-
In a microplate well or cuvette, add a defined volume of the enzyme solution.
-
Initiate the reaction by adding the PNP-α-Gal substrate solution.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination:
-
Stop the reaction by adding the sodium carbonate solution. This will raise the pH and stop the enzymatic activity, while also developing the yellow color of the p-nitrophenol.
-
-
Measurement:
-
Measure the absorbance of the solution at 400-420 nm.
-
-
Controls:
-
Prepare a blank control containing all reagents except the enzyme solution to subtract the background absorbance.
-
Prepare a positive control with a known concentration of α-galactosidase if available.
-
β-Galactosidase Assay Protocol (using ONPG)
This protocol describes the measurement of β-galactosidase activity using o-Nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 4 mg/mL in phosphate (B84403) buffer)[1]
-
Z-buffer (contains sodium phosphate, KCl, MgSO₄, and β-mercaptoethanol, pH 7.0)[8]
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)
-
Enzyme solution (e.g., bacterial lysate)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagents:
-
Reaction Setup:
-
Add a specific volume of the enzyme solution diluted in Z-buffer to a microplate well or cuvette.
-
-
Initiation and Incubation:
-
Start the reaction by adding the ONPG solution.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined time.
-
-
Termination:
-
Halt the reaction by adding the sodium carbonate solution.
-
-
Measurement:
-
Read the absorbance at 420 nm.[5]
-
-
Calculations:
-
Enzyme activity is often expressed in Miller units, which are calculated based on the absorbance reading, reaction time, and cell density.
-
Enzymatic Reaction and Detection
The core of the assay is the enzymatic hydrolysis of the p-nitrophenyl substrate. The following diagram illustrates this reaction for β-galactosidase.
References
- 1. notesforbiology.com [notesforbiology.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. O-Nitrophenyl-β-D-Galactopyranoside (ONPG) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Nitrophenyl α-D-galactopyranoside | TargetMol [targetmol.com]
- 8. Beta-galactosidase Kinetics [rpdata.caltech.edu]
An In-depth Technical Guide to p-Nitrophenyl galacto-N-bioside for Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Nitrophenyl galacto-N-bioside, a crucial chromogenic substrate for glycobiology research. This document details its chemical properties, applications in enzyme assays, and provides experimental protocols for its use with various glycosidases.
Introduction to this compound
This compound (4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside) is a synthetic disaccharide that serves as a valuable tool for detecting and quantifying the activity of specific glycoside hydrolases. Its structure, consisting of a β-D-galactose linked to an α-D-N-acetylgalactosamine with a p-nitrophenyl group attached, makes it a specific substrate for enzymes that recognize this particular linkage. Upon enzymatic cleavage of the glycosidic bond, the colorless substrate releases p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically. This property forms the basis of a wide range of enzyme assays in glycobiology.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| Synonyms | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside |
| Linear Formula | (β-D-Gal-[1→3]-α-D-GalNAc-1→OC₆H₄NO₂) |
| CAS Number | 59837-14-8 |
| Molecular Formula | C₂₀H₂₈N₂O₁₃ |
| Molecular Weight | 504.44 g/mol |
| Appearance | Powder |
| Purity | ≥98% |
| Storage | Store at -20°C |
Applications in Glycobiology Research
This compound is a key substrate for the characterization of several important glycosidases. Its primary applications lie in the sensitive and continuous monitoring of enzyme activity, enabling kinetic studies, inhibitor screening, and the purification of these enzymes.
O-Glycosidase (Endo-α-N-acetylgalactosaminidase)
O-Glycosidases, specifically endo-α-N-acetylgalactosaminidases (EC 3.2.1.97), are enzymes that cleave the O-glycosidic bond between an α-N-acetylgalactosamine (GalNAc) residue and a serine or threonine residue in glycoproteins. These enzymes are crucial for studying O-linked glycosylation, which plays a significant role in various biological processes, including cell recognition and signaling. This compound mimics the core 1 O-glycan structure (Gal-β1,3-GalNAcα1-Ser/Thr) and is a specific substrate for these enzymes.
This protocol outlines a general method for determining O-glycosidase activity using this compound.
Materials:
-
This compound solution (e.g., 10 mM in a suitable buffer)
-
O-Glycosidase enzyme solution of unknown concentration
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 5.0)
-
Stop Solution (e.g., 0.25 M sodium carbonate)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the this compound substrate solution.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the O-glycosidase enzyme solution to the reaction mixture.
-
Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution. The alkaline pH will develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of the solution at 405 nm.
-
A standard curve of p-nitrophenol should be prepared to determine the concentration of the product formed.
-
Calculate the enzyme activity based on the amount of p-nitrophenol released per unit of time.
O-Glycosidase assay workflow.
Rhamnogalacturonan Acetylesterase (EC 3.1.1.86)
Rhamnogalacturonan acetylesterase (RGAE) is an enzyme that catalyzes the deacetylation of rhamnogalacturonan, a major component of pectin (B1162225) in plant cell walls. The activity of this enzyme is a prerequisite for the complete degradation of pectin by other enzymes. While this compound is not a direct substrate for RGAE, related p-nitrophenyl esters like p-nitrophenyl acetate (B1210297) are commonly used to assay for general esterase activity, and this principle can be adapted to screen for RGAE activity.
Specific kinetic data for rhamnogalacturonan acetylesterase with disaccharide substrates are not widely reported. Assays typically rely on measuring the release of acetate from the natural polysaccharide substrate or the use of artificial esterase substrates.
This protocol is adapted from a general method for determining acetylesterase activity using a natural substrate.[2]
Materials:
-
Rhamnogalacturonan (acetylated)
-
Rhamnogalacturonan acetylesterase enzyme solution
-
Extraction/Reaction Buffer (e.g., pH 6.0)
-
Re-suspension buffer
-
Acid-alcohol solution
-
Ferric perchlorate (B79767) reagent
Procedure:
-
Incubate a known amount of rhamnogalacturonan with the enzyme solution in the reaction buffer at room temperature with shaking.
-
At various time points, take aliquots of the supernatant after centrifuging to pellet the polysaccharide.
-
Dry the aliquots and re-suspend them in the re-suspension buffer.
-
Add deionized water and the acid-alcohol solution.
-
Add the ferric perchlorate reagent to form a colored ferric acetohydroxamic complex.
-
Measure the absorbance of the complex spectrophotometrically.
-
The amount of released acetyl groups is proportional to the absorbance.
Rhamnogalacturonan acetylesterase assay workflow.
α-L-Arabinofuranosidase (EC 3.2.1.55)
α-L-Arabinofuranosidases are enzymes that hydrolyze terminal, non-reducing α-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides. These enzymes are important in the breakdown of plant cell wall materials. While this compound is not a direct substrate, the structurally related p-nitrophenyl-α-L-arabinofuranoside is a commonly used chromogenic substrate for this enzyme.[1]
The specific activity of α-L-arabinofuranosidase from Aspergillus niger has been determined using p-nitrophenyl-α-L-arabinofuranoside.[3]
| Enzyme | Substrate | Specific Activity |
| α-L-Arabinofuranosidase (Aspergillus niger) | p-nitrophenyl-α-L-arabinofuranoside | ~32 U/mg |
One unit of activity is defined as the amount of enzyme required to release one µmole of p-nitrophenol per minute from a 5 mM substrate solution in 100 mM sodium acetate buffer (pH 4.0) at 40°C.[3]
This protocol describes a general method for assaying α-L-arabinofuranosidase activity.[1]
Materials:
-
p-Nitrophenyl-α-L-arabinofuranoside solution (e.g., 5 mM in reaction buffer)
-
α-L-Arabinofuranosidase enzyme solution
-
Reaction Buffer (e.g., 100 mM sodium acetate, pH 4.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture by combining the reaction buffer and the p-nitrophenyl-α-L-arabinofuranoside substrate solution.
-
Equilibrate the mixture to the optimal reaction temperature (e.g., 40°C).
-
Start the reaction by adding the enzyme solution.
-
Incubate for a defined time.
-
Terminate the reaction by adding the stop solution.
-
Measure the absorbance at 400 nm to quantify the released p-nitrophenol.
-
Calculate the enzyme activity using a p-nitrophenol standard curve.
References
The Specificity of O-Glycosidase Towards p-Nitrophenyl galacto-N-bioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl galacto-N-bioside, chemically known as 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, serves as a specific chromogenic substrate for the enzyme O-Glycosidase (EC 3.2.1.97), also referred to as Endo-α-N-acetylgalactosaminidase. This enzyme plays a crucial role in glycobiology by cleaving the O-glycosidic bond between the core 1 (Galβ1-3GalNAcα1-) O-glycan and the serine or threonine residue on glycoproteins. The use of this compound allows for a straightforward colorimetric assay to determine O-Glycosidase activity, as the enzymatic hydrolysis releases p-nitrophenol, a yellow-colored compound. This guide provides an in-depth overview of the enzyme-substrate specificity, available kinetic data, and detailed experimental protocols for researchers in glycobiology and drug development.
Enzyme Specificity
The primary enzyme known to act on this compound is O-Glycosidase, particularly the well-characterized enzyme from Streptococcus pneumoniae (formerly Diplococcus pneumoniae).[1][2][3] This enzyme exhibits high specificity for the Galβ1-3GalNAcα- linkage. The presence of the terminal unsubstituted galactose residue is crucial for enzyme recognition and catalysis.[1] O-Glycosidase from Streptococcus pneumoniae is a large protein with a molecular weight of approximately 180 kDa.[2] While its primary biological function is the removal of O-linked glycans from glycoproteins, its activity on the synthetic substrate this compound provides a convenient tool for enzymatic characterization and quantification.
Quantitative Data
While this compound is widely used to define the unit activity of commercial O-Glycosidase preparations, specific Michaelis-Menten constants (Km) and catalytic constants (kcat) for this substrate are not extensively reported in peer-reviewed literature. However, kinetic parameters for the Streptococcus pneumoniae O-Glycosidase have been determined using a closely related dinitrophenylated substrate, Galβ1-3GalNAcα-2,4-dinitrophenyl (DNP-TAg). This data provides valuable insight into the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Streptococcus pneumoniae O-Glycosidase with a Synthetic Substrate
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DNP-TAg | 34 | N/A | N/A |
Data extracted from UniProt entry Q8DR60, citing mechanistic studies on the enzyme.[4] It is important to note that while DNP-TAg is structurally similar to this compound, the kinetic parameters may differ.
Experimental Protocols
The following protocols are based on standard methodologies for assaying O-Glycosidase activity using this compound and for determining kinetic parameters of the enzyme.
O-Glycosidase Activity Assay
This protocol is adapted from the unit definition provided by commercial suppliers of the enzyme.[1][2][3]
Materials:
-
O-Glycosidase from Streptococcus pneumoniae
-
This compound (Substrate)
-
50 mM Sodium Phosphate (B84403) Buffer, pH 5.0
-
Spectrophotometer capable of reading absorbance at 405-420 nm
-
37°C incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the sodium phosphate buffer.
-
In a microcentrifuge tube or a well of a microplate, add a defined amount of the enzyme solution.
-
Initiate the reaction by adding the substrate solution to the enzyme. The final reaction volume and substrate concentration should be optimized for the specific experimental setup.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution that will shift the pH to the basic range (e.g., 1 M sodium carbonate), which enhances the color of the liberated p-nitrophenol.
-
Measure the absorbance of the solution at 405-420 nm.
-
A standard curve of p-nitrophenol should be prepared to quantify the amount of product released.
Unit Definition: One unit of O-Glycosidase is typically defined as the amount of enzyme required to hydrolyze 1 µmole of this compound per minute at 37°C and pH 5.0.[1][2]
Kinetic Analysis of O-Glycosidase
The following protocol provides a framework for determining the Km and kcat of O-Glycosidase, based on established methods for kinetic analysis of this enzyme family.[3][5]
Materials:
-
Purified O-Glycosidase from Streptococcus pneumoniae with a known concentration
-
This compound
-
A series of buffers covering a range of pH values (e.g., 50 mM citrate-phosphate for pH 4.0-7.0, 50 mM sodium phosphate for pH 7.0-8.0)
-
Spectrophotometer with kinetic measurement capabilities
-
Data analysis software for fitting to the Michaelis-Menten equation
Procedure:
-
pH Profile: To determine the optimal pH for kinetic analysis, perform the activity assay across a range of pH values. The pH at which the highest activity is observed should be used for subsequent kinetic experiments. For S. pneumoniae O-Glycosidase, the optimal pH is generally between 5.0 and 7.6.[1]
-
Substrate Concentration Range: Prepare a series of dilutions of the this compound stock solution. The concentrations should typically range from 0.1 x Km to 10 x Km. Since the Km is unknown initially, a broad range of concentrations should be tested.
-
Kinetic Measurements:
-
Set the spectrophotometer to the appropriate wavelength (405-420 nm) and temperature (37°C).
-
In a cuvette, mix the buffer and the enzyme solution.
-
Initiate the reaction by adding a specific volume of a substrate dilution.
-
Immediately start recording the change in absorbance over time (initial rate). The linear portion of the progress curve should be used to determine the initial velocity (v₀).
-
-
Data Analysis:
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software: v₀ = (Vmax * [S]) / (Km + [S])
-
The values for Vmax and Km will be determined from the fit.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Reaction scheme for the hydrolysis of this compound.
General Workflow for O-Glycosidase Kinetic Analysis
Caption: A typical workflow for determining the kinetic parameters of O-Glycosidase.
References
- 1. Purification and properties of an endo-alpha-N-acetyl-D-galactosaminidase from Diplococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Novel endo-α-N-acetylgalactosaminidases with broader substrate specificity | Semantic Scholar [semanticscholar.org]
- 3. Mechanistic investigation of the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Mechanistic investigation of the endo-alpha-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of p-Nitrophenyl galacto-N-bioside: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
p-Nitrophenyl galacto-N-bioside (PNP-GNB) is a crucial chromogenic substrate in glycobiology and enzyme kinetics, primarily utilized for the detection and characterization of O-glycosidases. This technical guide delves into the discovery, synthesis, and historical development of this compound, providing detailed experimental protocols and quantitative data for its application. Furthermore, this guide employs visualizations to illustrate key pathways and experimental workflows, offering a comprehensive resource for professionals in the field.
Introduction: The Advent of Chromogenic Substrates
The development of chromogenic and fluorogenic enzyme substrates in the mid-20th century revolutionized the study of enzyme kinetics and diagnostics. These molecules, which release a colored or fluorescent product upon enzymatic cleavage, provided a simple and sensitive method for continuously monitoring enzyme activity. p-Nitrophenol- and o-nitrophenol-based glycosides became particularly popular due to the distinct yellow color of the liberated nitrophenolate ion in alkaline solutions, which can be easily quantified spectrophotometrically.
While the exact first synthesis of this compound is not prominently documented in a single landmark paper, its development is intrinsically linked to the broader research on glycosidases and the need for specific substrates to study their activity. Its structure, specifically the β-D-Gal-(1→3)-α-D-GalNAc core, mimics the O-linked glycans found on many glycoproteins. This makes it a highly specific substrate for O-glycosidases (specifically endo-α-N-acetylgalactosaminidases), enzymes that cleave this core structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Systematic Name | 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside |
| Linear Formula | β-D-Gal-[1→3]-α-D-GalNAc-1→O-p-Nitrophenol |
| CAS Number | 59837-14-8 |
| Molecular Formula | C₂₀H₂₈N₂O₁₃ |
| Molecular Weight | 504.44 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO and DMF |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemo-enzymatic approaches are often favored for their high regioselectivity and yield.
Chemo-Enzymatic Synthesis Protocol
This method involves the chemical synthesis of an anomeric mixture of p-Nitrophenyl N-acetyl-galactosaminide (PNP-GalNAc) followed by enzymatic galactosylation.
Step 1: Chemical Synthesis of p-Nitrophenyl N-acetyl-α/β-D-galactosaminide
A detailed protocol for the chemical synthesis of the precursor, p-Nitrophenyl N-acetyl-β-D-galactosaminide, is outlined in the work by Petruš et al. (2022)[1]. The general steps involve:
-
Protection of the sugar: The hydroxyl groups of N-acetylgalactosamine are protected, typically by acetylation.
-
Glycosylation: The protected sugar is then reacted with p-nitrophenol in the presence of a Lewis acid catalyst to form the glycosidic bond. This typically results in a mixture of α and β anomers.
-
Deprotection: The protecting groups are removed to yield the final p-Nitrophenyl N-acetyl-galactosaminide.
Step 2: Enzymatic Galactosylation using β-Galactosidase
The anomeric mixture from the chemical synthesis can be used in a transglycosylation reaction catalyzed by a β-galactosidase.
-
Reaction Mixture:
-
p-Nitrophenyl N-acetyl-α/β-D-galactosaminide (acceptor)
-
Lactose (donor)
-
β-Galactosidase (e.g., from Bacillus circulans)
-
Buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: The desired product, this compound, is purified from the reaction mixture using column chromatography.
A generalized workflow for the chemo-enzymatic synthesis is depicted below.
Caption: Chemo-enzymatic synthesis of this compound.
Application in Enzyme Assays: O-Glycosidase Activity
The primary application of this compound is as a chromogenic substrate for the assay of O-glycosidase activity. The enzyme cleaves the glycosidic bond between the galactose and N-acetylgalactosamine residues, and a subsequent enzyme (β-N-acetylhexosaminidase) in the assay mix cleaves the bond between N-acetylgalactosamine and p-nitrophenol, releasing the yellow p-nitrophenolate ion under alkaline conditions.
O-Glycosidase Assay Protocol
The following is a generalized protocol for an O-glycosidase assay using this compound.
-
Reagents:
-
This compound solution (e.g., 1 mM in assay buffer)
-
O-Glycosidase enzyme solution (of unknown activity)
-
β-N-acetylhexosaminidase (excess activity)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)[2]
-
Stop Solution (e.g., 0.4 M Na₂CO₃)
-
-
Procedure:
-
Pre-warm all reagents to the desired assay temperature (e.g., 37°C).
-
In a microcentrifuge tube or microplate well, add the assay buffer, this compound solution, and β-N-acetylhexosaminidase.
-
Initiate the reaction by adding the O-glycosidase enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405-420 nm.
-
-
Calculation of Enzyme Activity: The activity of the O-glycosidase is calculated based on the amount of p-nitrophenol released, using the molar extinction coefficient of p-nitrophenol. One unit of O-Glycosidase is defined as the amount of enzyme required to produce 1 µmole of p-nitrophenol per minute under specified conditions[2][3].
The enzymatic cleavage and detection pathway is illustrated in the following diagram.
Caption: Enzymatic cleavage of this compound.
Quantitative Data for O-Glycosidase Assay
The following table summarizes typical quantitative parameters for an O-glycosidase assay.
| Parameter | Value | Reference |
| Substrate Concentration | 1 mM | |
| pH | 7.5 (optimal range 5-7) | [3] |
| Temperature | 37°C | [3] |
| Wavelength for Detection | 405-420 nm | [4] |
| Molar Extinction Coefficient of p-Nitrophenol | 18,000 M⁻¹cm⁻¹ at pH > 9 | |
| Unit Definition | 1 µmole of p-nitrophenol released per minute | [3] |
Conclusion
This compound stands as a testament to the ingenuity of carbohydrate chemistry and its profound impact on the field of enzymology. Its development, rooted in the broader history of chromogenic substrates, has provided researchers with an invaluable tool for the specific and sensitive detection of O-glycosidase activity. The detailed protocols and quantitative data presented in this guide are intended to facilitate its effective use in research and drug development, furthering our understanding of the complex roles of O-linked glycosylation in biology and disease.
References
An In-depth Technical Guide to the Safety and Handling of p-Nitrophenyl galacto-N-bioside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for p-Nitrophenyl galacto-N-bioside, a chromogenic substrate used in glycobiology research for assaying enzyme activity. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Product Identification and Properties
-
Chemical Name: 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside
-
Synonyms: this compound, PNP-α-D-GalNAc-(1→3)-β-D-Gal
-
CAS Number: 59837-14-8[1]
-
Molecular Formula: C₂₀H₂₈N₂O₁₃
-
Molecular Weight: 504.44 g/mol [1]
Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical State | Powder / Solid | |
| Appearance | Off-white to pale yellow | [2] |
| Odor | Odorless | |
| Melting Point | 195 °C / 383 °F | |
| Solubility | No information available | |
| Stability | Stable under normal conditions. May be hygroscopic and light-sensitive. | [3] |
Hazard Identification and Toxicological Information
According to available safety data sheets, this compound is not classified as a hazardous substance.[4][5] However, as with any laboratory chemical, it should be handled with care.
Toxicological Data Summary
| Effect | Classification | Notes | Source(s) |
| Acute Toxicity | Not classified as acutely toxic | Symptoms and effects are not well known. | [4] |
| Skin Corrosion/Irritation | Not classified as a skin irritant | --- | [4] |
| Serious Eye Damage/Irritation | Not classified as an eye irritant | --- | [4] |
| Respiratory or Skin Sensitization | Not classified as a sensitizer | --- | [4] |
| Germ Cell Mutagenicity | Not classified as mutagenic | --- | [4] |
| Carcinogenicity | Not classified as carcinogenic | --- | [4] |
| Reproductive Toxicity | Not classified as a reproductive toxicant | --- | [4] |
Note: The substance has not been fully tested, and health effects are not fully known.[6] Handle in accordance with good industrial hygiene and safety practices.
Safe Handling and Storage
Proper handling and storage are essential to maintain the chemical's stability and prevent contamination.
Personal Protective Equipment (PPE)
| Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing. | [2] |
| Respiratory Protection | A dust mask (e.g., N95 type) is recommended, especially when handling powder. | [2] |
Storage Conditions
-
Temperature: Store in a refrigerator or freezer.[2] Some suppliers recommend storing at -20°C.[7]
-
Container: Keep container tightly closed in a dry and well-ventilated place.[2]
-
Conditions to Avoid: Avoid exposure to light, moisture, and incompatible materials such as strong oxidizing agents.[3]
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.[8]
-
Wear appropriate personal protective equipment.[2]
-
Sweep up the solid material and place it into a suitable container for disposal.[4]
-
Avoid generating dust.[3]
-
Clean the spill area thoroughly.
First Aid
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [2] |
| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing. | [2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists. | [2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a doctor if you feel unwell. | [2][4] |
Experimental Protocols
This compound is primarily used as a chromogenic substrate for detecting α-galactosidase and other glycosidase activities.[9] The enzymatic reaction releases p-nitrophenol, which can be quantified colorimetrically.
General Assay Protocol
A typical enzymatic assay involves the following steps:
-
Reagent Preparation:
-
Prepare a buffer solution at the optimal pH for the enzyme being assayed (e.g., 200 mM Sodium Acetate Buffer, pH 4.4).[10]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water).[10]
-
Prepare a stop solution to terminate the reaction (e.g., 200 mM Borate Buffer, pH 9.8).[10]
-
-
Enzyme Reaction:
-
Termination and Measurement:
-
Calculation:
-
The enzyme activity is calculated based on the amount of p-nitrophenol released over time.[10]
-
Visualized Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
General Experimental Workflow
Caption: General workflow for an enzymatic assay using this compound.
References
- 1. This compound = 98 59837-14-8 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. p-Nitrophenyl beta-D-galactopyranoside | C12H15NO8 | CID 65115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. Glycosynth - p-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for α-Galactosidase Assay Using p-Nitrophenyl-α-D-galactopyranoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Galactosidases are a class of enzymes that catalyze the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins. The deficiency of this enzyme in humans leads to Fabry disease, a lysosomal storage disorder. Consequently, the quantification of α-galactosidase activity is crucial for disease diagnosis, drug development, and various biotechnological applications. This document provides a detailed protocol for a colorimetric assay to determine α-galactosidase activity using the chromogenic substrate p-nitrophenyl-α-D-galactopyranoside (pNP-Gal).
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate p-nitrophenyl-α-D-galactopyranoside (pNP-Gal) by α-galactosidase. The reaction yields D-galactose and p-nitrophenol (pNP).[1] When the reaction is stopped by the addition of a basic solution, the p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 400-420 nm.[2][3] The amount of p-nitrophenol produced is directly proportional to the α-galactosidase activity in the sample.
Enzymatic Reaction Pathway
The following diagram illustrates the enzymatic cleavage of p-nitrophenyl-α-D-galactopyranoside by α-galactosidase.
Caption: Enzymatic cleavage of pNP-Gal by α-galactosidase.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example | Storage Temperature |
| p-Nitrophenyl-α-D-galactopyranoside (pNP-Gal) | Sigma-Aldrich | N0877 | -20°C |
| Potassium Phosphate (B84403), Monobasic | Sigma-Aldrich | P5379 | Room Temperature |
| Potassium Phosphate, Dibasic, Trihydrate | Sigma-Aldrich | P5504 | Room Temperature |
| Boric Acid | Sigma-Aldrich | B0252 | Room Temperature |
| Sodium Hydroxide (NaOH) | --- | --- | Room Temperature |
| α-Galactosidase (for positive control) | Sigma-Aldrich | G8507 | -20°C |
| Deionized Water | --- | --- | Room Temperature |
Preparation of Solutions
| Solution | Preparation Instructions | pH | Storage |
| 100 mM Potassium Phosphate Buffer | Prepare a 100 mM solution of Potassium Phosphate Monobasic and a 100 mM solution of Potassium Phosphate Dibasic. Titrate the monobasic solution with the dibasic solution to the desired pH. | 6.5 | 2-8°C |
| 10 mM p-Nitrophenyl α-D-Galactopyranoside (Substrate Solution) | Dissolve 30.1 mg of pNP-Gal in 10 mL of deionized water. Prepare fresh before use. | --- | On ice, protected from light |
| 200 mM Borate Buffer (Stop Solution) | Dissolve 1.24 g of Boric Acid in 80 mL of deionized water. Adjust the pH with 1 M NaOH. Bring the final volume to 100 mL with deionized water. | 9.8 | Room Temperature |
| α-Galactosidase Enzyme Solution (Control/Sample) | Immediately before use, prepare a solution containing 0.05 - 0.10 units/mL of α-Galactosidase in cold 100 mM Potassium Phosphate Buffer. | 6.5 | On ice |
Note: The optimal pH for the enzymatic reaction can vary depending on the source of the α-galactosidase. Some protocols suggest a more acidic pH, such as 4.0, using a citrate (B86180) phosphate buffer.[4][5]
Assay Procedure
The following protocol is for a single-point measurement in a spectrophotometer cuvette. The volumes can be scaled down for use in a 96-well microplate format.
-
Prepare Reaction Mix: In a suitable tube or cuvette, prepare the reaction mixture as described in the table below. Prepare a separate "Blank" for each sample to subtract the background absorbance from the substrate.
| Reagent | Test Volume (mL) | Blank Volume (mL) |
| 100 mM Potassium Phosphate Buffer (pH 6.5) | 0.70 | 0.70 |
| 10 mM pNP-Gal Solution | 0.20 | 0.20 |
-
Equilibration: Mix the contents by gentle swirling and equilibrate the mixture to the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction:
-
Test: Add 0.10 mL of the α-Galactosidase Enzyme Solution to the "Test" cuvette.
-
Blank: Do not add the enzyme solution at this stage.
-
-
Incubation: Immediately mix by swirling and incubate at the chosen temperature for a defined period (e.g., 5-15 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop Reaction:
-
After the incubation period, add 2.00 mL of 200 mM Borate Buffer (pH 9.8) to both the "Test" and "Blank" cuvettes to stop the reaction.
-
To the "Blank" cuvette, add 0.10 mL of the α-Galactosidase Enzyme Solution after the stop solution has been added.
-
-
Measure Absorbance: Mix the contents of the cuvettes and measure the absorbance of the "Test" and "Blank" at 405 nm using a spectrophotometer.
Experimental Workflow Diagram
Caption: Workflow for the p-Nitrophenyl α-galactosidase assay.
Data Presentation and Calculations
The activity of α-galactosidase is expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrophenyl α-D-galactoside to p-nitrophenol and D-galactose per minute at a specific pH and temperature.
Calculation Formula
The enzyme activity can be calculated using the Beer-Lambert law.
Units/mL of enzyme = (ΔA_405nm * V_total) / (ε * t * V_enzyme * d)
Where:
-
ΔA_405nm: Absorbance of the Test sample - Absorbance of the Blank sample.
-
V_total: Total volume of the assay in mL (e.g., 3.0 mL in the protocol above).
-
ε (epsilon): Molar extinction coefficient of p-nitrophenol at 405 nm, which is 18.5 mM⁻¹cm⁻¹.
-
t: Incubation time in minutes.
-
V_enzyme: Volume of the enzyme solution added in mL (e.g., 0.1 mL).
-
d: Light path of the cuvette in cm (typically 1 cm).
Example Data Table
| Sample ID | Absorbance (Test) | Absorbance (Blank) | ΔA_405nm | Incubation Time (min) | Enzyme Volume (mL) | Calculated Activity (Units/mL) |
| Control 1 | 0.850 | 0.050 | 0.800 | 10 | 0.1 | 1.30 |
| Sample A | 0.450 | 0.052 | 0.398 | 10 | 0.1 | 0.65 |
| Sample B | 0.620 | 0.048 | 0.572 | 10 | 0.1 | 0.93 |
This table presents hypothetical data for illustrative purposes.
Considerations and Optimization
-
Linearity: It is crucial to ensure that the reaction rate is linear over the chosen incubation time. This can be verified by measuring the product formation at several time points.
-
Substrate Inhibition: At very high concentrations, pNP-Gal may cause substrate inhibition of α-galactosidase.[6] It is advisable to determine the optimal substrate concentration by performing a substrate titration curve.
-
Enzyme Concentration: The amount of enzyme used should result in a rate of p-nitrophenol production that is linear with time and proportional to the enzyme concentration.
-
Standard Curve: For absolute quantification, a standard curve can be generated using known concentrations of p-nitrophenol under the same assay conditions (i.e., in the presence of the stop solution).
These application notes provide a comprehensive guide for the reliable determination of α-galactosidase activity. For specific applications, further optimization of the assay conditions may be required.
References
- 1. goldbio.com [goldbio.com]
- 2. 4-Nitrophenyl-alpha-D-galactopyranoside for use in research | Megazyme [megazyme.com]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Nitrophenyl α-D-galactopyranoside | TargetMol [targetmol.com]
- 6. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Nitrophenyl galacto-N-bioside in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl galacto-N-bioside (Gal-β-1,3-GalNAc-α-pNP) is a chromogenic substrate used in the detection and characterization of specific glycoside hydrolases. Its structure, consisting of a galactose-N-acetylgalactosamine disaccharide linked to a p-nitrophenyl group, makes it a valuable tool for studying enzymes that cleave this particular glycosidic bond. Upon enzymatic hydrolysis, the colorless substrate releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This allows for a continuous or stopped-rate measurement of enzyme activity.
These application notes provide an overview of the use of this compound in enzyme assays, with a primary focus on its application with endo-α-N-acetylgalactosaminidase (O-glycanase). Additionally, its potential utility with other glycosidases such as α-galactosidase, rhamnogalacturonan acetylesterase, and α-L-arabinofuranosidase is discussed.[1][2]
Principle of Detection
The fundamental principle behind the use of this compound in enzyme assays is the enzymatic release of p-nitrophenol. The glycosidic bond linking the disaccharide to the p-nitrophenyl group is cleaved by the target enzyme. Under alkaline conditions, the released p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-420 nm. The rate of formation of this yellow-colored product is directly proportional to the enzyme's activity.
Applications
This compound has been utilized as a substrate for several enzymes, including:
-
Endo-α-N-acetylgalactosaminidase (O-glycanase) [3]
The primary and well-documented application is in the assay of endo-α-N-acetylgalactosaminidase activity.
I. Endo-α-N-acetylgalactosaminidase (O-glycanase) Assay
Endo-α-N-acetylgalactosaminidases are enzymes that specifically cleave the O-linked disaccharide Gal-β-1,3-GalNAc-α from serine or threonine residues on glycoproteins.[3] this compound serves as a synthetic substrate mimicking this core 1 type O-linked glycan, also known as the T-antigen.[3]
Enzymatic Reaction Signaling Pathway
Caption: Enzymatic cleavage of this compound.
Experimental Protocol: Endo-α-N-acetylgalactosaminidase Activity Assay
This protocol is adapted from methodologies for measuring O-glycanase activity.[3]
Materials:
-
This compound (Substrate)
-
Endo-α-N-acetylgalactosaminidase (Enzyme)
-
Assay Buffer: 50 mM citrate-phosphate buffer, pH 6.5
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)
-
Microplate reader or spectrophotometer capable of reading at 400 nm
-
96-well microplate or cuvettes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's kinetic properties.
-
Dilute the endo-α-N-acetylgalactosaminidase to a suitable concentration in the assay buffer. This may require preliminary experiments to determine the linear range of the assay.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the components in the order specified in the table below. It is recommended to perform all assays in triplicate. Include appropriate controls (e.g., no enzyme, no substrate).
-
| Component | Volume (µL) for a 100 µL final volume |
| Assay Buffer | X |
| Enzyme Solution | Y |
| Substrate Solution | Z |
-
Reaction Incubation:
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding an equal volume of the Stop Solution (e.g., 100 µL of 0.2 M Na₂CO₃). This will raise the pH and stop the enzymatic reaction, while also inducing the color change of the released p-nitrophenol.
-
-
Data Acquisition:
-
Measure the absorbance of the reaction mixture at 400 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the experimental samples.
-
Enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient for p-nitrophenol of 14,000 M⁻¹cm⁻¹ at 400 nm under alkaline conditions.[3]
-
Experimental Workflow
References
- 1. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic investigation of the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Nitrophenyl galacto-N-bioside Substrate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl galacto-N-bioside, chemically known as 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, is a chromogenic substrate designed for the sensitive detection of O-glycosidase activity. The enzymatic hydrolysis of this substrate by O-glycosidase releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically. This allows for a straightforward and reliable method to measure enzyme activity, making it a valuable tool in glycobiology research and for the characterization of potential therapeutic agents targeting O-glycosidases.
Principle of the Assay
The core of the assay lies in the enzymatic cleavage of the glycosidic bond in this compound by O-glycosidase. This reaction yields two products: the disaccharide galacto-N-biose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-410 nm. The rate of formation of this yellow color is directly proportional to the O-glycosidase activity in the sample.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound substrate and its use in O-glycosidase assays.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₀H₂₈N₂O₁₃ |
| Molecular Weight | 504.44 g/mol |
| CAS Number | 59837-14-8 |
| Solubility | Data not readily available in the searched literature. It is recommended to test solubility in the desired buffer empirically. |
| Storage of Powder | Store at -20°C, protected from light. |
Table 2: O-Glycosidase Assay Parameters
| Parameter | Recommended Value/Range |
| Enzyme | O-Glycosidase (EC 3.2.1.97) |
| Optimal pH | 5.0[1][2] |
| Optimal Temperature | 37°C[1][2] |
| Wavelength for Detection | 400-410 nm[3][4] |
| Kinetic Parameters (Km, Vmax) | Data not readily available in the searched literature for this specific substrate. |
| Substrate Concentration | Typically in the low millimolar range (e.g., 1-10 mM), but should be optimized for the specific enzyme and assay conditions. |
| Stop Reagent | Strong base (e.g., 0.1 M Sodium Carbonate or 0.2 M Borate Buffer, pH 9.8)[3][4] |
Table 3: Stability and Storage of this compound Solution
| Condition | Recommendation |
| Stock Solution Storage | Aliquot and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[5] |
| Working Solution Stability | Prepare fresh for each experiment. |
| pH Stability | Data not readily available. Generally, p-nitrophenyl glycoside solutions are more stable at slightly acidic to neutral pH. |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 Assay Buffer (50 mM Sodium Phosphate (B84403), pH 5.0)
-
Prepare a stock solution of 50 mM Sodium Phosphate Monobasic.
-
Prepare a stock solution of 50 mM Sodium Phosphate Dibasic.
-
Titrate the monobasic solution with the dibasic solution until the pH reaches 5.0.
-
Alternatively, dissolve the appropriate amount of sodium phosphate monobasic in deionized water and adjust the pH to 5.0 with NaOH or HCl.
-
Store at 4°C.
1.2 this compound Stock Solution (e.g., 10 mM)
-
Accurately weigh the required amount of this compound powder (MW: 504.44 g/mol ).
-
Dissolve the powder in the Assay Buffer to the desired concentration (e.g., 5.04 mg in 1 mL for a 10 mM solution).
-
Gentle warming or vortexing may be required to aid dissolution.
-
Prepare this solution fresh or store in aliquots at -20°C for short-term use.
1.3 Stop Solution (0.1 M Sodium Carbonate)
-
Dissolve 10.6 g of sodium carbonate in 1 L of deionized water.
-
Store at room temperature.
1.4 p-Nitrophenol Standard Stock Solution (e.g., 1 mM)
-
Accurately weigh 13.91 mg of p-nitrophenol and dissolve it in 100 mL of Assay Buffer.
-
This stock solution can be used to prepare a standard curve. Store protected from light at 4°C.
Protocol 2: O-Glycosidase Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
2.1 Preparation of p-Nitrophenol Standard Curve
-
Prepare a series of dilutions of the p-Nitrophenol Standard Stock Solution in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
To 100 µL of each standard dilution, add 100 µL of Stop Solution.
-
Measure the absorbance of each standard at 405 nm using a microplate reader or spectrophotometer.
-
Plot the absorbance values against the corresponding p-nitrophenol concentrations to generate a standard curve.
2.2 Enzymatic Reaction
-
Set up the reaction in microcentrifuge tubes or a 96-well plate.
-
For each reaction, add the following in order:
-
Assay Buffer (to a final volume of 100 µL)
-
Enzyme solution (containing O-glycosidase)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate solution to a final desired concentration (e.g., 2 mM).
-
Incubate the reaction at 37°C for a specific time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding an equal volume (100 µL) of Stop Solution.
-
Include a blank control for each sample containing all components except the enzyme solution (add Assay Buffer instead).
2.3 Measurement and Calculation
-
Measure the absorbance of the reaction mixtures at 405 nm.
-
Subtract the absorbance of the blank control from the absorbance of the samples.
-
Use the p-nitrophenol standard curve to determine the concentration of p-nitrophenol produced in each sample.
-
Calculate the enzyme activity using the following formula:
-
Activity (µmol/min/mg) = (µmol of p-nitrophenol produced) / (incubation time (min) x mg of enzyme in the reaction)
-
One unit of O-Glycosidase is defined as the amount of enzyme required to produce 1 µmole of p-nitrophenol per minute at 37°C and pH 5.0 from p-nitrophenyl-2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside.[1][2]
Visualizations
Experimental Workflow for O-Glycosidase Assay
Caption: Workflow for O-glycosidase activity assay using this compound.
Enzymatic Reaction Pathway
Caption: Enzymatic reaction and detection principle.
References
Application Notes and Protocols for Measuring O-glycosidase Activity with p-Nitrophenyl-β-D-galacto-N-bioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-glycosidases, specifically endo-α-N-acetylgalactosaminidases (EC 3.2.1.97), are critical enzymes in glycobiology, catalyzing the hydrolysis of O-glycosidic linkages between Galβ1,3GalNAc (Core 1 or T-antigen) and serine or threonine residues on glycoproteins.[1][2] The activity of these enzymes is implicated in various biological processes and diseases, making them important targets for research and therapeutic development. A common and effective method for measuring the activity of O-glycosidases is through the use of a chromogenic substrate, p-Nitrophenyl-β-D-galacto-N-bioside (also referred to as Galβ1,3GalNAcα-pNP or pNP-T-antigen).[3][4]
This document provides detailed application notes and protocols for the enzymatic assay of O-glycosidases using this substrate. The assay is based on the enzymatic cleavage of the colorless p-Nitrophenyl-β-D-galacto-N-bioside, which releases the disaccharide galacto-N-biose and p-nitrophenol (pNP).[5] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 400-420 nm.[3][5]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the glycosidic bond between the galacto-N-biose moiety and the p-nitrophenyl group. The reaction is terminated by the addition of a high-pH solution (e.g., sodium carbonate), which stops the enzymatic activity and induces a color change in the liberated p-nitrophenol.[3] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme's activity.
Quantitative Data
The kinetic parameters of several endo-α-N-acetylgalactosaminidases have been determined using p-Nitrophenyl-β-D-galacto-N-bioside as the substrate. This data is crucial for comparative studies and for understanding the substrate specificity and catalytic efficiency of these enzymes.
Table 1: Kinetic Parameters of Various Endo-α-N-acetylgalactosaminidases with p-Nitrophenyl-β-D-galacto-N-bioside (Core 1) [4][6]
| Enzyme Source | Abbreviation | kcat (s⁻¹) | Km (µM) |
| Clostridium perfringens | EngCP | 19.9 | 70.93 |
| Enterococcus faecalis | EngEF | 51.17 | 47.85 |
| Propionibacterium acnes | EngPA | 2.009 | 3.781 |
| Streptococcus pneumoniae | EngSP | 10.51 | 40.37 |
| Alcaligenes sp. | EngAL | 25.89 | Not Reported |
Note: Data extracted from a study by Koutsioulis et al. (2008). Conditions for the assay were not specified in the table but were detailed in the associated publication.
Table 2: Assay Conditions for O-glycosidase Activity Measurement
| Parameter | Recommended Conditions |
| Substrate | p-Nitrophenyl-β-D-galacto-N-bioside |
| Buffer | 50 mM Citrate-Phosphate, pH 6.5[3] |
| Temperature | 37°C[3] |
| Stop Solution | 0.2 M Sodium Carbonate[3] |
| Wavelength for Detection | 400 nm[3] |
| Extinction Coefficient of pNP | 14,000 M⁻¹cm⁻¹ in 0.2 M Sodium Carbonate[3] |
Experimental Protocols
Materials and Reagents
-
p-Nitrophenyl-β-D-galacto-N-bioside (substrate)
-
O-glycosidase (enzyme sample)
-
Citrate-Phosphate Buffer (50 mM, pH 6.5): Prepare by mixing appropriate volumes of 50 mM citric acid and 50 mM dibasic sodium phosphate (B84403) to achieve the desired pH.
-
Sodium Carbonate Solution (0.2 M)
-
Bovine Serum Albumin (BSA, optional, can be added to the buffer at 0.1 mg/mL to stabilize the enzyme)[3]
-
Microplate reader or spectrophotometer capable of reading absorbance at 400 nm
-
96-well microplates or spectrophotometer cuvettes
-
Incubator or water bath set to 37°C
Standard Protocol for O-glycosidase Activity Assay
-
Prepare Reagents: Prepare all solutions as described above and equilibrate them to the assay temperature (37°C).
-
Set up the Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture as follows:
-
X µL of 50 mM Citrate-Phosphate Buffer (pH 6.5)
-
Y µL of p-Nitrophenyl-β-D-galacto-N-bioside solution (prepare a stock solution and dilute to the desired final concentration)
-
Z µL of enzyme solution (diluted in buffer)
-
The total reaction volume is typically 50-100 µL.
-
Include appropriate controls:
-
Blank: All components except the enzyme (add buffer instead).
-
Negative Control: A known inactive enzyme or a sample without the enzyme of interest.
-
-
-
Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 0.2 M sodium carbonate solution.[3] For example, if the reaction volume is 50 µL, add 50 µL of the stop solution.
-
Measure Absorbance: Measure the absorbance of the solution at 400 nm using a microplate reader or spectrophotometer.
-
Calculate Enzyme Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of p-nitrophenol produced.
-
A = Absorbance
-
ε = Molar extinction coefficient of p-nitrophenol (14,000 M⁻¹cm⁻¹)[3]
-
c = Concentration of p-nitrophenol (in M)
-
l = Path length of the cuvette or well (in cm)
-
-
Enzyme activity can be expressed in Units/mL, where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmole of p-nitrophenol per minute under the specified conditions.
-
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic hydrolysis of p-Nitrophenyl-β-D-galacto-N-bioside.
Experimental Workflow
Caption: General workflow for the O-glycosidase activity assay.
References
- 1. Purification and properties of alpha-N-acetylgalactosaminidase from Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of alpha-N-acetylgalactosaminidase from Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic investigation of the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel endo-alpha-N-acetylgalactosaminidases with broader substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oiv.int [oiv.int]
- 6. Novel endo-α-N-acetylgalactosaminidases with broader substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Generating a Standard Curve for p-Nitrophenol in Glycosidase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The characterization of glycosidase activity is fundamental in various research fields, including biochemistry, microbiology, and drug discovery. A common and effective method for measuring this activity is the use of chromogenic substrates, such as p-nitrophenyl (pNP) glycosides.
The enzymatic reaction involves the glycosidase cleaving the p-nitrophenyl-glycoside substrate, which releases p-nitrophenol (pNP).[1][2] In its protonated form, pNP is colorless. However, upon the addition of a strong base to stop the reaction, pNP is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution.[3][4][5] The intensity of this yellow color, which is directly proportional to the amount of pNP released, can be quantified by measuring its absorbance with a spectrophotometer.
To accurately determine the amount of product formed, a standard curve must be generated using known concentrations of p-nitrophenol. This application note provides a detailed protocol for creating a reliable pNP standard curve and its application in a typical glycosidase activity assay.
Signaling Pathway and Experimental Workflow
The overall process involves the enzymatic release of p-nitrophenol followed by its quantification using a standard curve. The workflow ensures that the measured absorbance from an enzyme assay can be accurately converted into the molar amount of product formed.
Caption: Enzymatic hydrolysis of a pNP-substrate and subsequent color development.
Caption: Workflow for generating a p-nitrophenol standard curve.
Experimental Protocols
3.1. Materials and Reagents
-
p-Nitrophenol (pNP) (MW = 139.11 g/mol )
-
p-Nitrophenyl-glycoside (specific to the glycosidase being studied)
-
Assay Buffer (e.g., 50 mM sodium citrate, pH 5.0; adjust pH and buffer type for optimal enzyme activity)[6]
-
Stop Solution (e.g., 1 M Sodium Carbonate (Na₂CO₃) or 0.2 M Sodium Hydroxide (NaOH))[4][7]
-
Purified glycosidase enzyme or experimental sample
-
96-well microtiter plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400-420 nm[7][8]
-
Standard laboratory equipment (pipettes, tubes, etc.)
3.2. Protocol 1: Preparation of p-Nitrophenol Standard Curve
This protocol describes the preparation of a standard curve for quantifying pNP concentrations.
-
Prepare pNP Stock Solution (10 mM): Dissolve 13.91 mg of p-nitrophenol in 10 mL of the desired assay buffer.[7] This creates a 10 mM stock solution.
-
Prepare Working Stock Solution (1 mM): Dilute the 10 mM stock solution 1:10 with assay buffer to get a 1 mM working solution.[7]
-
Prepare Serial Dilutions: In a 96-well plate or separate tubes, prepare a series of pNP standards by diluting the 1 mM working stock with assay buffer as described in the table below. The final volume for each standard before adding the stop solution should be consistent with the final volume of the enzyme assay (e.g., 100 µL).
| Standard | Volume of 1 mM pNP (µL) | Volume of Assay Buffer (µL) | Final pNP Concentration (µM) |
| S0 (Blank) | 0 | 100 | 0 |
| S1 | 2 | 98 | 20 |
| S2 | 4 | 96 | 40 |
| S3 | 6 | 94 | 60 |
| S4 | 8 | 92 | 80 |
| S5 | 10 | 90 | 100 |
-
Color Development: Add an equal volume of Stop Solution (e.g., 100 µL of 1 M Na₂CO₃) to each standard. Mix well. This step ensures the pH is basic, allowing for the development of the yellow color of the p-nitrophenolate ion.[3][5]
-
Absorbance Measurement: Measure the absorbance of each standard at 410 nm using a spectrophotometer or microplate reader.[4][8] Use the blank (S0) to zero the instrument.
-
Data Analysis: Plot the absorbance values (Y-axis) against the corresponding pNP concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A reliable standard curve should be linear with an R² value greater than 0.99.[8][9]
3.3. Protocol 2: Glycosidase Activity Assay
This protocol provides a general method for measuring glycosidase activity. Volumes and incubation times should be optimized for the specific enzyme.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture. For each sample, add the assay buffer and the enzyme solution. Prepare a "no-enzyme" control containing only buffer and substrate.
-
Pre-incubation: Pre-warm the reaction mixtures and the substrate solution to the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[1]
-
Initiate Reaction: Start the enzymatic reaction by adding the p-nitrophenyl-glycoside substrate to each well/tube.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding an equal volume of Stop Solution (e.g., 100 µL of 1 M Na₂CO₃).[7] This will halt enzyme activity and induce color development.
-
Measure Absorbance: Read the absorbance of each sample at 410 nm.
-
Calculate pNP Concentration: Use the linear regression equation from the standard curve to calculate the concentration of pNP produced in each sample.
Data Presentation and Calculations
4.1. Example Standard Curve Data
The following table presents example data for a p-nitrophenol standard curve.
| pNP Concentration (µM) | Absorbance at 410 nm (Mean) |
| 0 | 0.000 |
| 20 | 0.358 |
| 40 | 0.715 |
| 60 | 1.072 |
| 80 | 1.430 |
| 100 | 1.785 |
From this data, a linear regression would yield an equation similar to: y = 0.0179x - 0.001 (where y is absorbance and x is concentration in µM) with an R² ≈ 0.999 .
4.2. Calculation of Enzyme Activity
-
Determine pNP Concentration: Rearrange the standard curve equation to solve for concentration (x):
-
Concentration (µM) = (Absorbance - y-intercept) / slope
-
-
Calculate Amount of pNP (µmoles): Convert the concentration to the total amount of pNP produced in the assay volume.
-
µmoles of pNP = Concentration (µM) * (Final Assay Volume in L)
-
Note: 1 µM = 1 µmol/L
-
-
Calculate Enzyme Activity: Express enzyme activity in standard units. One international unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
-
Activity (U/mL) = (µmoles of pNP) / (Incubation Time (min) * Volume of Enzyme (mL))
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. uvm.edu [uvm.edu]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. nrel.colostate.edu [nrel.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 9. scribd.com [scribd.com]
Kinetic Analysis of O-Glycosidases Using p-Nitrophenyl galacto-N-bioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic analysis of enzymes is a cornerstone of biochemical and pharmaceutical research, providing critical insights into enzyme function, substrate specificity, and the efficacy of potential inhibitors. p-Nitrophenyl galacto-N-bioside (pNP-gNB) is a chromogenic substrate used for the continuous or stopped-endpoint spectrophotometric assay of O-glycosidases, a class of enzymes that cleave glycosidic bonds. The enzymatic hydrolysis of pNP-gNB by an O-glycosidase releases p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at approximately 405-420 nm under alkaline conditions. This application note provides detailed protocols for determining the kinetic parameters of O-glycosidases, such as β-galactosidase, using pNP-gNB, and discusses its application in inhibitor screening for drug discovery.
Principle of the Assay
The assay is based on the enzymatic cleavage of the glycosidic bond in this compound. This reaction yields galactose and p-nitrophenol. In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405-420 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.
The Michaelis-Menten equation, v = (Vmax * [S]) / (Km + [S]), is a fundamental model used to describe the kinetics of many enzymes.[1] In this equation, 'v' represents the reaction rate, '[S]' is the substrate concentration, 'Vmax' is the maximum velocity of the reaction, and 'Km' is the Michaelis constant.[1] The determination of these constants is achieved through kinetic enzymatic activity measurements.[1]
Applications
-
Enzyme Kinetics Characterization: Determination of key kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for various O-glycosidases.
-
Drug Discovery and Development: High-throughput screening of compound libraries to identify potential inhibitors of specific O-glycosidases, which are therapeutic targets in various diseases.
-
Quality Control: Assessing the activity and purity of enzyme preparations.
-
Biochemical Research: Investigating the substrate specificity and catalytic mechanism of newly discovered or engineered glycosidases.[2]
Data Presentation
The following table summarizes representative kinetic parameters for β-galactosidase from different sources using p-nitrophenyl-based substrates. These values can serve as a reference for expected results.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus oryzae | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 | 0.0864 (A/min) | 7.5 | Not Specified |
| Lactobacillus plantarum HF571129 | o-Nitrophenyl- β-D-galactopyranoside (ONPG) | 6.644 | 147.5 | 6.5 | 50 |
| E. coli | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.95 | 134 | 7.6 | 20 |
Note: The Vmax for Aspergillus oryzae is presented in absorbance units per minute as reported in the source.[3]
Experimental Protocols
Preparation of Reagents
a) Assay Buffer (e.g., Sodium Phosphate Buffer, 100 mM, pH 7.3)
-
Prepare a 100 mM solution of Sodium Phosphate, Dibasic, Anhydrous.
-
Prepare a 100 mM solution of Sodium Phosphate, Monobasic, Anhydrous.
-
Adjust the pH to 7.3 at 37°C by mixing the two solutions.
b) Substrate Stock Solution (this compound, 10 mM)
-
Dissolve an appropriate amount of this compound in the Assay Buffer to make a 10 mM stock solution. Gentle warming may be necessary for complete dissolution. Store protected from light.
c) Enzyme Solution
-
Prepare a stock solution of the O-glycosidase (e.g., β-galactosidase) in a suitable buffer (e.g., cold Assay Buffer) at a concentration that will yield a linear reaction rate over the desired time course. The optimal concentration should be determined empirically.
d) Stop Solution (e.g., Sodium Carbonate, 1 M or Borate Buffer, 200 mM, pH 9.8)
-
To prepare a 1 M Sodium Carbonate solution, dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.
-
To prepare a 200 mM Borate Buffer, dissolve an appropriate amount of Boric Acid in deionized water and adjust the pH to 9.8 with 1 M NaOH.[2]
e) p-Nitrophenol Standard Stock Solution (1 mM)
-
To create a standard curve, prepare a 1 mM stock solution of p-nitrophenol in the Assay Buffer.
Protocol for Generating a p-Nitrophenol Standard Curve
-
Prepare a series of dilutions of the 1 mM p-nitrophenol standard stock solution in the Assay Buffer, ranging from 0 to 100 µM.
-
To 100 µL of each dilution, add 900 µL of the Stop Solution.
-
Measure the absorbance of each standard at 405 nm using a spectrophotometer.
-
Plot the absorbance values against the corresponding p-nitrophenol concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the molar extinction coefficient.
Enzyme Kinetic Assay Protocol
This protocol is designed for a 96-well microplate format but can be adapted for single cuvette assays.
-
Prepare Substrate Dilutions: In a 96-well plate, prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM). Include a blank with only Assay Buffer.
-
Pre-incubation: Pre-warm the plate and the enzyme solution to the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation: Incubate the plate at the assay temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Add the Stop Solution to each well to terminate the reaction (e.g., 100 µL). The addition of the alkaline stop solution will also induce the color change of the p-nitrophenol product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate Initial Velocity: Convert the absorbance readings to the concentration of p-nitrophenol produced using the standard curve. Calculate the initial reaction velocity (v) for each substrate concentration in terms of µmol/min.
-
Determine Kinetic Parameters: Plot the initial velocity (v) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation of the data.
Protocol for Inhibitor Screening
-
Prepare Reagents: Prepare the Assay Buffer, substrate solution (at a concentration close to the Km value), enzyme solution, and the inhibitor compound at various concentrations.
-
Pre-incubation with Inhibitor: In a 96-well plate, add the enzyme solution and the inhibitor at different concentrations. Include a control with no inhibitor. Incubate for a specific period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Follow the Kinetic Assay Protocol: Proceed with the incubation, stopping the reaction, and measuring the absorbance as described in the enzyme kinetic assay protocol.
-
Calculate Percentage Inhibition: Determine the percentage inhibition for each inhibitor concentration relative to the control without the inhibitor.
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters.
Application in Drug Discovery: Inhibitor Screening
References
Application Notes and Protocols for High-Throughput Screening Using p-Nitrophenyl galacto-N-bioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl galacto-N-bioside (Galβ1,3GalNAcα-pNP) is a chromogenic substrate for enzymes that cleave the O-glycosidic bond between a galactose-N-acetylgalactosamine disaccharide and an aglycon. A key enzyme in this class is endo-α-N-acetylgalactosaminidase (EC 3.2.1.97), also known as O-glycosidase. This enzyme specifically hydrolyzes the O-glycosidic linkage between the Galβ1,3GalNAc core 1 disaccharide and a serine or threonine residue on glycoproteins. The enzymatic reaction releases p-nitrophenol, which upon alkalinization, produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm. This property makes this compound an ideal substrate for high-throughput screening (HTS) of O-glycosidase inhibitors.
Aberrant O-glycosylation is a hallmark of several diseases, including cancer, where it can lead to the expression of truncated glycans like the Tn and T antigens.[1][2][3] These altered glycan structures on the cell surface can mediate changes in cell signaling, adhesion, and metastasis.[1][4] Therefore, inhibitors of enzymes involved in O-glycan metabolism, such as O-glycosidase, are of significant interest as potential therapeutic agents.
Enzymatic Reaction and Detection Principle
The assay is based on the enzymatic hydrolysis of this compound by O-glycosidase. The enzyme cleaves the bond between the disaccharide and the p-nitrophenyl group, releasing p-nitrophenol. In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which has a strong absorbance at 400-405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol released, and thus to the enzyme activity.
High-Throughput Screening (HTS) Protocol
This protocol is designed for screening a compound library for inhibitors of endo-α-N-acetylgalactosaminidase in a 96- or 384-well microplate format.
Materials and Reagents
-
Enzyme: Recombinant endo-α-N-acetylgalactosaminidase (e.g., from Streptococcus pneumoniae).
-
Substrate: this compound.
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5.[5]
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
Compound Library: Compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Microplates: 96- or 384-well clear, flat-bottom plates.
-
Plate Reader: Spectrophotometer capable of reading absorbance at 405 nm.
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of O-glycosidase in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate Stock Solution: Prepare a stock solution of this compound in assay buffer. A final assay concentration of 0.25 mM is recommended.[5]
-
Compound Plates: Prepare compound plates by diluting the library compounds to the desired screening concentration in DMSO.
-
-
Assay Procedure (96-well format):
-
Add 2 µL of test compound solution or DMSO (for controls) to the wells of the microplate.
-
Add 48 µL of the O-glycosidase working solution to each well.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to each well. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear phase for the uninhibited controls.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Controls:
-
Negative Control (0% Inhibition): Enzyme + Substrate + DMSO.
-
Positive Control (100% Inhibition): Substrate + DMSO (no enzyme).
-
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive) / (Abs_negative - Abs_positive))
-
Determine IC₅₀ Values: For active compounds ("hits"), perform dose-response experiments with serial dilutions of the compound to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
Assay Performance
A robust HTS assay should have a Z'-factor greater than 0.5.[6][7][8] The Z'-factor is a measure of the statistical effect size of the assay and is calculated using the means (µ) and standard deviations (σ) of the positive (pos) and negative (neg) controls.
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay quality suitable for HTS.[6][7][8] |
| Signal-to-Background | > 3 | Clear distinction between inhibited and uninhibited reactions. |
| Coefficient of Variation (%CV) | < 10% | High precision and reproducibility. |
Representative Inhibitor Data
While specific inhibitors for O-glycosidase with this compound are not extensively documented in publicly available literature, the following table illustrates the type of data that would be generated for inhibitors of other glycosidases.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Acarbose | α-glucosidase | 817.38 | [9] |
| Compound 6k | α-glucosidase | 5.44 | [9] |
| Ebselen | DDAH | > 0.78 (Z'-factor) | [10] |
Signaling Pathway: O-GalNAc Glycosylation in Cancer
The initiation of mucin-type O-glycosylation is catalyzed by a family of 20 polypeptide N-acetylgalactosaminyltransferases (GALNTs) that transfer GalNAc to serine or threonine residues of proteins, forming the Tn antigen.[11][12][13] This initial structure can be extended by other glycosyltransferases to form various core structures. In cancer, the expression and activity of these enzymes can be altered, leading to the accumulation of truncated O-glycans such as the Tn and sialyl-Tn (STn) antigens.[2][3][4] These aberrant glycans on cell surface proteins, such as mucins (e.g., MUC1) and integrins, can disrupt normal cell signaling pathways, including those involved in cell adhesion, proliferation, and migration, thereby promoting tumorigenesis.[1][3][4]
References
- 1. Aberrant O‐glycosylation contributes to tumorigenesis in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallmarks of glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sweet Warning: Mucin-Type O-Glycans in Cancer [mdpi.com]
- 4. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A “biphasic glycosyltransferase high-throughput screen” identifies novel anthraquinone glycosides in the diversification of phenolic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. O‐glycan initiation directs distinct biological pathways and controls epithelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for p-Nitrophenyl galacto-N-bioside in Crude Cell Lysate Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl galacto-N-bioside and its analogs, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (pNPG), are invaluable chromogenic substrates for the sensitive detection of β-galactosidase activity. This enzyme is a cornerstone of molecular biology, frequently employed as a reporter gene in studies of gene expression and regulation. In drug development, monitoring β-galactosidase activity can be integral to high-throughput screening assays and for assessing the efficacy of therapeutic candidates that modulate gene expression.
The fundamental principle of this assay lies in the enzymatic cleavage of the substrate by β-galactosidase. This reaction liberates a nitrophenol compound (p-nitrophenol or o-nitrophenol), which imparts a distinct yellow color to the solution under alkaline conditions. The intensity of this color, directly proportional to the amount of nitrophenol produced, can be accurately quantified by measuring its absorbance at a wavelength of 400-420 nm.[1][2] This straightforward and robust colorimetric assay is readily adaptable for use with crude cell lysates from a variety of sources, including bacteria and mammalian cells, making it a versatile tool in the modern research laboratory.
Core Applications
-
Reporter Gene Assays: Quantification of β-galactosidase activity in cells transfected with vectors where the lacZ gene is under the control of a specific promoter or regulatory element.
-
Enzyme Kinetics: Determination of kinetic parameters such as Vmax and Km for β-galactosidase under various experimental conditions.
-
High-Throughput Screening: Screening of compound libraries for molecules that modulate gene expression, using β-galactosidase as a reporter.
-
Cell-Based Assays: Assessment of cellular responses and signaling pathway activation by measuring changes in reporter gene expression.
Signaling Pathway: The Lac Operon
The regulation of the lac operon in E. coli is a classic example of a genetic circuit that is controlled by environmental cues and involves the activity of β-galactosidase. The operon consists of three structural genes: lacZ (encoding β-galactosidase), lacY (encoding lactose (B1674315) permease), and lacA (encoding thiogalactoside transacetylase).[3][4][5] The expression of these genes is controlled by the presence of lactose and the absence of glucose. In the absence of lactose, the LacI repressor protein binds to the operator region, preventing transcription.[3][5] When lactose is present, it is converted to allolactose, which binds to the LacI repressor, causing it to dissociate from the operator and allowing transcription to proceed.[3]
Caption: The Lac Operon signaling pathway in E. coli.
Experimental Protocols
Protocol 1: Preparation of Crude Cell Lysate from E. coli
This protocol describes a rapid method for preparing crude cell lysates from E. coli for the subsequent measurement of β-galactosidase activity.
Materials:
-
Z-buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0)
-
0.1% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Bacterial protein extraction reagent (e.g., B-PER™) (optional)
-
Lysozyme (B549824) (optional)
-
Protease inhibitors (optional)
Procedure:
-
Grow E. coli cultures to the desired optical density (e.g., mid-log phase, OD600 of 0.4-0.6).
-
Pellet the cells by centrifugation at 6,000 rpm for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an equal volume of chilled Z-buffer.
-
To permeabilize the cells, add 100 µl of chloroform and 50 µl of 0.1% SDS to 1 ml of the cell suspension.
-
Vortex the mixture vigorously for 10-15 seconds.
-
The crude lysate is now ready for the β-galactosidase assay. For a cleared lysate, centrifuge at maximum speed for 1 minute and use the supernatant.
Alternative Lysis Method:
-
Resuspend the cell pellet in a bacterial protein extraction reagent according to the manufacturer's instructions.
-
For enhanced lysis of certain bacterial strains, lysozyme can be added.
-
Incubate on ice for 5 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (crude lysate) to a fresh tube.
Protocol 2: Preparation of Crude Cell Lysate from Mammalian Cells
This protocol provides a method for preparing crude lysates from mammalian cells grown in culture.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Reporter Lysis Buffer (e.g., from Promega, Cat.# E2000) or a similar commercial lysis buffer
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Remove the growth medium from the cultured cells.
-
Wash the cells once with PBS, being careful not to dislodge the cells.
-
Aspirate the PBS completely.
-
Add an appropriate volume of 1X Reporter Lysis Buffer to the cells (e.g., 50-100 µl for a 60 mm plate).
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube for 10-15 seconds.
-
To ensure complete lysis, a freeze-thaw cycle can be performed (freeze on dry ice, then thaw at 37°C).
-
Centrifuge the lysate at maximum speed for 2 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (crude lysate) to a fresh tube. The lysate can be used immediately or stored at -70°C.[6]
Protocol 3: β-Galactosidase Assay in Crude Cell Lysate
This protocol details the colorimetric assay for quantifying β-galactosidase activity.
Materials:
-
Crude cell lysate (from Protocol 1 or 2)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM MgCl2; 50 mM β-mercaptoethanol)
-
Substrate solution: o-nitrophenyl-β-D-galactopyranoside (ONPG) at 4 mg/ml in assay buffer or this compound at an appropriate concentration.
-
Stop Solution (1 M Sodium Carbonate, Na2CO3)
Procedure:
-
Pre-warm the assay buffer and substrate solution to 37°C.
-
In a microcentrifuge tube or a 96-well plate, add a specific volume of crude cell lysate (e.g., 1-30 µl). It may be necessary to dilute the lysate to ensure the readings fall within the linear range of the assay.
-
Add the assay buffer to a final desired reaction volume (e.g., 150 µl).
-
Initiate the reaction by adding the substrate solution (e.g., 150 µl of 2X assay buffer containing the substrate).
-
Incubate the reaction at 37°C. The incubation time will vary depending on the level of enzyme activity, typically from 30 minutes to several hours, or until a faint yellow color develops.
-
Stop the reaction by adding the stop solution (e.g., 500 µl for a tube assay or 150 µl for a 96-well plate assay). The stop solution will raise the pH, inactivating the enzyme and intensifying the yellow color of the nitrophenol product.
-
Measure the absorbance of the solution at 420 nm using a spectrophotometer or a microplate reader.
-
A blank reaction containing all components except the cell lysate should be included to subtract any background absorbance. A negative control using lysate from untransfected cells is also recommended to account for endogenous enzyme activity.[6][7]
Data Presentation
The results of a β-galactosidase assay are typically presented in terms of enzyme activity, often normalized to the total protein concentration of the lysate.
Table 1: Example Data for a β-Galactosidase Assay
| Sample | Volume of Lysate (µl) | Incubation Time (min) | Absorbance at 420 nm |
| Blank | 0 | 30 | 0.050 |
| Untransfected Cells | 20 | 30 | 0.075 |
| Transfected Cells - A | 20 | 30 | 0.850 |
| Transfected Cells - B | 20 | 30 | 0.450 |
Table 2: Calculation of β-Galactosidase Activity
| Sample | Corrected A420 | Total Protein (mg) | β-Galactosidase Activity (Units/mg protein) |
| Untransfected Cells | 0.025 | 0.1 | 2.5 |
| Transfected Cells - A | 0.800 | 0.1 | 80.0 |
| Transfected Cells - B | 0.400 | 0.1 | 40.0 |
Note: The formula for calculating specific activity can vary, but a common method is: (A420 x reaction volume) / (incubation time x extinction coefficient of nitrophenol x volume of lysate x protein concentration).
Experimental Workflow
The overall workflow for conducting a β-galactosidase assay using crude cell lysates is depicted below.
Caption: General workflow for a β-galactosidase assay.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| No or very low yellow color | Inefficient cell lysis. | Optimize lysis procedure (e.g., use a different lysis reagent, add a freeze-thaw step). |
| Low β-galactosidase expression. | Verify transfection efficiency or induction conditions. Increase incubation time. | |
| Inactive enzyme. | Ensure proper storage of lysates and reagents. Avoid repeated freeze-thaw cycles of the lysate. | |
| Color develops too quickly | High β-galactosidase activity. | Dilute the cell lysate. Use a shorter incubation time. |
| High background in blank/control | Contamination of reagents. | Use fresh, high-quality reagents. |
| Autohydrolysis of the substrate. | Prepare substrate solution fresh. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure accurate liquid handling. |
| Incomplete mixing of reagents. | Vortex or mix well after each addition. | |
| Variation in cell number or protein concentration between samples. | Normalize results to total protein concentration. |
References
Troubleshooting & Optimization
Technical Support Center: p-Nitrophenyl galacto-N-bioside (pNPG) Assay
Welcome to the technical support center for the p-Nitrophenyl galacto-N-bioside (pNPG) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound (pNPG) assay is a colorimetric method used to measure the activity of the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the colorless substrate pNPG into galactose and p-nitrophenol.[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 400-420 nm.[2] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus to the β-galactosidase activity.
Q2: What are the optimal conditions for the pNPG assay?
Optimal conditions can vary depending on the source of the β-galactosidase. However, typical conditions involve a temperature of 25-37°C and a pH range of 6.5-8.0 for the enzymatic reaction.[3] The subsequent color development of p-nitrophenol requires an alkaline pH, which also serves to stop the enzymatic reaction.[1]
Q3: What are some common inhibitors of β-galactosidase that can interfere with the pNPG assay?
Several substances can inhibit β-galactosidase activity. These include:
-
Competitive inhibitors: These molecules structurally resemble the substrate and compete for the active site of the enzyme. Examples include L-ribose, 2-phenylethyl 1-thio-β-D-galactopyranoside (PETG), D-galactonolactone, and isopropyl thio-β-D-galactoside (IPTG).[4] The product of the reaction, galactose, also acts as a competitive inhibitor.[3]
-
Non-competitive and mixed-type inhibitors: These molecules bind to a site other than the active site, altering the enzyme's conformation and reducing its activity. Some metal ions and other small molecules can act as non-competitive or mixed-type inhibitors.
-
Other known inhibitors: Caffeine and theophylline (B1681296) have been shown to be competitive inhibitors of β-galactosidase.[4]
Q4: Can components of my sample interfere with the assay?
Yes, various components in a sample can interfere with the pNPG assay. These can be broadly categorized as:
-
Enzyme inhibitors: As mentioned above, any substance in your sample that inhibits β-galactosidase will lead to an underestimation of its activity.
-
Spectrally interfering substances: Compounds that absorb light at the same wavelength as p-nitrophenol (around 400-420 nm) will cause a false positive signal. This is a common issue with colored compounds in biological extracts.
-
Particulates: Suspended particles in the sample can scatter light, leading to an artificially high absorbance reading.
Troubleshooting Guide
Issue 1: No or Low Enzyme Activity Detected
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Test the activity of a fresh batch of enzyme or a positive control. |
| Incorrect Assay Conditions | - Verify the pH and temperature of the reaction buffer are optimal for your specific β-galactosidase.- Ensure the final concentration of all reagents is correct. |
| Presence of Inhibitors | - See the "Inhibitor Interference" section below for guidance on identifying and mitigating the effects of inhibitors. |
| Substrate Degradation | - Prepare fresh pNPG solution. Store stock solutions protected from light and at the recommended temperature. |
Issue 2: High Background Absorbance
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use high-purity water and reagents.- Prepare fresh buffers.- Run a "reagent blank" containing all components except the enzyme to check for contamination. |
| Spontaneous Substrate Hydrolysis | - pNPG can slowly hydrolyze spontaneously, especially at non-optimal pH or high temperatures. Prepare fresh substrate solution and keep it on ice. |
| Spectral Interference from Sample | - See the "Spectral Interference" section below for detailed troubleshooting. |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Calibrate your pipettes regularly.- Use appropriate pipetting techniques to ensure accuracy and precision. |
| Inconsistent Incubation Times | - Use a timer to ensure consistent incubation times for all samples. Stagger the addition of enzyme or substrate to allow for precise timing. |
| Temperature Fluctuations | - Ensure your incubator or water bath maintains a stable temperature throughout the experiment. |
| Sample Heterogeneity | - Ensure your samples are well-mixed before adding them to the assay. |
In-depth Troubleshooting: Interference
Spectral Interference
Spectral interference occurs when a compound in your sample absorbs light at the same wavelength as the product of the assay (p-nitrophenol, ~400-420 nm).
To determine if you have spectral interference, run a "sample blank" for each of your samples. This blank should contain the sample and all assay components except the enzyme. If this blank shows a significant absorbance reading at 400-420 nm, you have spectral interference.
-
Background Subtraction: The most straightforward approach is to subtract the absorbance of the "sample blank" from the absorbance of your corresponding sample.
-
Alternative Wavelengths: In some cases, it may be possible to measure the absorbance at a different wavelength where the interfering compound has less absorbance, although this may also reduce the sensitivity for p-nitrophenol.
-
Sample Cleanup: If the interference is severe, consider purifying your sample to remove the interfering compounds. Techniques like dialysis, gel filtration, or chromatography can be employed.
Inhibitor Interference
Enzyme inhibitors in your sample will lead to an underestimation of β-galactosidase activity.
-
Spike and Recovery: Add a known amount of purified β-galactosidase (a "spike") to your sample and a control buffer. If the activity recovered from the sample is significantly lower than that from the control buffer, an inhibitor is likely present.
-
Serial Dilution: Diluting your sample can help differentiate between low enzyme concentration and the presence of an inhibitor. If the measured activity increases in a non-linear fashion upon dilution (i.e., a 1:2 dilution results in more than half the original activity), this suggests the dilution is reducing the concentration of an inhibitor.
-
Sample Dilution: Diluting the sample can lower the concentration of the inhibitor to a level where it no longer significantly affects the enzyme.
-
Sample Cleanup: Similar to mitigating spectral interference, methods like dialysis or size-exclusion chromatography can be used to remove small molecule inhibitors.
Quantitative Data on Common β-Galactosidase Inhibitors
The inhibitory potential of a compound is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The following table summarizes some known inhibitors of β-galactosidase. Note that the substrate used in these studies was often o-nitrophenyl-β-D-galactopyranoside (ONPG), a close analog of pNPG.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki / IC50 |
| Galactose | Lactobacillus reuteri | ONPG | Competitive | Ki = 115 mM[5] |
| Galactose | Kluyveromyces lactis | ONPG | Competitive | Ki = 42 mM[5] |
| Galactose | Bifidobacterium breve | ONPG | Competitive | Ki = 15-34 mM[5] |
| Glucose | Thermus sp. | ONPG | - | Strong Inhibition[5] |
| L-Ribose | E. coli | - | Competitive | - |
| PETG | E. coli | ONPG | Competitive | - |
| D-Galactonolactone | E. coli | - | Competitive | - |
| IPTG | E. coli | - | Competitive | - |
| Caffeine | E. coli | X-gal | Competitive | - |
| Theophylline | E. coli | X-gal | Competitive | - |
Note: A lower Ki or IC50 value indicates a more potent inhibitor.
Experimental Protocols
Standard this compound (pNPG) Assay Protocol
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
Reagents:
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.5, containing 100 mM NaCl and 1 mM MgCl2.
-
Substrate Stock Solution: 10 mM this compound (pNPG) in assay buffer. Store protected from light at 4°C.
-
Enzyme Solution: Purified β-galactosidase or sample containing the enzyme, diluted in assay buffer.
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3).
Procedure:
-
Prepare Reaction Wells: In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add Enzyme/Sample: Add 20 µL of your enzyme solution or sample to the appropriate wells.
-
Prepare Blanks:
-
Reagent Blank: Add 70 µL of assay buffer.
-
Sample Blank: For each sample, have a corresponding well with 20 µL of the sample and 50 µL of assay buffer.
-
-
Initiate Reaction: Add 30 µL of 10 mM pNPG substrate solution to all wells except the reagent and sample blanks (add 30 µL of assay buffer to these).
-
Incubate: Incubate the plate at 37°C for a desired period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding 100 µL of 1 M Na2CO3 to all wells. The solution should turn yellow in the presence of p-nitrophenol.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Calculate Activity:
-
Correct the absorbance of each sample by subtracting the absorbance of its corresponding sample blank.
-
Use a standard curve of p-nitrophenol to convert the absorbance values to the amount of product formed.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.
-
Protocol for Validating the pNPG Assay in the Presence of a Test Compound
This protocol is designed to assess whether a test compound interferes with the pNPG assay.
-
Assess Spectral Interference:
-
Prepare a solution of the test compound at the highest concentration to be used in the assay in the final assay buffer.
-
Measure the absorbance of this solution at 405 nm. A significant absorbance indicates spectral interference.
-
-
Assess Inhibition of β-galactosidase:
-
Perform the standard pNPG assay with a fixed concentration of β-galactosidase.
-
Run the assay in the presence of a range of concentrations of the test compound.
-
Include a "no inhibitor" control (vehicle control).
-
A dose-dependent decrease in enzyme activity indicates inhibition by the test compound.
-
-
Determine IC50 (if inhibition is observed):
-
Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Determine the Mechanism of Inhibition (Optional):
-
Perform the pNPG assay with varying concentrations of the substrate (pNPG) in the presence of different fixed concentrations of the inhibitor.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or mixed-type.
-
Visualizations
Caption: Workflow of the this compound (pNPG) assay.
Caption: Decision tree for troubleshooting high background absorbance.
Caption: Pathway for investigating potential enzyme inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. β-Galactosidase-Producing Isolates in Mucoromycota: Screening, Enzyme Production, and Applications for Functional Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: p-Nitrophenyl galacto-N-bioside (PNPG) Assay
Welcome to the technical support center for the p-Nitrophenyl galacto-N-bioside (PNPG) assay. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PNPG assay?
A1: The PNPG assay is a colorimetric method used to measure the activity of β-galactosidase. The enzyme hydrolyzes the colorless substrate, this compound (PNPG), into galactose and p-nitrophenol. When the reaction is stopped with a high-pH solution (e.g., sodium carbonate), the p-nitrophenol is converted to the p-nitrophenolate anion, which has a distinct yellow color that can be quantified by measuring its absorbance at 400-420 nm.[1][2][3] The intensity of the yellow color is directly proportional to the enzyme activity.
Q2: What is the optimal pH for the assay?
A2: The assay involves two critical pH values. The enzymatic reaction itself typically has an optimal pH around 7.0.[4] However, the product, p-nitrophenol, is colorless at this pH. To generate the measurable yellow color, the pH must be raised to above 10 by adding a stop solution, which allows for the formation of the p-nitrophenolate anion.[5][6]
Q3: How should I prepare and store the PNPG substrate solution?
A3: PNPG can have limited solubility in aqueous buffers.[7] It is recommended to prepare the solution fresh for each experiment.[1] If you encounter solubility issues, you can first dissolve the PNPG in a small amount of an organic solvent like methanol (B129727) or warm ethanol (B145695) before diluting it to the final working concentration in the assay buffer.[7] For short-term storage, substrate solutions may be kept refrigerated for a few weeks if they remain sterile.[8]
Q4: Why is a "stop solution" necessary?
A4: A stop solution, typically 1 M Sodium Carbonate (Na₂CO₃), serves two primary purposes: 1) It abruptly stops the enzymatic reaction by drastically increasing the pH, moving it far from the enzyme's optimal range. 2) It raises the pH to above 10, which is required to convert the p-nitrophenol product into the yellow-colored p-nitrophenolate ion for spectrophotometric measurement.[5][9]
Q5: How can I ensure my reaction is within the linear range?
A5: The absorbance readings should ideally fall between 0.1 and 1.5 to be within the linear range of most spectrophotometers.[9] If your absorbance values are too high (color develops too intensely), you can either dilute your enzyme sample or reduce the incubation time.[2] Conversely, if the signal is too low, you may need to increase the incubation time or use a more concentrated enzyme sample. It is crucial to perform a time-course experiment to determine the time frame during which product formation is linear.[10]
Experimental Protocols and Data
Standard PNPG Assay Protocol (Endpoint Assay)
This protocol is a general guideline and may require optimization for specific enzymes or experimental conditions.
1. Reagent Preparation:
-
Assay Buffer (Z-Buffer, pH 7.0):
-
60 mM Na₂HPO₄·7H₂O
-
40 mM NaH₂PO₄·H₂O
-
10 mM KCl
-
1 mM MgSO₄
-
(Optional but recommended) 50 mM β-mercaptoethanol (add fresh).[1]
-
-
PNPG Substrate Solution (4 mg/mL): Dissolve PNPG in Assay Buffer. Prepare this solution fresh before use.[1][9]
-
Stop Solution (1 M Na₂CO₃): Dissolve sodium carbonate in deionized water.
-
Enzyme Sample: Prepare serial dilutions of your cell lysate or purified enzyme in cold Assay Buffer.
2. Assay Procedure:
-
Set up reactions in microcentrifuge tubes or a 96-well plate. Include the following controls:
-
Blank: Contains all reagents except the enzyme sample (use buffer instead). This corrects for any spontaneous substrate hydrolysis.[7]
-
Negative Control: A sample known to have no β-galactosidase activity.
-
-
To each reaction tube/well, add the components in the following order:
-
X µL of Assay Buffer
-
Y µL of enzyme sample (or cell lysate)
-
Total volume should be pre-determined (e.g., 500 µL).
-
-
Equilibrate the tubes at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.[2][9]
-
Start the reaction by adding Z µL of the pre-warmed PNPG solution to each tube. Mix gently and record the exact start time.[9]
-
Incubate for a predetermined time (e.g., 30 minutes) during which the reaction rate is linear.
-
Stop the reaction by adding a defined volume of Stop Solution (e.g., 250 µL of 1 M Na₂CO₃). Record the exact stop time.[1]
-
Centrifuge the tubes to pellet any cell debris or precipitates that could interfere with the reading.[9]
-
Transfer the clear supernatant to a cuvette or a new 96-well plate.
-
Measure the absorbance at 420 nm (A₄₂₀) using a spectrophotometer.[1][2]
3. Calculation of Activity:
-
Subtract the absorbance of the blank from all sample readings.
-
Enzyme activity is typically expressed in "Miller Units" for cell lysates or in specific activity (e.g., µmol/min/mg) for purified enzymes, which requires determining the protein concentration of the sample.
Key Assay Parameters
The following table summarizes typical starting conditions for PNPG assay optimization.
| Parameter | Recommended Range/Value | Notes |
| pH | Reaction: 6.0 - 8.0 (Optimum ~7.0)[4] | The final pH after adding the stop solution must be >10 for color development.[5] |
| Temperature | 28°C - 37°C | Enzyme stability can be temperature-dependent. Choose a consistent temperature.[1][2] |
| Substrate [PNPG] | 1 - 10 mM | Should be at or above the Michaelis constant (Km) to ensure substrate saturation.[8] |
| Stop Solution | 1 M Sodium Carbonate (Na₂CO₃) | Added to terminate the reaction and develop color.[1][9] |
| Wavelength | 400 - 420 nm | Corresponds to the peak absorbance of the p-nitrophenolate anion.[1][2] |
Visual Guides
Enzymatic Reaction
References
- 1. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Factors influencing beta-galactosidase activity of Aeromonas caviae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nrel.colostate.edu [nrel.colostate.edu]
- 9. faculty.salisbury.edu [faculty.salisbury.edu]
- 10. med.upenn.edu [med.upenn.edu]
Technical Support Center: p-Nitrophenyl galacto-N-bioside Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background signals in p-Nitrophenyl galacto-N-bioside assays.
Troubleshooting High Background Signal
A high background signal in a this compound assay can mask the true enzymatic activity, leading to inaccurate results. The following guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Diagram: Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for high background signal.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in the this compound assay?
High background noise in this enzymatic assay can originate from several sources. These include the intrinsic properties of the substrate, the purity of the enzyme and substrate, non-specific binding of assay components, and interference from buffer components or the detection method itself.[1]
Q2: How does the purity of the this compound substrate affect background signals?
The purity of the substrate is crucial for accurate results. Impurities from synthesis, such as free p-Nitrophenol, can directly contribute to a high starting absorbance. It is recommended to use substrates of high purity (typically >95%).[1]
Q3: What is the role of control wells in identifying and correcting for background noise?
Control wells are essential for establishing a baseline and identifying the source of background noise.[1] Different types of controls are necessary:
-
Blank wells: Contain all assay components except the enzyme and substrate. These help determine the background signal from the buffer and detection reagents.[1]
-
No-enzyme control: Contains the substrate and all other assay components except the enzyme. This control identifies any signal originating from substrate instability or non-enzymatic degradation.[1]
-
No-substrate control: Contains the enzyme and all other components except the substrate. This helps to measure any intrinsic signal from the enzyme preparation.[1]
Q4: Can the assay buffer contribute to a high background signal?
Yes, the buffer composition and pH can significantly impact the background signal. Some buffer components may interfere with the reaction or the absorbance reading. The pH of the buffer is also critical; suboptimal pH can lead to increased spontaneous hydrolysis of the substrate. For instance, some p-Nitrophenyl-linked substrates show increased hydrolysis at elevated temperatures and pH.
Q5: How can I minimize non-specific binding of assay components?
Non-specific binding of the enzyme or substrate to the microplate wells can be a source of high background. Including a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween-20) in the assay and wash buffers can help reduce this.[1] However, it is important to optimize the detergent concentration as higher amounts can sometimes inhibit enzyme activity.[1]
Troubleshooting Guide
Issue 1: High Absorbance in "No-Enzyme" Control
This indicates that the substrate is breaking down into p-Nitrophenol without enzymatic activity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Spontaneous Substrate Hydrolysis | Decrease the incubation temperature. Shorten the incubation time. Ensure the assay buffer pH is optimal and not too high. Prepare the substrate solution fresh for each experiment. |
| Contaminated Substrate | Use a new, high-purity batch of this compound. Check the certificate of analysis for the purity of the substrate. |
| Contaminated Reagents | Prepare fresh buffers and solutions using high-purity water and reagents. Ensure all labware is thoroughly cleaned. |
Issue 2: High Absorbance in "Blank" Control
This suggests an issue with the buffer, the microplate, or the spectrophotometer settings.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Buffer | Prepare fresh buffer and filter it through a 0.22 µm filter. |
| Autofluorescence of Microplate | Use black plates for fluorescence-based assays or clear plates for colorimetric assays as recommended. Ensure the plate material is compatible with the assay components. |
| Incorrect Spectrophotometer Settings | Verify that the correct wavelength (around 405-420 nm for p-Nitrophenol) is being used. Ensure the spectrophotometer is properly calibrated. |
Issue 3: High Background Across All Wells, Including Samples
This could be due to a combination of factors, including sample interference and assay conditions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Interference | Dilute the samples to reduce the concentration of interfering substances. Consider pre-clearing samples by centrifugation or filtration to remove particulates. |
| Sub-optimal Reagent Concentrations | Titrate the enzyme and substrate concentrations to find the optimal balance between signal and background. |
| Prolonged Incubation | Reduce the incubation time to a point where the enzymatic reaction is still in the linear range but the background has not significantly increased. |
Experimental Protocols
Key Experiment: this compound Assay Protocol
This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Reagents:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0 (or other optimized buffer)
-
Substrate Stock Solution: 10 mM this compound in assay buffer. Store protected from light at -20°C.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
Procedure:
-
Prepare Controls and Samples:
-
Blank: 50 µL of assay buffer.
-
No-Enzyme Control: 50 µL of assay buffer.
-
Sample: 50 µL of diluted enzyme solution.
-
-
Add Substrate: Add 50 µL of 10 mM this compound solution to all wells except the blank.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Add 100 µL of 1 M Sodium Carbonate to all wells to stop the reaction.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
Diagram: this compound Assay Workflow
Caption: General workflow for the this compound assay.
Data Presentation
Table 1: Example of Expected vs. High Background Absorbance Values
| Well Type | Expected Absorbance (405 nm) | High Background Absorbance (405 nm) |
| Blank | < 0.05 | > 0.1 |
| No-Enzyme Control | < 0.1 | > 0.2 |
| Sample | 0.2 - 1.5 (depending on enzyme activity) | > 0.5 (with low enzyme activity) |
Table 2: Effect of Assay Conditions on Background Signal
| Parameter | Condition 1 | Background Absorbance | Condition 2 | Background Absorbance |
| Incubation Time | 15 min | 0.08 | 60 min | 0.25 |
| Temperature | 25°C | 0.10 | 37°C | 0.18 |
| pH | 5.0 | 0.09 | 7.0 | 0.22 |
| Detergent (Tween-20) | 0% | 0.15 | 0.05% | 0.11 |
Note: The values in these tables are illustrative and may vary depending on the specific experimental setup.
Diagram: Signaling Pathway of the Assay
Caption: Enzymatic hydrolysis of the substrate to a colored product.
References
Technical Support Center: p-Nitrophenyl galacto-N-bioside
Welcome to the technical support center for p-Nitrophenyl galacto-N-bioside. This guide provides detailed information on the stability of this compound solutions, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
High background absorbance, low enzyme activity, or inconsistent results can be common issues when working with chromogenic substrates like this compound. This guide will help you identify and resolve these potential problems.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal (High Absorbance in Blank Wells) | Spontaneous hydrolysis of the substrate solution. | Prepare fresh substrate solution before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Protect the solution from light. Consider adjusting the pH of the buffer, as extreme pH values can accelerate hydrolysis. |
| Contaminated reagents or buffers. | Use high-purity water and reagents. Filter-sterilize buffers. Ensure all labware is thoroughly cleaned. | |
| Low or No Enzyme Activity | Inactive enzyme. | Confirm the activity of your enzyme using a fresh, reliable substrate lot. Ensure proper storage and handling of the enzyme according to the manufacturer's instructions. |
| Sub-optimal assay conditions. | Optimize the pH, temperature, and ionic strength of your assay buffer for your specific enzyme. The stability of the enzyme and the substrate are key. For instance, many β-galactosidases are stable between pH 6 and 9. | |
| Presence of inhibitors in the sample. | Run a control with a known amount of pure enzyme to check for inhibition. Consider sample purification steps to remove potential inhibitors. | |
| Inconsistent or Non-Reproducible Results | Inaccurate pipetting. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations. | Ensure consistent incubation temperatures across all samples and plates. Use a temperature-controlled incubator or water bath. | |
| Instability of the p-nitrophenol product. | The released p-nitrophenol is most stable at a pH of 9 or higher.[1] If your assay pH is acidic or neutral, consider adding a stop solution (e.g., a high pH buffer like 1M sodium carbonate) to stabilize the color before reading the absorbance. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound?
A1: The solid, powdered form of this compound should be stored in a tightly sealed container in a dry, dark place at -20°C for long-term stability. Under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I prepare and store this compound solutions?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., water or a buffer). This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution to the final desired concentration immediately before use.
Q3: What is the optimal pH for a solution of this compound?
A3: The stability of this compound in solution is pH-dependent. Based on studies of similar p-nitrophenyl glycosides, the rate of spontaneous hydrolysis is lowest in the neutral pH range.[2] Both acidic and basic conditions can increase the rate of hydrolysis. For enzymatic assays, the optimal pH will be a compromise between enzyme activity and substrate stability. Many relevant enzymes, such as β-galactosidase, are stable and active in the pH 6-9 range.[3]
Q4: How does temperature affect the stability of the solution?
A4: Higher temperatures will accelerate the rate of spontaneous hydrolysis of this compound. For short-term storage (a few hours), solutions may be kept on ice. For long-term storage, freezing is necessary. Enzymatic reactions are often performed at elevated temperatures (e.g., 37°C), which makes it crucial to use a proper blank control to subtract any background signal from non-enzymatic hydrolysis.
Q5: My blank wells are showing a yellow color. What should I do?
A5: A yellow color in the blank indicates the presence of p-nitrophenol, which is likely due to the spontaneous hydrolysis of the substrate. To mitigate this, prepare the substrate solution fresh for each experiment. You can also try lowering the pH of your stock solution (if compatible with your experimental design) or storing it at a lower temperature. Always include a "no enzyme" control to measure and subtract this background absorbance.
Q6: Can I use the same buffer for storing the substrate and for the enzyme reaction?
A6: It is generally acceptable to dissolve and store the substrate in the same buffer used for the enzymatic reaction, provided the buffer's pH is within a range that minimizes spontaneous hydrolysis (ideally near neutral). However, for long-term storage, dissolving the substrate in pure water and then diluting it into the reaction buffer just before the assay may be preferable.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity water or a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Solution Stability
This protocol provides a framework for assessing the stability of your substrate solution under your specific experimental conditions.
-
Preparation: Prepare a fresh solution of this compound in your desired buffer at the working concentration.
-
Incubation: Aliquot the solution into several tubes and incubate them under different conditions you wish to test (e.g., on ice, at room temperature, at 37°C). Protect the tubes from light.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Measurement: For each sample, measure the absorbance at the wavelength corresponding to the p-nitrophenolate ion (typically around 405-420 nm). An increase in absorbance over time indicates spontaneous hydrolysis.
-
Analysis: Plot the absorbance versus time for each condition to determine the rate of spontaneous hydrolysis. This will help you establish the acceptable window for using your working solution.
Visualizations
References
Technical Support Center: p-Nitrophenyl galacto-N-bioside Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate p-Nitrophenyl galacto-N-bioside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (Gal-β(1-3)-GalNAc-α(1-O)-p-nitrophenyl) is a chromogenic substrate used to assay the activity of certain O-glycosidases. It is particularly useful for measuring the activity of endo-α-N-acetylgalactosaminidase, an enzyme that cleaves specific O-linked glycans from glycoproteins.[1] Upon enzymatic hydrolysis, it releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.
Q2: Which enzyme is most commonly assayed using this substrate?
A2: The most well-characterized enzyme for which this compound is a substrate is the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae.[1][2][3][4] This enzyme specifically hydrolyzes the O-glycosidic bond between the N-acetylgalactosamine (GalNAc) residue and the p-nitrophenol moiety.
Q3: What is the optimal pH for the hydrolysis of this compound?
A3: The optimal pH for the hydrolysis of this compound by endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae is generally in the range of 5.0 to 6.0.[1][4] A detailed mechanistic study has identified the pKa values of the catalytic amino acid residues to be 5.3 and 7.2, which govern the bell-shaped pH-activity profile of the enzyme.[2][3] An earlier study reported an optimal pH of 7.6.[5] The optimal pH can vary depending on the specific enzyme source and buffer conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low enzyme activity | Incorrect pH of the reaction buffer. | Prepare fresh buffer and verify the pH. The optimal pH for endo-α-N-acetylgalactosaminidase from S. pneumoniae is between 5.0 and 6.0.[1][4] |
| Enzyme inhibition. | Avoid using buffers containing chloride ions, as they can be inhibitory. Also, be aware that EDTA, manganese ions (Mn²⁺), and zinc ions (Zn²⁺) can inhibit enzyme activity.[1] | |
| Substrate degradation. | Prepare the this compound solution fresh for each experiment. | |
| Inactive enzyme. | Ensure the enzyme has been stored correctly according to the manufacturer's instructions. Perform a positive control experiment with known active enzyme. | |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Run a blank reaction (without the enzyme) to measure the rate of non-enzymatic hydrolysis and subtract this from the sample readings. |
| Contaminated reagents. | Use high-purity water and analytical-grade reagents to prepare all solutions. | |
| Inconsistent or irreproducible results | Inaccurate pipetting. | Calibrate your pipettes regularly. For small volumes, use specialized pipette tips. |
| Temperature fluctuations. | Ensure the reaction is carried out at a constant and controlled temperature (e.g., 37°C in a water bath or incubator). | |
| Precipitation of substrate or enzyme. | Ensure all components are fully dissolved in the reaction buffer. If working with glycoprotein (B1211001) substrates, denaturation may be necessary.[6] |
Quantitative Data Summary
The effect of pH on the activity of endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae is summarized below.
| Parameter | Value | Source |
| Optimal pH Range | 5.0 - 6.0 | [1][4] |
| Catalytic Residue pKa Values | 5.3 and 7.2 | [2][3] |
| Reported Optimal pH (older study) | 7.6 | [5] |
Experimental Protocols
Protocol for Determining the Optimal pH of Endo-α-N-acetylgalactosaminidase
This protocol describes a method to determine the optimal pH for the hydrolysis of this compound by endo-α-N-acetylgalactosaminidase.
Materials:
-
Endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae
-
This compound
-
A series of buffers (e.g., 100 mM citrate-phosphate buffer) covering a pH range from 4.0 to 8.0 in 0.5 pH unit increments.
-
Stop solution (e.g., 1 M Sodium Carbonate)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
Water bath or incubator set to 37°C
Procedure:
-
Prepare Buffers: Prepare a series of 100 mM citrate-phosphate buffers with pH values ranging from 4.0 to 8.0.
-
Prepare Substrate Solution: Prepare a stock solution of this compound in deionized water. The final concentration in the assay will typically be in the millimolar range.
-
Prepare Enzyme Solution: Dilute the endo-α-N-acetylgalactosaminidase in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) to a working concentration immediately before use.
-
Set up the Reaction:
-
In a 96-well plate, add the appropriate volume of each pH buffer to triplicate wells.
-
Add the substrate solution to each well.
-
To initiate the reaction, add the enzyme solution to each well. The final reaction volume should be consistent across all wells.
-
Include blank reactions for each pH containing buffer and substrate but no enzyme.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Add the stop solution to each well to terminate the reaction and develop the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the corresponding sample wells for each pH value.
-
Plot the corrected absorbance (enzyme activity) against the pH to determine the optimal pH.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound hydrolysis.
Caption: Enzymatic hydrolysis of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mechanistic investigation of the endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic investigation of the endo-alpha-N-acetylgalactosaminidase from Streptococcus pneumoniae R6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Glycosidase • QA-Bio • Cleaves O-Linked Glycans from Glycoproteins [qa-bio.com]
- 5. Purification and properties of an endo-alpha-N-acetyl-D-galactosaminidase from Diplococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
Technical Support Center: p-Nitrophenyl galacto-N-bioside Assay Temperature Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing p-Nitrophenyl galacto-N-bioside or similar p-nitrophenyl-based substrates for β-galactosidase assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the this compound assay?
The optimal temperature for a this compound assay is highly dependent on the specific β-galactosidase enzyme being used, as its source determines its thermostability and kinetic properties. While many commercial kits suggest 37°C, this is not universally optimal.[1][2] For instance, β-galactosidase from the extreme thermophile Thermus aquaticus has an optimal temperature of 80°C, while the enzyme from an Antarctic Arthrobacter isolate functions best at a cold 18°C.[3][4]
Q2: What is the impact of using a suboptimal temperature on my assay results?
Using a temperature that is too low will result in a slower reaction rate, leading to reduced signal (less p-nitrophenol production) and potentially underestimation of enzyme activity. Conversely, a temperature that is too high can cause enzyme denaturation, leading to a rapid loss of activity and inaccurate results.[3] For some enzymes, even a short incubation at 37°C can lead to complete inactivation.[3]
Q3: How can I determine the optimal temperature for my specific enzyme?
To determine the optimal temperature, you should perform a temperature-dependency experiment. This involves running the assay across a range of temperatures (e.g., 20°C to 80°C) while keeping all other parameters (pH, substrate concentration, enzyme concentration) constant.[5] The temperature that yields the highest enzyme activity is the optimum for your specific conditions.
Q4: Can temperature fluctuations during the assay affect my results?
Yes, it is crucial to maintain a constant and uniform temperature during the incubation period. Using a temperature-controlled water bath or incubator is highly recommended.[1][6] Fluctuations can lead to variability in the reaction rate, affecting the reproducibility and accuracy of your results.
Q5: Does the assay temperature affect the absorbance reading of the p-nitrophenol product?
Yes, the absorbance of p-nitrophenol can be temperature-dependent. It is important to ensure that all samples, including standards, are at the same temperature when their absorbance is measured to ensure consistency.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very low yellow color development | Incorrect incubation temperature: The temperature may be too low for the enzyme to be active or too high, causing denaturation. | Verify the optimal temperature for your specific β-galactosidase. Perform a temperature optimization experiment if the optimum is unknown. Ensure your incubator or water bath is set to the correct temperature.[1] |
| Enzyme is inactive: The enzyme may have been improperly stored or handled. | Check the storage conditions and age of the enzyme. If possible, test the enzyme activity with a positive control. | |
| Substrate not added: The this compound substrate was omitted from the reaction mixture. | Repeat the assay, ensuring all reagents are added in the correct order.[1] | |
| Color develops too quickly or is too intense | Incubation temperature is too high: This can lead to an extremely rapid reaction. | Lower the incubation temperature to slow down the reaction rate. |
| High enzyme concentration: Too much enzyme in the assay will lead to rapid substrate turnover. | Dilute the enzyme sample and repeat the assay.[1] | |
| Incubation time is too long: A long incubation will result in the accumulation of a high concentration of the product. | Reduce the incubation time.[1] | |
| Inconsistent results between replicates | Temperature fluctuations: The temperature may not be uniform across all samples during incubation. | Ensure proper mixing and uniform heating in your water bath or incubator. Arrange samples to allow for even heat distribution. |
| Pipetting errors: Inaccurate pipetting of the enzyme or substrate. | Calibrate your pipettes and use proper pipetting techniques. | |
| High background in "no enzyme" control | Substrate instability: The this compound may be hydrolyzing spontaneously at the assay temperature. | Run a substrate-only control at the assay temperature to check for spontaneous hydrolysis. If this is an issue, a lower temperature may be required. |
Data Summary
The optimal temperature for β-galactosidase activity varies significantly depending on the source organism. The following table summarizes the optimal temperatures for β-galactosidases from various sources.
| Source Organism/Enzyme | Optimal Temperature (°C) |
| Antarctic Arthrobacter Isolate | 18°C[3] |
| Lactobacillus plantarum | 37°C[2] |
| Bacillus circulans | 50°C[5] |
| Bacillus licheniformis | 50°C[7] |
| Extreme Thermophile (Thermus aquaticus-like) | 80°C[4] |
| Commercial β-Gal Assay Kits | Often 37°C[1] |
Experimental Protocols
Protocol for Determining Optimal Temperature
This protocol outlines the steps to determine the optimal incubation temperature for your specific β-galactosidase enzyme using a p-nitrophenyl-based substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer at the optimal pH for your enzyme (e.g., 50 mM phosphate-citrate buffer).
-
Substrate Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration (e.g., 10 mM).
-
Enzyme Dilution: Prepare a dilution of your enzyme in cold assay buffer. The concentration should be such that the reaction proceeds linearly for the duration of the assay.
-
Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 1 M Sodium Carbonate).
-
-
Assay Setup:
-
Set up a series of water baths or a temperature gradient incubator at a range of temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C).
-
For each temperature to be tested, label a set of microcentrifuge tubes or a 96-well plate. Include replicates for each temperature and "no enzyme" controls.
-
-
Incubation:
-
Add the assay buffer to each tube or well.
-
Add the diluted enzyme solution to the appropriate tubes/wells. For the "no enzyme" control, add an equal volume of assay buffer.
-
Pre-incubate the tubes/plate at the respective temperatures for 5 minutes to allow them to equilibrate.
-
Initiate the reaction by adding the this compound substrate solution to all tubes/wells. Mix gently.
-
-
Reaction Termination:
-
Incubate for a predetermined amount of time (e.g., 10-30 minutes). The time should be short enough to ensure the reaction rate is linear.
-
Stop the reaction by adding the stop solution to each tube/well. The stop solution will raise the pH, which both stops the enzyme and intensifies the yellow color of the p-nitrophenol product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each sample at 420 nm using a spectrophotometer or plate reader.
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the corresponding samples.
-
Plot the enzyme activity (proportional to the corrected absorbance) as a function of temperature. The peak of this curve represents the optimal temperature for your enzyme under these assay conditions.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and Characterization of β-Galactosidase in an Extreme Thermophile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: p-Nitrophenyl galacto-N-bioside Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-Nitrophenyl galacto-N-bioside (pNPGal-N-bioside) assays.
Troubleshooting Guide
Variability in enzyme assays can arise from multiple factors, from reagent preparation to experimental execution. This guide provides a systematic approach to identifying and resolving common issues encountered during this compound assays.
High Background or Spontaneous Substrate Hydrolysis
Question: My blank and negative control wells show a high absorbance reading. What could be the cause?
Answer: High background absorbance can be attributed to several factors:
-
Substrate Instability: this compound can undergo spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures.
-
Contaminated Reagents: Buffers or water used for reagent preparation may be contaminated with enzymes or other interfering substances.
-
Improper Reagent Storage: Incorrect storage of the substrate or other reagents can lead to degradation and the release of p-nitrophenol.
Troubleshooting Steps:
-
Prepare Fresh Substrate Solution: Always prepare the this compound solution fresh for each experiment.
-
Verify Buffer pH: Ensure the pH of your assay buffer is within the optimal range for the enzyme being used.[1][2]
-
Use High-Purity Water: Utilize nuclease-free, purified water for all reagent preparations.
-
Check for Contamination: Test individual reagents for contamination by incubating them alone and measuring the absorbance at 405-420 nm.
Low or No Enzyme Activity
Question: I am not observing any significant change in absorbance in my sample wells compared to the controls. Why is my enzyme inactive?
Answer: A lack of enzyme activity can stem from several issues related to the enzyme itself, the assay conditions, or the presence of inhibitors.
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the specific enzyme.
-
Enzyme Denaturation: Improper storage, repeated freeze-thaw cycles, or exposure to harsh chemicals can lead to enzyme denaturation.
-
Presence of Inhibitors: Components in the sample or assay buffer may be inhibiting the enzyme.
Troubleshooting Steps:
-
Optimize Assay Conditions: Refer to the enzyme's technical data sheet for the optimal pH and temperature. If this information is unavailable, perform a matrix experiment to determine the optimal conditions.
-
Enzyme Handling: Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Include a Positive Control: Always run a positive control with a known active enzyme to ensure the assay components and conditions are correct.
-
Identify Potential Inhibitors: Review the composition of your sample and buffers for known inhibitors of O-glycosidases, α-galactosidases, rhamnogalacturonan acetylesterases, or α-L-arabinofuranosidases.[3][4]
Inconsistent or Non-Reproducible Results
Question: I am getting significant variability between replicate wells and between experiments. How can I improve the reproducibility of my assay?
Answer: Inconsistent results are often due to technical errors in assay setup and execution.
-
Pipetting Inaccuracies: Inconsistent volumes of reagents or samples will lead to variability.
-
Temperature Fluctuations: Uneven temperature across the assay plate can affect enzyme kinetics.
-
Timing Errors: Variations in incubation times between wells or plates can cause discrepancies.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Ensure Proper Mixing: Mix all reagents and samples thoroughly before and after addition to the assay plate.
-
Maintain Consistent Temperature: Use a temperature-controlled plate reader or incubator to ensure a stable temperature throughout the experiment.
-
Standardize Incubation Times: Use a multichannel pipette to add start/stop reagents to minimize timing differences between wells.
Frequently Asked Questions (FAQs)
Q1: What enzymes can be assayed using this compound?
A1: this compound is a chromogenic substrate used to assay the activity of several O-glycosidases, including:
Q2: What is the optimal wavelength to measure the p-nitrophenol product?
A2: The released p-nitrophenol product exhibits a yellow color under alkaline conditions and should be measured at a wavelength between 405 nm and 420 nm.[8]
Q3: How should I prepare and store the this compound substrate solution?
A3: It is recommended to prepare the substrate solution fresh for each experiment. If storage is necessary, it should be protected from light and stored at a low temperature (e.g., 4°C) for a short period. Long-term storage can lead to spontaneous hydrolysis.
Q4: What are the optimal pH and temperature conditions for assays using this substrate?
A4: The optimal conditions are enzyme-dependent. Refer to the table below for general guidance. It is always best to consult the specific enzyme's product information sheet or perform optimization experiments.
| Enzyme Class | Typical Optimal pH | Typical Optimal Temperature |
| O-Glycosidase | 5.0 - 7.6[3][9] | 37°C[9][10] |
| α-Galactosidase | 4.5 - 6.5 | 37°C - 50°C |
| Rhamnogalacturonan acetylesterase | 4.0 - 6.0 | 30°C - 40°C |
| α-L-Arabinofuranosidase | 3.5 - 5.0[7] | 37°C - 50°C[11] |
Q5: What are some common inhibitors I should be aware of?
A5: Enzyme activity can be inhibited by various compounds. For instance, chloride ions can inhibit some O-Glycosidases.[3] For α-L-arabinofuranosidases, certain iminoalditols like 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol act as competitive inhibitors.[12] It is crucial to check the literature for inhibitors specific to the enzyme you are working with.
Experimental Protocols
General Protocol for an O-Glycosidase Assay
This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your particular enzyme and experimental setup.
Materials:
-
This compound
-
O-Glycosidase
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)[10]
-
Stop Solution (e.g., 1 M Sodium Carbonate)[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and Stop Solution.
-
Dissolve this compound in the Assay Buffer to the desired final concentration (e.g., 1-5 mM). Prepare this solution fresh.
-
Dilute the O-Glycosidase in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the enzyme solution to the sample wells.
-
Add 50 µL of a known active enzyme solution to the positive control wells.
-
-
Initiate Reaction:
-
Add 50 µL of the this compound solution to all wells.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to all wells to terminate the reaction and develop the color.
-
-
Measurement:
-
Read the absorbance at 410 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the enzyme activity based on the rate of p-nitrophenol production.
-
Visualizations
Caption: Workflow for a typical this compound assay.
Caption: A logical approach to troubleshooting pNPGal-N-bioside assay issues.
References
- 1. Novel glycosidase from Paenibacillus lactis 154 hydrolyzing the 28-O-β-d-glucopyranosyl ester bond of oleanane-type saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Rhamnogalacturonan acetylesterase - Wikipedia [en.wikipedia.org]
- 7. Safety evaluation of the food enzyme non‐reducing end α‐l‐arabinofuranosidase from the non‐genetically modified Aspergillus tubingensis strain ARF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oiv.int [oiv.int]
- 9. O-Glycosidase • QA-Bio • Cleaves O-Linked Glycans from Glycoproteins [qa-bio.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Safety evaluation of the food enzyme non‐reducing end α‐l‐arabinofuranosidase from the genetically modified Trichoderma reesei strain NZYM‐GV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Nitrophenyl Galacto-N-bioside (PNPG) Assay
Welcome to the technical support center for the p-Nitrophenyl galacto-N-bioside (PNPG) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of PNPG and similar p-nitrophenyl-based substrates in endpoint and kinetic enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an endpoint and a kinetic PNPG assay?
In an endpoint PNPG assay, the enzymatic reaction is allowed to proceed for a fixed period, after which it is stopped, and a single measurement of the product (p-nitrophenol) is taken. In contrast, a kinetic assay involves continuous monitoring of p-nitrophenol formation over time, providing real-time data on the reaction rate.
Q2: When should I choose an endpoint assay over a kinetic assay?
Endpoint assays are ideal for high-throughput screening (HTS) where a large number of samples need to be analyzed simultaneously and cost-effectively. They are also suitable when the reaction conditions are well-established and the primary interest is in the total amount of product formed rather than the reaction rate.
Q3: What are the advantages of using a kinetic PNPG assay?
Kinetic assays offer a more detailed view of enzyme behavior. They are essential for determining kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), studying the effects of inhibitors or activators, and understanding complex reaction mechanisms. Kinetic assays can also help identify potential assay artifacts, such as compound interference, that might be missed in an endpoint reading.
Q4: My PNPG solution has a faint yellow color. Can I still use it?
It is not recommended. A yellow tint in your PNPG stock solution indicates spontaneous hydrolysis and the presence of p-nitrophenol, which will lead to high background readings and compromise the accuracy of your assay. Always prepare fresh PNPG solutions for optimal results.
Q5: Why is there no color development in my assay, even with the enzyme present?
There are several potential reasons for this:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.
-
Substrate Concentration: The PNPG concentration might be too low.
-
pH of the final solution: The yellow color of p-nitrophenol is only visible at a pH greater than 5.9. If your assay buffer is acidic, you will need to add a stop solution with a basic pH (e.g., sodium carbonate) to visualize the color.[1]
Data Presentation: Endpoint vs. Kinetic Mode
The following table summarizes the key quantitative and qualitative differences between the endpoint and kinetic modes of the PNPG assay.
| Feature | Endpoint Assay | Kinetic Assay |
| Primary Measurement | Total product formed at a single time point | Rate of product formation over time |
| Data Output | Single absorbance value | Series of absorbance values (progress curve) |
| Typical Incubation Time | 10 - 60 minutes | 5 - 60 minutes (continuous reading) |
| Throughput | High | Lower to Medium |
| Information Gained | Total enzyme activity | Initial velocity, Vmax, Km, inhibition type |
| Sensitivity to Artifacts | Can be misleading if the reaction is non-linear | Better for identifying interfering compounds |
| Cost-Effectiveness | Generally more cost-effective for large screens | Can be more resource-intensive |
| Typical Application | High-throughput screening, routine activity checks | Enzyme characterization, inhibitor studies |
Experimental Protocols
Detailed Methodology for Endpoint PNPG Assay
This protocol provides a general framework for a β-galactosidase assay using PNPG in an endpoint mode.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 100 mM sodium phosphate, pH 7.0, with 1 mM MgCl2 and 50 mM β-mercaptoethanol).[2]
-
PNPG Solution: Dissolve PNPG in the assay buffer to the desired final concentration (e.g., 1-5 mM). Prepare this solution fresh.
-
Enzyme Solution: Dilute the enzyme to the appropriate concentration in cold assay buffer. Keep on ice.
-
Stop Solution: Prepare a solution to terminate the reaction and raise the pH (e.g., 1 M sodium carbonate).
-
-
Assay Procedure:
-
Add a specific volume of the enzyme solution to each well of a 96-well plate.
-
To initiate the reaction, add a defined volume of the PNPG solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes).[3]
-
Stop the reaction by adding a specific volume of the stop solution to each well.[3]
-
Measure the absorbance of the yellow p-nitrophenol product at 405-420 nm using a microplate reader.[2][3]
-
-
Controls:
-
Blank: Contains all reagents except the enzyme to measure non-enzymatic hydrolysis of PNPG.
-
Positive Control: A known active enzyme sample.
-
Negative Control: A sample known to have no enzyme activity.
-
Detailed Methodology for Kinetic PNPG Assay
This protocol outlines a general procedure for a kinetic β-galactosidase assay using PNPG.
-
Reagent Preparation:
-
Prepare the assay buffer, PNPG solution, and enzyme solution as described for the endpoint assay. A stop solution is not required for the primary measurement.
-
-
Assay Procedure:
-
Set up a microplate reader to measure absorbance at 405-420 nm at regular intervals (e.g., every 30-60 seconds) at the optimal temperature for the enzyme.
-
Add a specific volume of the enzyme solution to each well of a 96-well plate.
-
Initiate the reaction by adding a defined volume of the PNPG solution to each well.
-
Immediately place the plate in the microplate reader and begin recording the absorbance over a set period (e.g., 30-60 minutes).[2]
-
-
Data Analysis:
-
The rate of the reaction is determined by calculating the slope of the linear portion of the absorbance vs. time plot (the initial velocity).
-
Enzyme activity can be calculated from this rate.
-
Mandatory Visualizations
Biochemical Reaction of PNPG Hydrolysis
Caption: Enzymatic hydrolysis of PNPG by β-galactosidase.
Experimental Workflow: Endpoint vs. Kinetic Assay
Caption: Comparison of endpoint and kinetic assay workflows.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous hydrolysis of PNPG.2. Contaminated reagents (buffer, water).3. Insufficient washing in ELISA-like formats. | 1. Prepare PNPG solution fresh before each use.2. Use high-purity water and fresh buffer stocks.3. Increase the number and duration of wash steps. |
| No or Low Signal | 1. Inactive enzyme due to improper storage or freeze-thaw cycles.2. Incorrect assay pH or temperature.3. Assay pH is too low for p-nitrophenol color development. | 1. Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Verify enzyme activity with a positive control.2. Optimize pH and temperature for your specific enzyme.3. For endpoint assays, ensure the stop solution has a pH > 8 to allow for color development.[1] |
| High Absorbance Readings (>2.0) | 1. Enzyme concentration is too high.2. Incubation time is too long (endpoint assay). | 1. Dilute the enzyme sample and re-run the assay.2. Reduce the incubation time. |
| Inconsistent/Non-Reproducible Results | 1. Inconsistent PNPG concentration due to poor solubility.2. Pipetting errors.3. Temperature fluctuations during incubation. | 1. Ensure PNPG is fully dissolved. Consider reducing the buffer's ionic strength to improve solubility.[4]2. Use calibrated pipettes and prepare a master mix for reagents where possible.3. Use a temperature-controlled incubator or plate reader. |
| Non-linear Reaction Rate (Kinetic Assay) | 1. Substrate depletion.2. Enzyme instability under assay conditions. | 1. Use a lower enzyme concentration or a higher initial substrate concentration.2. Check the stability of your enzyme at the assay temperature and pH over the time course of the experiment. |
References
Technical Support Center: Quenching p-Nitrophenyl galacto-N-bioside Enzymatic Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing p-Nitrophenyl galacto-N-bioside (or analogous p-nitrophenyl-based substrates) in enzymatic assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the p-Nitrophenyl (pNP) based enzymatic assay?
A1: The assay relies on a chromogenic substrate, such as this compound. In its intact form, this substrate is colorless. The enzyme of interest cleaves the glycosidic bond, releasing p-nitrophenol (PNP). In an alkaline environment, PNP is deprotonated to the p-nitrophenolate anion, which has a distinct yellow color that can be quantified using a spectrophotometer.[1][2] The intensity of the yellow color is directly proportional to the amount of PNP produced and thus to the enzyme's activity.[1]
Q2: How do I properly stop (quench) the enzymatic reaction?
A2: The most effective method to quench the reaction is to add a high-pH "stop solution."[1][3] This is typically a strong base like sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH).[2] The addition of the base rapidly changes the pH, which denatures the enzyme and halts all catalytic activity.
Q3: Why is a high pH stop solution essential for this assay?
A3: The stop solution serves two critical functions:
-
Stops the Reaction: The drastic increase in pH irreversibly denatures the enzyme, ensuring the reaction time is precisely controlled.[1]
-
Enables Detection: The product of the reaction, p-nitrophenol (PNP), is colorless or only faintly yellow at neutral or acidic pH.[4] A high pH (typically >9.2) is required to deprotonate PNP into the p-nitrophenolate ion, which is bright yellow and strongly absorbs light around 405-420 nm.[2][4] This step is crucial for accurate and sensitive measurement.[4]
Q4: At what wavelength should I measure the absorbance of the yellow product?
A4: The absorbance of the yellow p-nitrophenolate ion should be measured at a wavelength between 405 nm and 420 nm.[1][3][5][6] The molar extinction coefficient for p-nitrophenol is highest in this range under alkaline conditions.[4][7]
Q5: What are the essential controls to include in my experiment?
A5: To ensure the validity of your results, you should always include the following controls:
-
Enzyme Blank: Contains the enzyme and buffer but no substrate. This accounts for any absorbance from the enzyme preparation itself.[8]
-
Substrate Blank: Contains the substrate and buffer but no enzyme. This control is crucial for detecting any non-enzymatic hydrolysis (autohydrolysis) of the substrate.
-
Buffer Blank: Contains only the reaction buffer. This is used to zero the spectrophotometer.
-
Positive Control: A sample with a known, active enzyme to confirm the assay is working correctly.[9]
-
Negative Control: A sample with no enzyme or a denatured (e.g., boiled) enzyme to show the baseline signal.[9]
Section 2: Troubleshooting Guide
Problem: No Yellow Color Develops After Adding Stop Solution
| Question | Possible Cause & Solution |
| Is your enzyme active? | Cause: The enzyme may have lost activity due to improper storage (temperature, repeated freeze-thaw cycles) or preparation.[2][9] Solution: Test your enzyme with a positive control substrate if available. Prepare a fresh dilution of the enzyme from a new stock and repeat the experiment. |
| Is your assay buffer at the correct pH for the enzyme? | Cause: The enzyme has an optimal pH range for activity. If the buffer pH is outside this range, the reaction rate will be very low or zero.[2] Solution: Verify the pH of your reaction buffer. Consult the literature for the optimal pH for your specific enzyme and ensure your buffer is correctly prepared. |
| Is the final pH of the reaction mixture sufficiently high? | Cause: The yellow color of p-nitrophenolate is only visible at a pH above ~6, and for accurate quantification, the pH must be high enough (>9.2) to ensure complete conversion of PNP to its colored form.[2][4] Solution: After adding the stop solution, check the pH of a sample well. It should be above 10. You may need to use a more concentrated stop solution or a larger volume.[8] |
| Has the substrate degraded? | Cause: The p-Nitrophenyl substrate may degrade if stored improperly (e.g., exposed to light or moisture) or if the solution is old. Solution: Prepare a fresh substrate solution from powder. Check the manufacturer's storage recommendations. |
Problem: High Background Absorbance in Wells
| Question | Possible Cause & Solution |
| Is your substrate hydrolyzing spontaneously? | Cause: Some p-nitrophenyl substrates can undergo slow, non-enzymatic hydrolysis (autohydrolysis), especially at non-optimal pH or elevated temperatures, leading to a high signal in the substrate blank.[10] Solution: Always run a substrate blank (substrate + buffer, no enzyme) for the full incubation time. Subtract the absorbance of this blank from all your sample readings. If the background is excessively high, consider lowering the incubation temperature or adjusting the buffer pH. |
| Is there contamination in your reagents? | Cause: Contamination in the buffer, substrate, or enzyme stock with a substance that absorbs at 405-420 nm can cause high background. Solution: Prepare all reagents fresh using high-purity water and reagents. |
| Are you using the correct blank to zero the spectrophotometer? | Cause: Zeroing the instrument on water instead of a proper reaction blank can lead to artificially high readings. Solution: Always use a "reagent blank" (containing all components except the one being measured, e.g., buffer and stop solution) to set the zero absorbance on your spectrophotometer. |
Problem: Inconsistent or Non-Reproducible Results
| Question | Possible Cause & Solution |
| Are your incubation times and temperatures precisely controlled? | Cause: Enzyme activity is highly sensitive to both time and temperature.[9] Minor variations between wells or experiments can lead to significant differences in results. Solution: Use a water bath or incubator with precise temperature control.[8] Use a multichannel pipette to start and stop reactions simultaneously for multiple samples. Time the addition of the stop solution accurately with a timer.[3] |
| Are your pipetting techniques accurate? | Cause: Small errors in pipetting enzyme or substrate can lead to large variations in the final absorbance, especially when using small volumes. Solution: Ensure your pipettes are calibrated. Use fresh tips for each reagent. When pipetting viscous solutions like enzyme stocks, pipette slowly and check the tip to ensure the full volume was dispensed. |
| If using cell lysates, is the lysis consistent? | Cause: Incomplete or inconsistent cell lysis will result in variable amounts of enzyme being available for the reaction.[11] Solution: Optimize your cell lysis protocol. Methods like using PopCulture reagent or sonication can provide more consistent results than harsh chemicals like chloroform, which can also interfere with plate readings.[11] |
Section 3: Experimental Protocols & Data
Standard Protocol for a pNP-based Endpoint Assay
This protocol is a general guideline and should be optimized for your specific enzyme and conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 50 mM Sodium Acetate, pH 4.8 or 67 mM Potassium Phosphate, pH 6.8).[7][8]
-
Substrate Stock: Prepare a stock solution of this compound (e.g., 10 mM in assay buffer).[7]
-
Enzyme Solution: Dilute the enzyme in cold assay buffer to a concentration that will yield a readable absorbance change within the desired time frame. This must be determined empirically.
-
Stop Solution: Prepare a high-pH solution to quench the reaction (e.g., 1 M Sodium Carbonate).[3][12]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. For blanks, add an equivalent volume of buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes to equilibrate.[1][8]
-
Initiate the reaction by adding the substrate solution to all wells. Mix gently.
-
Incubate for a fixed period (e.g., 10-30 minutes).[1] The reaction should be stopped while it is still in the linear range.
-
Quench the reaction by adding a volume of the stop solution to all wells.[1]
-
Measure the absorbance at 405 nm (or 420 nm) using a microplate reader.[1][13]
-
Data Presentation: Key Parameters and Reagents
Table 1: Typical Reaction Components and Conditions
| Component | Typical Concentration / Condition | Purpose |
| Buffer | 50-100 mM | Maintain optimal pH for enzyme activity |
| pH | 4.5 - 7.5 (Enzyme Dependent) | Critical for enzyme function[1][3] |
| Substrate | 1-5 mM | Reactant cleaved by the enzyme[1] |
| Temperature | 28°C - 50°C (Enzyme Dependent) | Affects reaction rate[3][8] |
| Stop Solution | 0.5 - 2 M Na₂CO₃ or NaOH | Denatures enzyme and develops color[3][8] |
| Final pH | > 10 | Ensures complete p-nitrophenolate formation[8] |
| Read Wavelength | 405 - 420 nm | λmax for p-nitrophenolate[1][3][5] |
Table 2: Calculation of Enzyme Activity
| Parameter | Symbol | Value / Formula |
| Corrected Absorbance | ΔA | ATest - ABlank |
| Molar Extinction Coefficient | ε | ~18,300 M-1cm-1 at 405 nm, pH > 9[4][7] |
| Path Length | l | Typically calculated by the plate reader for a given volume, or 1 cm for a standard cuvette. |
| Reaction Volume | Vtotal | Total volume in the well during incubation (in mL). |
| Enzyme Volume | Venzyme | Volume of enzyme solution added (in mL). |
| Incubation Time | t | Time in minutes. |
| Dilution Factor | df | Dilution factor of the original enzyme sample. |
| Activity (Units/mL) | - | (ΔA * Vtotal * df) / (ε * l * Venzyme * t) |
| One unit (U) is often defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. |
Section 4: Visual Guides and Workflows
Enzymatic Reaction and Quenching Workflow
Caption: Standard workflow for a p-Nitrophenyl-based enzymatic assay.
Mechanism of Quenching and Color Development
Caption: The chemical basis of detection and reaction quenching.
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting common assay problems.
References
- 1. PNPG | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. faculty.salisbury.edu [faculty.salisbury.edu]
- 6. boneandcancer.org [boneandcancer.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide: Choosing the Right Chromogenic Substrate for Galactosidase Assays - p-Nitrophenyl galacto-N-bioside vs. ONPG
For researchers, scientists, and drug development professionals engaged in enzymatic studies, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a detailed comparison of two nitrophenyl-based galactoside substrates: ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) and p-Nitrophenyl galacto-N-bioside. While both are chromogenic substrates, their applications in galactosidase assays are distinct, and a thorough understanding of their properties is crucial for experimental design.
Overview: Distinct Applications in Glycosidase Assays
Ortho-Nitrophenyl-β-D-galactopyranoside, commonly known as ONPG , is the well-established and widely used chromogenic substrate for the detection and quantification of β-galactosidase activity.[1][2][3] Its utility is rooted in its structural similarity to lactose (B1674315), the natural substrate of β-galactosidase.[3][4] The enzymatic cleavage of ONPG by β-galactosidase yields a readily quantifiable yellow product, ortho-nitrophenol, making it an ideal tool for kinetic studies and enzyme activity assays.[1][5]
In contrast, This compound is not a conventional substrate for β-galactosidase. Its chemical structure, 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside, is more complex than that of ONPG.[6] Available data indicates that this compound serves as a substrate for other glycosidases, such as O-glycosidase and has been used in assays for α-galactosidase , rhamnogalacturonan acetylesterase, and α-L-arabinofuranosidase.[6][7] Therefore, a direct performance comparison with ONPG for β-galactosidase assays is not applicable. This guide will, therefore, focus on the distinct applications and properties of each substrate.
ONPG: The Gold Standard for β-Galactosidase Assays
Principle of Detection:
The ONPG assay is a colorimetric method used to measure the activity of the β-galactosidase enzyme.[3][8] ONPG itself is a colorless compound. In the presence of β-galactosidase, the enzyme hydrolyzes the β-glycosidic bond in ONPG, releasing galactose and ortho-nitrophenol.[1][4] The ortho-nitrophenol product has a distinct yellow color, and its concentration can be determined by measuring the absorbance at 420 nm.[1][5] The intensity of the yellow color is directly proportional to the enzymatic activity of β-galactosidase.
Quantitative Data:
The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate. A lower Km value generally indicates a higher affinity.
The following table summarizes the kinetic parameters of β-galactosidase from various microbial sources with ONPG as the substrate.
| Enzyme Source | Km (mM) | Vmax (μmol min-1 mg-1) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus oryzae | 0.800[9] | 0.0864 (A/min)[9] | 7.5[9] | - |
| Lactobacillus plantarum HF571129 | 6.644[10] | 147.5[10] | 6.5[10] | 50[10] |
| Lactobacillus reuteri L103 | 4.04 ± 0.26[11] | 28.8 ± 0.2[11] | 6.5-8.0[11] | 55[11] |
| Bacterial β-galactosidase (unspecified) | 0.24[12] | - | - | - |
Experimental Protocol: β-Galactosidase Assay using ONPG
This protocol provides a general framework for a colorimetric β-galactosidase assay. Specific conditions may need to be optimized depending on the enzyme source and experimental goals.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 200 mM Sodium Acetate Buffer with 0.25% (w/v) Bovine Serum Albumin and 100 mM Sodium Chloride, adjusted to pH 4.4 at 25°C.[13]
-
Substrate Solution: Prepare a 10 mM solution of ONPG in deionized water.[13]
-
Enzyme Solution: Prepare a solution of the β-galactosidase enzyme in cold deionized water to achieve a final concentration that gives a linear reaction rate over the desired time course.[13]
-
Stop Solution: Prepare a solution to halt the enzymatic reaction, such as 1 M Sodium Carbonate or 200 mM Borate Buffer, pH 9.8.[3][13]
-
-
Assay Procedure:
-
Pipette the assay buffer into a microplate well or cuvette.
-
Add the enzyme solution and mix gently.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding the ONPG substrate solution.
-
Incubate the reaction for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution. The high pH of the stop solution denatures the enzyme and ensures that the ortho-nitrophenol produced is in its phenolate (B1203915) form, which is yellow.
-
Measure the absorbance of the solution at a wavelength between 400 and 420 nm using a spectrophotometer or microplate reader.[1][3]
-
-
Data Analysis:
-
A blank reaction containing all components except the enzyme should be included to correct for any non-enzymatic hydrolysis of ONPG.
-
The enzyme activity is calculated based on the change in absorbance over time, using the molar extinction coefficient of ortho-nitrophenol under the assay conditions.
-
This compound: A Substrate for Other Glycosidases
As previously mentioned, this compound is not a standard substrate for β-galactosidase. Its primary utility lies in the study of other glycosidic enzymes.
Chemical Structure and Target Enzymes:
This compound has the chemical formula β-D-Gal-(1→3)-α-D-GalNAc-1→O-p-nitrophenyl. This disaccharide structure makes it a suitable substrate for enzymes that can cleave the terminal galactose or the entire disaccharide from the p-nitrophenyl group. It has been reported as a substrate for O-glycosidase.[6][7]
Due to the limited availability of specific kinetic data for the interaction of this compound with its target enzymes in the public domain, a detailed quantitative comparison is not feasible at this time. Researchers interested in using this substrate should consult specialized literature for the specific enzyme they are studying.
Conclusion: Selecting the Appropriate Substrate
The choice between ONPG and this compound is determined by the specific enzyme under investigation.
-
For the routine and kinetic analysis of β-galactosidase , ONPG is the substrate of choice due to its well-characterized reaction, commercial availability, and extensive body of supporting literature.
-
This compound is a specialized substrate for other glycosidases, such as O-glycosidase , and should be considered when studying enzymes that recognize and cleave its specific disaccharide structure.
Researchers should carefully consider the nature of their target enzyme to ensure the selection of the most appropriate chromogenic substrate for their experimental needs, thereby guaranteeing the generation of meaningful and accurate results.
References
- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. microbenotes.com [microbenotes.com]
- 5. biocompare.com [biocompare.com]
- 6. O-glycosidase substrate, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. pjlss.edu.pk [pjlss.edu.pk]
- 10. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide: Chromogenic vs. Fluorescent Substrates for Glycosidase Assays
For researchers in glycoscience and drug development, the accurate measurement of glycosidase activity is paramount. The choice of substrate is a critical determinant for assay sensitivity, reliability, and suitability for a given application. This guide provides an objective comparison between the traditional chromogenic substrate, p-Nitrophenyl galacto-N-bioside, representing the p-Nitrophenyl (pNP) class, and modern fluorescent substrates.
Reaction Mechanisms: Visualizing the Signal Generation
The fundamental difference between these substrate classes lies in how they generate a detectable signal upon enzymatic cleavage.
Chromogenic Substrates (p-Nitrophenyl-based)
p-Nitrophenyl-based substrates are widely used due to their simplicity and cost-effectiveness.[1] The enzymatic reaction cleaves the glycosidic bond, releasing p-nitrophenol. In its protonated form, p-nitrophenol is colorless. The addition of a high pH stop solution (e.g., sodium carbonate) deprotonates the phenol (B47542) to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified using a spectrophotometer.[2][3][4]
References
Comparative Guide to a-Galactosidase Activity on p-Nitrophenyl a-D-galactopyranoside and its Deoxy Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolytic activity of various α-galactosidases on the chromogenic substrate p-Nitrophenyl α-D-galactopyranoside (PNP-α-Gal) and its deoxy derivatives. The data presented here is crucial for understanding enzyme-substrate specificity and for the development of targeted enzymatic assays.
Enzyme-Substrate Interactions: A Quantitative Comparison
The following table summarizes the kinetic parameters (K_m and V_max) for the hydrolysis of PNP-α-Gal and its deoxy derivatives by α-galactosidases from three different sources: green coffee bean, Mortierella vinacea, and Aspergillus niger. This data is essential for comparing the substrate affinity and catalytic efficiency of these enzymes.
| Substrate | Enzyme Source | K_m (mM) | V_max (μmol/min/mg) |
| p-Nitrophenyl α-D-galactopyranoside | Green coffee bean | 1.2 | 100 |
| Mortierella vinacea | 0.8 | 120 | |
| Aspergillus niger | 1.5 | 80 | |
| 2-deoxy-PNP-α-Gal | Green coffee bean | 2.5 | 60 |
| Mortierella vinacea | 1.8 | 90 | |
| Aspergillus niger | 0.5 | 150 | |
| 6-deoxy-PNP-α-Gal | Green coffee bean | 3.0 | 40 |
| Mortierella vinacea | 2.2 | 70 | |
| Aspergillus niger | - | (No activity) | |
| 3-deoxy-PNP-α-Gal | Green coffee bean | - | (No activity) |
| Mortierella vinacea | - | (No activity) | |
| Aspergillus niger | - | (No activity) | |
| 4-deoxy-PNP-α-Gal | Green coffee bean | - | (No activity) |
| Mortierella vinacea | - | (No activity) | |
| Aspergillus niger | - | (No activity) |
Note: "-" indicates that no significant enzymatic activity was detected. The data highlights the critical role of the hydroxyl groups at positions 3 and 4 for the binding and hydrolysis by α-galactosidases from green coffee bean and M. vinacea. In contrast, the A. niger enzyme demonstrates a stricter requirement, needing hydroxyl groups at positions 3, 4, and 6 for its activity, but shows a high efficiency with the 2-deoxy substrate.[1]
Understanding the Hydrolysis Reaction
The enzymatic hydrolysis of p-Nitrophenyl-β-D-galactopyranoside by β-galactosidase serves as a model for the colorimetric detection of enzyme activity. The enzyme cleaves the glycosidic bond, releasing galactose and p-nitrophenol. The released p-nitrophenol is a chromogenic compound that can be quantified by measuring its absorbance at 420 nm.[2][3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the cross-reactivity of enzymes with p-Nitrophenyl galacto-N-bioside and its analogs.
Caption: Experimental workflow for enzyme cross-reactivity assay.
Detailed Experimental Protocol
This protocol outlines a general method for determining the activity of enzymes on this compound.
Materials:
-
This compound
-
Enzyme of interest
-
Appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0 for carbohydrases)[4]
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Incubator
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in the appropriate buffer to a final concentration of 5 mM. Some substrates may require a lower concentration due to solubility issues.[4]
-
Prepare Enzyme Dilutions: Prepare a series of enzyme dilutions in the same buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.
-
Assay Setup:
-
For each reaction, add a specific volume of the substrate solution to a microplate well or cuvette.
-
To initiate the reaction, add a corresponding volume of the enzyme solution. The final volume and concentrations should be consistent across all assays.
-
Include control reactions:
-
Substrate blank: Substrate solution with buffer instead of enzyme.
-
Enzyme blank: Enzyme solution with buffer instead of substrate.
-
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).[5]
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405-420 nm at regular time intervals.[5][6][7][8]
-
Data Analysis:
-
Subtract the absorbance of the blank controls from the absorbance of the reaction mixtures.
-
Plot the change in absorbance versus time to determine the initial reaction velocity (V₀).
-
By varying the substrate concentration, the Michaelis-Menten kinetic parameters (K_m and V_max) can be determined using a Lineweaver-Burk plot or non-linear regression analysis.[9]
-
This guide provides a foundational understanding of the cross-reactivity of enzymes with this compound and its analogs, offering valuable data and protocols for researchers in enzymology and drug development.
References
- 1. Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nrel.colostate.edu [nrel.colostate.edu]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. biocompare.com [biocompare.com]
- 7. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
A Comparative Guide to the Validation of p-Nitrophenyl Galacto-N-bioside Based Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a p-Nitrophenyl galacto-N-bioside based enzyme assay with alternative methods, supported by experimental data. Detailed methodologies and performance characteristics are presented to assist in the selection of the most suitable assay for your research and drug discovery needs.
Introduction to p-Nitrophenyl Based Enzyme Assays
Chromogenic assays utilizing p-nitrophenyl (pNP) substrates are a well-established method for detecting and quantifying the activity of various glycosidase enzymes. The fundamental principle of this assay involves the enzymatic cleavage of a colorless pNP-glycoside substrate. This reaction releases p-nitrophenol, a chromophore that develops a distinct yellow color under alkaline conditions. The intensity of this color, which can be measured spectrophotometrically at or near 405-420 nm, is directly proportional to the enzyme's activity. The this compound substrate is specifically designed to assay enzymes that recognize and cleave this particular disaccharide linkage.
Performance Comparison of Assay Platforms
The selection of an appropriate enzyme assay platform is critical for generating robust and reliable data in drug discovery and basic research. Key performance indicators include sensitivity, dynamic range, and susceptibility to interference. Below is a comparison of the p-Nitrophenyl (pNP) based colorimetric assay with common fluorescent and alternative chromogenic assays.
| Parameter | p-Nitrophenyl (pNP) Assay | Fluorescent (MUG) Assay | Alternative Chromogenic (CPRG) Assay |
| Principle | Colorimetric | Fluorometric | Colorimetric |
| Substrate | This compound | 4-Methylumbelliferyl-β-D-galactopyranoside | Chlorophenol red-β-D-galactopyranoside |
| Detection | Absorbance (405-420 nm) | Fluorescence (Ex: 365 nm, Em: 460 nm) | Absorbance (570-595 nm) |
| Sensitivity | Moderate | High | High |
| Linear Range | 2.3 - 113 mg/100g (for a pNPG-based assay)[1] | Generally wider than colorimetric assays | Reported to be up to 10 times more sensitive than ONPG assays[2] |
| LOD | 0.13 mg/100g (for a pNPG-based assay)[1] | Lower than pNP assays[3] | Lower than pNP assays |
| LOQ | 0.44 mg/100g (for a pNPG-based assay)[1] | Lower than pNP assays | Lower than pNP assays |
| Advantages | Cost-effective, simple, well-established | High sensitivity, suitable for low enzyme concentrations | High sensitivity for a colorimetric assay |
| Disadvantages | Lower sensitivity compared to fluorescent assays, potential for interference from colored compounds | Susceptible to quenching by library compounds, requires a fluorescence plate reader | May have a higher cost per assay compared to pNP substrates |
Experimental Protocols
I. Validation Protocol for a this compound Based Enzyme Assay
This protocol outlines the key steps for validating a this compound based enzyme assay to ensure its suitability for high-throughput screening and kinetic analysis.
1. Reagent and Sample Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 100 mM NaCl and 1 mM MgCl₂).
-
Substrate Stock Solution: Dissolve this compound in the assay buffer to a concentration of 10 mM.
-
Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in assay buffer. The concentration should be determined empirically to yield a linear reaction rate for the desired assay duration.
-
Stop Solution: Prepare a 1 M sodium carbonate solution to terminate the enzymatic reaction and develop the color of the p-nitrophenol product.
-
p-Nitrophenol Standard Curve: Prepare a series of p-nitrophenol standards (e.g., 0, 10, 25, 50, 75, 100 µM) in the assay buffer.
2. Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well microplate.
-
Add 10 µL of the enzyme solution or vehicle control (for blanks) to the appropriate wells.
-
To initiate the reaction, add 40 µL of the this compound substrate solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
3. Validation Parameters:
-
Linearity: Determine the range of enzyme concentrations over which the assay response is linear.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate the LOD and LOQ from the standard deviation of the blank and the slope of the p-nitrophenol standard curve.[1]
-
Precision (Intra- and Inter-assay): Assess the reproducibility of the assay by performing multiple replicates on the same day and on different days.
-
Specificity: Evaluate the assay's ability to detect the specific enzyme activity in the presence of other cellular components or potential inhibitors.
-
Z'-factor: For high-throughput screening validation, determine the Z'-factor to assess the assay's robustness and suitability for screening campaigns.
II. Comparative Fluorescent Enzyme Assay Protocol (using MUG substrate)
1. Reagent Preparation:
-
Assay Buffer: Same as for the pNP assay.
-
MUG Stock Solution: Dissolve 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) in DMSO to a concentration of 10 mM.
-
Enzyme Stock Solution: Same as for the pNP assay.
-
Stop Solution: 0.2 M Glycine-NaOH, pH 10.4.
2. Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a black 96-well microplate.
-
Add 10 µL of the enzyme solution or vehicle control.
-
Initiate the reaction by adding 40 µL of the MUG substrate solution.
-
Incubate at the optimal temperature for the desired time.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 460 nm.
Visualizing the Workflow and Signaling Pathway
To aid in understanding the experimental process and the underlying biochemical reaction, the following diagrams have been generated.
Caption: Experimental workflow for the p-Nitrophenyl based enzyme assay.
Caption: Signaling pathway of the p-Nitrophenyl based enzyme assay.
References
A Comparative Guide to p-Nitrophenyl Glycoside Substrates for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical and enzymatic research, p-nitrophenyl (PNP) glycosides are indispensable tools for the sensitive and straightforward quantification of various enzyme activities. Their utility lies in the chromogenic nature of the reaction product, p-nitrophenol, which is liberated upon enzymatic cleavage of the glycosidic bond. This guide provides a detailed comparison of four commonly used p-nitrophenyl glycoside substrates: p-Nitrophenyl-phosphate (pNPP), p-Nitrophenyl-β-D-glucopyranoside (pNPG), p-Nitrophenyl-α-D-glucopyranoside (pNPαG), and p-Nitrophenyl acetate (B1210297) (pNPA).
The core principle behind the use of these substrates is the enzymatic hydrolysis that releases p-nitrophenol. In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity, allowing for a simple and robust spectrophotometric assay.
Performance Comparison of p-Nitrophenyl Glycoside Substrates
The selection of an appropriate PNP-glycoside substrate is contingent upon the target enzyme and the specific experimental requirements. The following table summarizes key performance indicators for each substrate, including the target enzyme class, typical optimal pH for the reaction, and reported kinetic parameters. It is important to note that kinetic values are highly dependent on the specific enzyme source and assay conditions.
| Substrate | Target Enzyme Class | Typical Optimal pH | Enzyme Source (Example) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| p-Nitrophenyl-phosphate (pNPP) | Phosphatases (Alkaline & Acid) | 9.5 - 11.0[1][2] | Calf Intestinal Alkaline Phosphatase | 0.4 - 0.76[1][2][3] | 42.55 - 82.98[1][2][3] | 5.6 x 10⁴ - 2.1 x 10⁵ |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | β-Glucosidases | 5.0[4] | Dalbergia cochinchinensis β-glucosidase | 5.4[4][5] | 307[4] | 5.7 x 10⁴ |
| p-Nitrophenyl-α-D-glucopyranoside (pNPαG) | α-Glucosidases | 4.3 - 7.0[6][7] | Aspergillus niger α-glucosidase | 0.52[8] | - | 1.3 x 10⁴ (L s⁻¹ mol⁻¹)[8] |
| p-Nitrophenyl acetate (pNPA) | Esterases, Lipases | 6.5 - 8.5[9][10] | Caulobacter crescentus Esterase (CcEstA) | - | - | 1.25-fold higher than for p-nitrophenyl octanoate[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for each of the compared p-nitrophenyl glycoside substrates.
p-Nitrophenyl-phosphate (pNPP) Assay for Alkaline Phosphatase
This protocol is a general guideline for determining alkaline phosphatase activity.
Materials:
-
pNPP substrate solution (e.g., 10 mM in a suitable buffer)
-
Alkaline buffer (e.g., 100 mM Glycine-NaOH, pH 9.5 or 50 mM Tris-HCl, pH 11.0)[1][2]
-
Enzyme solution (diluted in a suitable buffer)
-
Stop solution (e.g., 1 M NaOH)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the alkaline buffer and pNPP substrate solution.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the enzyme solution to the reaction mixture.
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the solution at 405 nm.
-
Calculate the concentration of the produced p-nitrophenol using its molar extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹ in 1 M NaOH).
-
Enzyme activity is typically expressed as units (U), where one unit is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
p-Nitrophenyl-β-D-glucopyranoside (pNPG) Assay for β-Glucosidase
This protocol provides a framework for measuring β-glucosidase activity.
Materials:
-
pNPG substrate solution (e.g., 5 mM in a suitable buffer)
-
Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[4]
-
Enzyme solution
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
Spectrophotometer or microplate reader (405 nm)
Procedure:
-
Combine the buffer and pNPG substrate solution in a reaction vessel.
-
Equilibrate the mixture to the assay temperature (e.g., 37°C).
-
Start the reaction by adding the enzyme solution.
-
Allow the reaction to proceed for a defined time (e.g., 15-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Read the absorbance at 405 nm.
-
Quantify the released p-nitrophenol using its molar extinction coefficient to determine enzyme activity.
p-Nitrophenyl-α-D-glucopyranoside (pNPαG) Assay for α-Glucosidase
A general procedure for the determination of α-glucosidase activity.
Materials:
-
pNPαG substrate solution (e.g., 10 mM in buffer)[12]
-
Buffer (e.g., 67 mM potassium phosphate (B84403) buffer, pH 6.8)[12]
-
Enzyme solution
-
Stop solution (e.g., 100 mM sodium carbonate)[12]
-
Spectrophotometer or microplate reader (400 nm)
Procedure:
-
Prepare a reaction mix containing the buffer and pNPαG substrate.
-
Pre-warm the reaction mix to the assay temperature (e.g., 37°C)[12].
-
Initiate the reaction with the addition of the α-glucosidase solution.
-
Incubate for a specific duration (e.g., 20 minutes)[12].
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance at 400 nm[12].
-
Calculate the enzyme activity based on the amount of p-nitrophenol produced.
p-Nitrophenyl acetate (pNPA) Assay for Esterase/Lipase (B570770)
A standard protocol for measuring esterase or lipase activity.
Materials:
-
pNPA substrate solution (e.g., dissolved in methanol (B129727) or ethanol (B145695) and then diluted in buffer)[9]
-
Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5)[9]
-
Enzyme solution
-
Spectrophotometer or microplate reader (410 nm)
Procedure:
-
Prepare the reaction mixture by adding the pNPA substrate solution to the buffer.
-
Bring the mixture to the desired reaction temperature (e.g., 55°C)[9].
-
Start the enzymatic reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 410 nm continuously or in a timed-stop assay.
-
If using a stop solution, an alkaline solution like NaOH can be used.
-
Determine the rate of p-nitrophenol formation to calculate the enzyme activity.
Visualizing the Reaction and Workflow
To better illustrate the underlying principles and experimental steps, the following diagrams have been generated.
Enzymatic Hydrolysis of p-Nitrophenyl Glycosides
The fundamental reaction involves the enzymatic cleavage of the glycosidic bond, releasing p-nitrophenol, which is then deprotonated in an alkaline environment to form the colored p-nitrophenolate ion.
Enzymatic cleavage of a p-nitrophenyl glycoside and subsequent color development.
General Experimental Workflow for PNP-Glycoside Assays
The following diagram outlines the typical steps involved in performing an enzyme assay using a p-nitrophenyl glycoside substrate.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of an enzyme with beta-glucosidase and beta-fucosidase activities from Dalbergia cochinchinensis Pierre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nipro.co.jp [nipro.co.jp]
- 7. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical and Structural Analysis of a Novel Esterase from Caulobacter crescentus related to Penicillin-Binding Protein (PBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Chromogenic Substrates: Highlighting the Unique Advantages of p-Nitrophenyl galacto-N-bioside
For Researchers, Scientists, and Drug Development Professionals
In the realm of glycobiology and enzyme kinetics, the selection of an appropriate chromogenic substrate is paramount for the accurate and efficient detection of glycosidase activity. While traditional substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) are widely utilized for β-galactosidase assays, specialized substrates such as p-Nitrophenyl galacto-N-bioside offer distinct advantages for the study of other specific glycosidases. This guide provides a detailed comparison of this compound with other common chromogenic substrates, supported by experimental data and protocols, to aid researchers in making informed decisions for their experimental needs.
The Specificity Advantage of this compound
The primary advantage of this compound lies in its specificity as a substrate for O-glycosidases, particularly endo-α-N-acetylgalactosaminidase. This enzyme plays a crucial role in the cleavage of the core 1 O-linked disaccharide, Galβ(1-3)GalNAcα, from serine or threonine residues in glycoproteins. This specificity makes this compound an invaluable tool for studying O-linked glycosylation, a key post-translational modification involved in numerous biological processes, including cell signaling, recognition, and disease pathogenesis.
In contrast, substrates like ONPG and X-gal are designed for the detection of β-galactosidase activity, an enzyme that hydrolyzes terminal non-reducing β-D-galactose residues from β-D-galactosides. While essential for many applications, such as reporter gene assays, these substrates are not suitable for the specific detection of O-glycosidase activity.
The disaccharide structure of this compound mimics the natural core 1 O-glycan, allowing for a more physiologically relevant assay of endo-α-N-acetylgalactosaminidase activity compared to monosaccharide-based substrates. This can lead to more accurate kinetic measurements and a better understanding of the enzyme's biological function.
Performance Comparison of Chromogenic Substrates
To illustrate the differences in performance and application, the following tables summarize key quantitative data for this compound and other commonly used chromogenic substrates. It is important to note that direct kinetic comparisons for different enzymes are not appropriate; the data is presented to highlight the distinct applications of each substrate.
Table 1: Substrate Specificity and Application
| Substrate | Target Enzyme | Primary Application | Chromogenic Product | Detection Wavelength |
| This compound | O-glycosidase (endo-α-N-acetylgalactosaminidase) | Study of O-linked glycosylation | p-Nitrophenol | 405 nm |
| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | β-Galactosidase | Quantitative enzyme assays, reporter gene assays | o-Nitrophenol | 420 nm[1] |
| p-Nitrophenyl-β-D-galactopyranoside (PNPG) | β-Galactosidase | Quantitative enzyme assays | p-Nitrophenol | 420 nm[2] |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | β-Galactosidase | Qualitative detection (e.g., blue-white screening) | 5,5'-dibromo-4,4'-dichloro-indigo | N/A (insoluble blue precipitate) |
| Salmon-gal (S-gal) | β-Galactosidase | Qualitative detection, higher sensitivity than X-gal | Insoluble colored precipitate | N/A |
Table 2: Kinetic Parameters for β-Galactosidase with Common Substrates
| Substrate | Enzyme Source | K_m (mM) | V_max (µmol/min/mg) |
| ONPG | Aspergillus oryzae | 0.800 | 0.0864 (A/min) |
| ONPG | E. coli | 0.24 | Not specified |
| Lactose | Lactobacillus plantarum | 23.28 | 10.88 |
Note: Kinetic parameters are highly dependent on the enzyme source and assay conditions.
Signaling Pathways and Experimental Workflows
The choice of substrate is dictated by the specific enzymatic pathway under investigation. The following diagrams illustrate the distinct reactions catalyzed by O-glycosidase and β-galactosidase.
The following workflow outlines a typical experimental setup for an O-glycosidase assay using this compound.
Experimental Protocols
Protocol 1: O-Glycosidase Activity Assay using this compound
This protocol is adapted for the quantitative measurement of endo-α-N-acetylgalactosaminidase activity.
Materials:
-
This compound solution (substrate)
-
Purified endo-α-N-acetylgalactosaminidase
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5, 5 mM MgCl₂)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a standard reaction mixture in each well of a 96-well plate containing the reaction buffer and the this compound substrate at a final concentration of 0.25 mM.
-
Add the purified enzyme sample to each well to initiate the reaction. Include a negative control with no enzyme.
-
Incubate the plate at room temperature and monitor the release of p-nitrophenol by measuring the absorbance at 405 nm at regular time intervals using a microplate reader.
-
Alternatively, for a fixed-time point assay, incubate the reaction for a specific period (e.g., 30 minutes) and then stop the reaction by adding the stop solution.
-
Measure the final absorbance at 405 nm.
-
Calculate the enzyme activity based on the rate of p-nitrophenol production, using the molar extinction coefficient of p-nitrophenol.
Protocol 2: β-Galactosidase Activity Assay using ONPG
This protocol is a standard method for the quantitative measurement of β-galactosidase activity.
Materials:
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution
-
Cell lysate or purified β-galactosidase
-
Z-Buffer (e.g., 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)
-
Stop Solution (1 M Sodium Carbonate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Add a defined volume of cell lysate or purified enzyme to a reaction tube or well.
-
Add Z-Buffer to a final volume that allows for the subsequent addition of the substrate.
-
Initiate the reaction by adding the ONPG solution.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a sufficient time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the yellow o-nitrophenol product at 420 nm.[1]
-
Calculate the β-galactosidase activity, often expressed in Miller units.
Protocol 3: X-gal Staining for β-Galactosidase Activity
This protocol is for the qualitative detection of β-galactosidase activity in cells or tissues.
Materials:
-
X-gal stock solution (e.g., 40 mg/mL in DMSO)
-
Fixation Solution (e.g., 0.5% glutaraldehyde (B144438) in PBS)
-
Staining Solution (e.g., 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl₂ in PBS, with 1 mg/mL X-gal added just before use)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Fix the cells or tissue sections with the fixation solution.
-
Wash the samples thoroughly with PBS.
-
Incubate the samples in the freshly prepared staining solution at 37°C.
-
Monitor the development of a blue color, which can take from 30 minutes to overnight.
-
Once the desired staining intensity is achieved, wash the samples with PBS to stop the reaction.
-
The blue-stained cells or tissues can then be visualized under a microscope.
Conclusion
The selection of a chromogenic substrate should be guided by the specific enzyme and biological question under investigation. While ONPG and X-gal remain the workhorses for β-galactosidase detection, this compound offers a highly specific and sensitive tool for researchers focused on the study of O-glycosidases and their role in health and disease. Its disaccharide structure provides a more authentic representation of the natural substrate, enabling more accurate and relevant enzymatic studies. By understanding the distinct advantages of each substrate, researchers can optimize their experimental designs and obtain more precise and meaningful data.
References
A Comparative Guide to β-Galactosidase Assays: Limitations of p-Nitrophenyl-β-D-galactopyranoside (PNPG) and Superiority of Fluorometric Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of β-galactosidase activity is crucial for a multitude of applications, from reporter gene assays to enzyme inhibitor screening. The chromogenic substrate p-Nitrophenyl-β-D-galactopyranoside (PNPG) has been a long-standing tool for this purpose. However, its inherent limitations in sensitivity and specificity have paved the way for more robust and sensitive alternatives. This guide provides a detailed comparison of the traditional PNPG assay with a leading fluorometric alternative, the 4-methylumbelliferyl-β-D-galactopyranoside (MUG) assay, supported by experimental data and protocols.
Introduction to β-Galactosidase Assays
β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, the E. coli lacZ gene, which codes for β-galactosidase, is a widely used reporter gene. The activity of the expressed enzyme is a direct measure of gene expression levels. Assays to quantify β-galactosidase activity typically rely on synthetic substrates that produce a detectable signal upon cleavage by the enzyme.
The traditional method utilizes PNPG, a chromogenic substrate. β-galactosidase cleaves PNPG into galactose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at or near 400-420 nm.[1][2][3] While simple and cost-effective, the PNPG assay suffers from several limitations that can impact the accuracy and reliability of experimental results.
Limitations of the p-Nitrophenyl-β-D-galactopyranoside (PNPG) Assay
The primary drawbacks of the PNPG assay are its relatively low sensitivity and susceptibility to interference.
-
Limited Sensitivity: The colorimetric signal generated from p-nitrophenol has a finite extinction coefficient, which limits the assay's sensitivity. This makes it challenging to detect low levels of β-galactosidase activity, often requiring longer incubation times or larger sample volumes, which can introduce other experimental variables.
-
Susceptibility to Interference: The absorbance measurement at 400-420 nm can be affected by the presence of other colored compounds in the sample lysate, leading to high background and inaccurate readings. Furthermore, turbidity in the sample can scatter light and interfere with the absorbance measurement.
-
pH Dependence: The yellow color of p-nitrophenol is only evident under alkaline conditions.[4] Therefore, the enzymatic reaction, which is typically performed at a neutral or slightly acidic pH optimal for the enzyme, must be stopped by the addition of a high pH solution. This multi-step process can introduce variability.
-
Narrow Dynamic Range: The assay can become non-linear at higher enzyme concentrations due to substrate depletion or the limitations of spectrophotometric detection, resulting in a narrow dynamic range for accurate quantification.
A Superior Alternative: The Fluorometric 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) Assay
A highly sensitive and specific alternative to the PNPG assay employs the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (MUG).[5][6][7][8] In this assay, β-galactosidase cleaves MUG to produce galactose and 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent compound.[5][6] The fluorescence of 4-MU can be measured with high sensitivity using a fluorometer, with excitation typically around 365 nm and emission around 445-460 nm.[5][9]
Key Advantages of the MUG Assay:
-
High Sensitivity: Fluorometric detection is inherently more sensitive than colorimetric detection. The MUG assay can detect significantly lower levels of β-galactosidase activity, making it ideal for experiments with low enzyme expression.[5][9]
-
Broader Dynamic Range: The high sensitivity of the MUG assay allows for a much wider linear range of detection compared to the PNPG assay.
-
Reduced Interference: Fluorescence measurements are generally less prone to interference from colored compounds and sample turbidity than absorbance measurements.
-
Potential for Real-Time Measurement: The fluorescence of 4-MU can be monitored continuously, allowing for kinetic studies and real-time measurement of enzyme activity without the need to stop the reaction.
Quantitative Performance Comparison: PNPG vs. MUG Assays
| Parameter | p-Nitrophenyl-β-D-glucopyranoside (pNPG) Assay | 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) Assay | Reference |
| Principle | Colorimetric | Fluorometric | [6] |
| Detection Wavelength | ~400-420 nm (Absorbance) | Ex: ~365 nm / Em: ~445-460 nm (Fluorescence) | [5] |
| Relative Sensitivity | Lower | Significantly Higher | [5][10] |
| Linearity | Declines at lower enzyme concentrations | Proportional over a wider range of enzyme concentrations | [10] |
| Limit of Detection (LOD) | 0.13 mg per 100 g (for a related enzymatic method) | Not explicitly stated, but demonstrated to be more sensitive | [1] |
| Limit of Quantification (LOQ) | 0.44 mg per 100 g (for a related enzymatic method) | Not explicitly stated, but demonstrated to be more sensitive | [1] |
Note: The LOD and LOQ values are from a study on a related enzymatic method and are provided for illustrative purposes. The key takeaway from comparative studies is the significantly higher sensitivity and broader linear range of the MUG assay.[10]
Experimental Protocols
p-Nitrophenyl-β-D-galactopyranoside (PNPG) Assay Protocol (Colorimetric)
Reagents:
-
Z-Buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Add β-mercaptoethanol to a final concentration of 50 mM just before use.
-
PNPG Solution: 4 mg/mL p-Nitrophenyl-β-D-galactopyranoside in Z-Buffer.
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3).
-
Cell Lysate: Prepare cell lysate containing β-galactosidase.
Procedure:
-
Thaw cell lysates on ice.
-
In a microcentrifuge tube, add a specific volume of cell lysate (e.g., 1-30 µL). Adjust the total volume with Z-Buffer to 100 µL.
-
Add 20 µL of PNPG solution to initiate the reaction.
-
Incubate at 37°C for a sufficient time for a faint yellow color to develop (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measure the absorbance of the solution at 420 nm using a spectrophotometer.
-
Calculate β-galactosidase activity based on the absorbance, incubation time, and protein concentration of the lysate.
4-Methylumbelliferyl-β-D-galactopyranoside (MUG) Assay Protocol (Fluorometric)
Reagents:
-
Assay Buffer (1X): Prepare a suitable buffer for the enzyme, for example, the same Z-Buffer as in the PNPG assay.
-
MUG Solution: Prepare a stock solution of 4-MUG in DMSO (e.g., 10 mg/mL) and dilute to the working concentration in the assay buffer.
-
Stop Solution: A high pH buffer like 0.2 M Sodium Carbonate or a specific stop solution provided in a kit.
-
4-MU Standard: A solution of 4-methylumbelliferone of known concentration for generating a standard curve.
-
Cell Lysate: Prepare cell lysate containing β-galactosidase.
Procedure:
-
Thaw cell lysates on ice.
-
Prepare a standard curve using the 4-MU standard.
-
In a black 96-well plate, add a specific volume of cell lysate (e.g., 5-50 µL) to each well.
-
Add the MUG solution to each well to start the reaction.
-
Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes). The incubation time can be adjusted based on the enzyme activity.[5]
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm.
-
Calculate the β-galactosidase activity by comparing the fluorescence of the samples to the 4-MU standard curve.
Visualizing the Assay Workflows
PNPG Assay Workflow
Caption: Workflow of the colorimetric PNPG assay for β-galactosidase.
MUG Assay Workflow
Caption: Workflow of the fluorometric MUG assay for β-galactosidase.
Signaling Pathway of Substrate Conversion
Caption: Enzymatic conversion of substrates in PNPG and MUG assays.
Specificity and Potential Interferences
While the MUG assay offers superior sensitivity, both assays can be subject to certain interferences.
-
Endogenous Enzyme Activity: Some cell types may exhibit endogenous β-galactosidase activity, which can lead to a high background signal. It is crucial to include a control using non-transfected or mock-transfected cells to determine the level of endogenous activity.
-
Chemical Interference: Certain compounds in experimental samples or drug screening libraries may inhibit or enhance β-galactosidase activity, leading to false-positive or false-negative results. Additionally, compounds that are inherently colored or fluorescent at the detection wavelengths can interfere with the assay. For instance, plant and algal extracts have been shown to contain enzymes that can hydrolyze β-galactosidase substrates, potentially causing interference in environmental or natural product screening applications.[11]
-
Substrate Specificity: While PNPG and MUG are relatively specific for β-galactosidase, they may be cleaved by other glycosidases to some extent, which could be a concern when working with crude cell lysates or complex biological samples.
Conclusion
For researchers requiring high sensitivity, a broad dynamic range, and robust performance, the fluorometric MUG assay is a demonstrably superior alternative to the traditional colorimetric PNPG assay for the quantification of β-galactosidase activity. While the PNPG assay remains a viable option for applications where high sensitivity is not critical and cost is a primary concern, its limitations should be carefully considered. The adoption of the MUG assay can lead to more accurate and reliable data, particularly in demanding applications such as high-throughput screening and the analysis of samples with low enzyme expression. When choosing an assay, it is essential to consider the specific requirements of the experiment, including the expected level of enzyme activity, the nature of the samples, and the available instrumentation.
References
- 1. 4-Nitrophenyl-beta-D-galactopyranoside for use in research | Megazyme [megazyme.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Glycosynth - p-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glycosynth - 4-Methylumbelliferyl beta-D-galactopyranoside [glycosynth.co.uk]
- 9. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. Plant and algal interference in bacterial beta-D-galactosidase and beta-D-glucuronidase assays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Comparison of Glycosidase Activity Using Different Substrates
For researchers, scientists, and drug development professionals, the accurate quantification of glycosidase activity is paramount for applications ranging from fundamental enzymology to the development of novel therapeutics. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a comprehensive comparison of commonly used substrates for measuring glycosidase activity, supported by experimental data and detailed protocols.
Quantitative Comparison of Common Glycosidase Substrates
The selection of a substrate for a glycosidase assay depends on several factors, including the specific enzyme being studied, the required sensitivity, and the available instrumentation. The two main classes of substrates used for routine high-throughput screening are chromogenic and fluorogenic substrates.[1]
| Substrate Type | Common Examples | Detection Method | Advantages | Disadvantages |
| Chromogenic | p-Nitrophenyl (pNP) glycosides (e.g., pNPG, pNPP) | Spectrophotometry (Absorbance at 405 nm)[2][3] | Cost-effective, simple protocol, suitable for initial screenings.[1] | Lower sensitivity compared to fluorogenic substrates.[1][4] |
| Fluorogenic | 4-Methylumbelliferyl (4-MU) glycosides (e.g., 4-MUG) | Fluorometry (Excitation/Emission ~365/450 nm)[4] | High sensitivity, wider dynamic range, suitable for low enzyme concentrations.[4][5] | Higher cost, potential for background fluorescence. |
| Fluorogenic | Resorufin glycosides | Fluorometry (Excitation/Emission ~570/585 nm) | Long-wavelength emission minimizes interference from autofluorescence in biological samples.[6] | |
| Chemiluminescent | Dioxetane-based glycosides | Luminometry | Extremely high sensitivity, very low background. | Often requires specialized reagents and instrumentation. |
Enzyme Kinetics: A Deeper Dive into Substrate Performance
Beyond simple activity measurements, a thorough comparison of substrates involves determining the kinetic parameters of the enzyme with each substrate. These parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.[7][8]
A lower Km value indicates a higher affinity of the enzyme for the substrate, meaning the enzyme can become saturated at lower substrate concentrations.[7][8] Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[7][9] The catalytic efficiency of an enzyme with a particular substrate is often expressed as the kcat/Km ratio, where kcat (the turnover number) is derived from Vmax.[7]
A study comparing four different surrogate substrates for β-glucosidase activity found that 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) was the most suitable due to its high sensitivity and simple processing.[4] The researchers demonstrated that 4-MUG allowed for the detection of lower enzyme concentrations compared to the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).[4]
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are detailed methodologies for performing glycosidase activity assays using chromogenic and fluorogenic substrates.
Protocol 1: Colorimetric Assay using p-Nitrophenyl (pNP) Substrate
This protocol is adapted from a widely used method for measuring glycosidase activity in a 96-well microtiter plate format.[2][3][10]
Materials:
-
Glycosidase enzyme solution
-
p-Nitrophenyl glycoside substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase)
-
Assay buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)[11]
-
Stop solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8)[11]
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm[2]
-
p-Nitrophenol (pNP) standard solution for calibration curve
Procedure:
-
Prepare Reagents: Dissolve the pNP-glycoside substrate in the assay buffer to the desired concentration (e.g., 10 mM).[11] Prepare a standard curve of p-nitrophenol in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the pNP-glycoside substrate solution, and 25 µL of the enzyme solution.[11] Include appropriate controls (no enzyme, no substrate).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).[11]
-
Stop Reaction: Terminate the reaction by adding 100 µL of the stop solution.[11] The addition of a high pH solution develops the yellow color of the liberated p-nitrophenol.[12]
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[2]
-
Calculation: Quantify the amount of p-nitrophenol released using the standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.[11]
Protocol 2: Fluorogenic Assay using 4-Methylumbelliferyl (4-MU) Substrate
This protocol is based on the use of 4-MUG, a highly sensitive substrate for detecting β-glucosidase activity.[4]
Materials:
-
Glycosidase enzyme solution
-
4-Methylumbelliferyl glycoside substrate (e.g., 4-MUG)
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well black microtiter plate (for fluorescence measurements)
-
Fluorometric microplate reader (with appropriate excitation and emission filters)
-
4-Methylumbelliferone (4-MU) standard solution for calibration curve
Procedure:
-
Prepare Reagents: Dissolve the 4-MU-glycoside substrate in the assay buffer. Prepare a standard curve of 4-MU in the assay buffer.
-
Reaction Setup: In a black 96-well plate, add the assay buffer, 4-MU-glycoside substrate solution, and the enzyme solution in a total volume of, for example, 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Measure the fluorescence in a microplate reader with excitation at approximately 365 nm and emission detection at approximately 450 nm.[4]
-
Calculation: Determine the amount of 4-MU produced by comparing the fluorescence readings to the 4-MU standard curve.
Visualizing the Workflow and Enzymatic Reaction
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Untitled Document [ucl.ac.uk]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. oiv.int [oiv.int]
A Researcher's Guide to Enhancing Reproducibility of the p-Nitrophenyl Galacto-N-bioside Assay
For researchers and professionals in drug development, the reproducibility of assay results is paramount. This guide provides a comparative analysis of the p-Nitrophenyl (pNP) galacto-N-bioside assay, focusing on factors that influence its reproducibility. While direct comparative studies on this specific substrate are limited, this document draws on established principles of pNP-based glycosidase assays to offer valuable insights and protocols.
The p-Nitrophenyl galacto-N-bioside assay is a colorimetric method used to measure the activity of O-glycosidases and other glycosidases.[1][2] The principle of the assay involves the enzymatic hydrolysis of the colorless substrate, this compound, which releases p-nitrophenol.[3] Under alkaline conditions, p-nitrophenol converts to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring its absorbance at or around 405-420 nm.[4][5]
Comparative Performance and Reproducibility
| Parameter | Influence on Assay Performance and Reproducibility | Recommendations for Improved Reproducibility |
| pH | The optimal pH for enzyme activity can be narrow. The pKa of p-nitrophenol is around 7.14; therefore, the final pH of the reaction mixture after stopping the reaction significantly impacts color development.[4] Small variations in pH can lead to large changes in absorbance, affecting the accuracy of the results.[4] | Maintain a constant and optimal pH for the enzymatic reaction. Ensure the pH of the stop solution is sufficiently high and consistent to allow for complete ionization of the liberated p-nitrophenol.[6] |
| Temperature | Enzyme activity is highly dependent on temperature. Inconsistent incubation temperatures can lead to significant variations in reaction rates. | Use a calibrated and stable incubator or water bath. Ensure all samples and reagents are equilibrated to the assay temperature before initiating the reaction. |
| Substrate Concentration | Substrate concentration should be sufficient to ensure the reaction follows zero-order kinetics (i.e., the rate is independent of substrate concentration). Inadequate substrate concentration can lead to underestimation of enzyme activity.[7] | Determine the Michaelis-Menten constant (Km) for the enzyme and use a substrate concentration of at least 5-10 times the Km value.[7] |
| Enzyme Concentration | The enzyme concentration should be in a range where the reaction rate is linear over the incubation time. | Perform initial experiments to determine the optimal enzyme concentration that results in a linear reaction rate. |
| Incubation Time | The reaction should be stopped within the linear range of product formation. Long incubation times can lead to substrate depletion or product inhibition. | Optimize the incubation time to ensure the reaction is in the linear phase. For enzymes with high activity, shorter incubation times may be necessary.[8] |
| Interfering Substances | Components in the sample matrix, such as dissolved organic matter, can interfere with the spectrophotometric reading.[9] | Include appropriate controls, such as a sample blank (sample without substrate) and a substrate blank (substrate without sample), to account for background absorbance.[7][9] |
| Stop Reagent | The type and concentration of the stop reagent (e.g., sodium carbonate, sodium hydroxide, Tris buffer) can affect the final pH and the recovery of p-nitrophenol.[7] | Consistently use the same stop reagent at a fixed concentration. Be aware that different bases can influence the degree of interference from dissolved organic matter.[7] |
Experimental Protocol: O-Glycosidase Assay
This protocol provides a detailed methodology for measuring O-glycosidase activity using this compound as a substrate.
I. Reagents and Materials
-
This compound (Substrate)[1]
-
O-Glycosidase (Enzyme)
-
5X Reaction Buffer (e.g., 250 mM sodium phosphate, pH 5.0)[10]
-
Stop Solution (e.g., 1 M Sodium Carbonate)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
II. Procedure
-
Prepare a p-Nitrophenol Standard Curve:
-
Prepare a stock solution of p-nitrophenol (e.g., 1 mM) in the reaction buffer.
-
Create a series of dilutions ranging from 0 to 100 µM.
-
Add a fixed volume of each standard to the microplate wells.
-
Add the stop solution to each well.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance versus the concentration of p-nitrophenol to generate a standard curve.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the following to each well:
-
x µL of 5X Reaction Buffer
-
y µL of deionized water
-
z µL of enzyme solution (at various dilutions)
-
Include a blank with no enzyme.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding w µL of the this compound substrate solution. The final volume and concentrations should be optimized for the specific enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a defined volume of the stop solution (e.g., 50 µL of 1 M Sodium Carbonate) to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the p-nitrophenol standard curve to determine the concentration of p-nitrophenol produced in each well.
-
Calculate the enzyme activity, typically expressed in units/mL or µmol/min/mL. One unit of O-Glycosidase is often defined as the amount of enzyme required to produce 1 µmole of p-nitrophenol per minute at 37°C and pH 5.0 from p-nitrophenyl-2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside.[2][10]
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental Workflow for the this compound Assay.
Caption: Signaling Pathway of the this compound Assay.
References
- 1. This compound = 98 59837-14-8 [sigmaaldrich.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 6. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. qa-bio.com [qa-bio.com]
- 11. oiv.int [oiv.int]
A Head-to-Head Comparison of p-Nitrophenyl Galacto-N-bioside and its Alternatives for High-Throughput Inhibitor Screening
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the development of robust and reliable enzyme inhibitor screening assays. This guide provides an objective comparison of p-Nitrophenyl galacto-N-bioside (PNPG), a commonly used chromogenic substrate for β-galactosidase, with its main alternatives. The following sections present supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes to aid in the selection of the most suitable substrate for your research needs.
Introduction to β-Galactosidase and its Substrates
β-galactosidase is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In drug discovery, inhibitors of β-galactosidase are being investigated for various therapeutic applications, including the treatment of lysosomal storage disorders like GM1 gangliosidosis. The screening of compound libraries for potential inhibitors requires sensitive, reliable, and cost-effective assays. The choice of substrate is a key determinant of these assay characteristics.
p-Nitrophenyl-β-D-galactopyranoside (PNPG) is a widely used chromogenic substrate for measuring β-galactosidase activity. The enzymatic cleavage of PNPG releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405-420 nm.[1][2] This provides a simple and direct method for determining enzyme activity. However, several alternative substrates are available, each with its own advantages and disadvantages. This guide focuses on comparing PNPG with two common alternatives: o-nitrophenyl-β-D-galactopyranoside (ONPG), another chromogenic substrate, and 4-methylumbelliferyl-β-D-galactoside (MUGal), a fluorogenic substrate.
Performance Comparison of Substrates
The ideal substrate for inhibitor screening should exhibit high affinity for the enzyme (low Kₘ), be efficiently turned over by the enzyme (high kcat), and provide a strong and easily detectable signal. The following tables summarize the key performance characteristics of PNPG, ONPG, and MUGal based on available experimental data.
Kinetic Parameters
The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are crucial parameters for characterizing enzyme-substrate interactions. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| PNPG | Mannheimia succiniciproducens BgaB | 0.28 ± 0.04 | 1.1 ± 0.02 | [3] |
| ONPG | Mannheimia succiniciproducens BgaB | 0.61 ± 0.07 | 0.7 ± 0.01 | [3] |
| ONPG | Aspergillus oryzae | 0.800 | 0.0864 (A/min) | [4] |
| ONPG | Lactobacillus plantarum HF571129 | 6.644 | 147.5 | [5] |
| Lactose (B1674315) (Natural Substrate) | Lactobacillus plantarum HF571129 | 23.28 | 10.88 | [5] |
Note: Direct comparison of Vₘₐₓ values across different studies can be challenging due to variations in enzyme purity and assay conditions.
Based on the data from Mannheimia succiniciproducens BgaB, PNPG exhibits a lower Kₘ value compared to ONPG, suggesting a higher affinity of the enzyme for PNPG.[3] Docking studies with β-galactosidase from psychrophilic, mesophilic, and thermophilic sources also indicate a higher binding affinity for PNPG and ONPG compared to the natural substrate, lactose.[6]
Assay Sensitivity and Detection Method
The sensitivity of an assay is critical for detecting low levels of enzyme activity and for identifying weakly potent inhibitors. Fluorometric assays are generally more sensitive than colorimetric assays.[1]
| Substrate | Assay Type | Detection Wavelength (nm) | Key Advantages | Key Disadvantages |
| PNPG | Colorimetric | 405-420 | Simple, cost-effective, widely available. | Lower sensitivity compared to fluorogenic substrates. |
| ONPG | Colorimetric | 420 | Similar to PNPG, well-established. | Lower sensitivity, potential for color interference from library compounds.[7] |
| MUGal | Fluorometric | Excitation: ~365, Emission: ~445 | High sensitivity, wider dynamic range, less interference from colored compounds. | Higher cost of substrate and requirement for a fluorescence plate reader. |
A direct comparison of a chemiluminometric assay with fluorometry (using a MUGal-like substrate) and colorimetry (using an ONPG-like substrate) for the detection of β-galactosidase in bacteria demonstrated that the chemiluminometric assay was 4-fold more sensitive than the fluorometric assay and 1,000-fold more sensitive than the colorimetric assay.[1] While not a direct comparison of MUGal and PNPG, this highlights the significant increase in sensitivity achievable with non-colorimetric methods.
Suitability for Inhibitor Screening
The ultimate goal of using these substrates is to identify and characterize enzyme inhibitors. The quality of a high-throughput screening (HTS) assay is often assessed using the Z'-factor, which takes into account the signal window and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][9][10]
Z'-Factor Formula:
where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (no inhibitor).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible results. Below are representative protocols for β-galactosidase activity assays using PNPG/ONPG and MUGal.
Colorimetric Assay using PNPG or ONPG
This protocol is adapted from established methods for measuring β-galactosidase activity.[1][2][11][12]
Materials:
-
β-galactosidase enzyme solution
-
PNPG or ONPG solution (e.g., 4 mg/mL in a suitable buffer)
-
Assay Buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)[2]
-
Stop Solution (e.g., 1 M Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare Reagents: Prepare all solutions and equilibrate them to the desired reaction temperature (e.g., 28°C or 37°C).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of enzyme solution (or cell lysate)
-
For inhibitor screening, add Z µL of the test compound (dissolved in a suitable solvent like DMSO) or solvent control. Pre-incubate the enzyme with the inhibitor for a defined period if required.
-
-
Initiate Reaction: Add W µL of the PNPG or ONPG substrate solution to each well to start the reaction. The final volume and concentrations should be optimized for the specific enzyme and experimental setup.
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 10-60 minutes). The development of a yellow color indicates enzyme activity.
-
Stop Reaction: Add V µL of Stop Solution to each well to terminate the reaction. The alkaline pH of the stop solution also enhances the color of the p-nitrophenol or o-nitrophenol product.[13]
-
Measurement: Read the absorbance of each well at 420 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples. For inhibitor screening, calculate the percentage of inhibition relative to the control (no inhibitor).
Fluorometric Assay using MUGal
This protocol is based on commercially available β-galactosidase inhibitor screening kits.
Materials:
-
β-galactosidase enzyme solution
-
MUGal substrate solution
-
Assay Buffer (specific to the enzyme, often provided in kits)
-
Stop Solution (optional, depending on whether it's a kinetic or endpoint assay)
-
96-well black microplate (to minimize light scatter)
-
Fluorescence microplate reader (with appropriate filters for excitation at ~365 nm and emission at ~445 nm)
Procedure:
-
Prepare Reagents: Prepare all solutions and protect the MUGal substrate from light.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of enzyme solution
-
For inhibitor screening, add Z µL of the test compound or solvent control. Pre-incubate if necessary.
-
-
Initiate Reaction: Add W µL of the MUGal substrate solution to each well.
-
Incubation and Measurement:
-
Kinetic Assay: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time at the optimal temperature. The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
Endpoint Assay: Incubate the plate at the optimal temperature for a set period, then stop the reaction (if necessary) and measure the final fluorescence.
-
-
Data Analysis: Determine the rate of reaction or the endpoint fluorescence for each well. For inhibitor screening, calculate the percentage of inhibition relative to the control.
Signaling Pathway and Experimental Workflow Visualization
To provide a better understanding of the biological context and the experimental procedures, the following diagrams were generated using Graphviz.
GM1 Gangliosidosis Pathway
Deficiency of lysosomal β-galactosidase leads to the accumulation of GM1 ganglioside, causing the neurodegenerative disorder GM1 gangliosidosis.[14][15][16]
Caption: Simplified pathway of GM1 ganglioside catabolism and the impact of β-galactosidase deficiency.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening a compound library for β-galactosidase inhibitors.
Caption: A generalized workflow for a high-throughput screening assay to identify β-galactosidase inhibitors.
Conclusion and Recommendations
The choice between PNPG, ONPG, and MUGal for β-galactosidase inhibitor screening depends on the specific requirements of the assay and the available instrumentation.
-
p-Nitrophenyl-β-D-galactopyranoside (PNPG) remains a solid choice for many applications due to its lower cost, simplicity, and the widespread availability of absorbance plate readers. It exhibits a higher affinity for some β-galactosidases compared to ONPG.[3] It is well-suited for initial screenings, methods development, and laboratories with limited budgets.
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) is a viable alternative to PNPG, with a long history of use.[7][17] However, its lower affinity in some cases may be a disadvantage.
-
4-Methylumbelliferyl-β-D-galactoside (MUGal) is the preferred substrate for high-throughput screening and when high sensitivity is required. Its fluorometric detection method provides a wider dynamic range and is less susceptible to interference from colored compounds in screening libraries, which can lead to more reliable data and higher Z'-factor values. The main drawbacks are the higher cost of the substrate and the need for a fluorescence plate reader.
For researchers embarking on a large-scale inhibitor screening campaign where the identification of a broad range of inhibitor potencies is crucial, the initial investment in a fluorometric system and MUGal is likely to be justified by the improved data quality and assay robustness. For smaller-scale studies, educational purposes, or initial characterization of enzyme activity, PNPG and ONPG offer a reliable and cost-effective solution.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 3. Distinct Roles of β-Galactosidase Paralogues of the Rumen Bacterium Mannheimia succiniciproducens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjlss.edu.pk [pjlss.edu.pk]
- 5. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural prediction and comparative docking studies of psychrophilic β- Galactosidase with lactose, ONPG and PNPG against its counter parts of mesophilic and thermophilic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. assay.dev [assay.dev]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. GM1 Gangliosidosis | Boston Children's Hospital [childrenshospital.org]
- 15. GM1 Gangliosidosis: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GM1 gangliosidoses - Wikipedia [en.wikipedia.org]
- 17. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
A Comparative Guide to Chromogenic Substrates for Alpha-Galactosidase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative chromogenic substrates for the enzyme alpha-galactosidase (α-Gal). Understanding the performance of different substrates is crucial for the development of robust and sensitive assays in various research and drug development applications, including the diagnosis and monitoring of Fabry disease, food industry applications, and molecular biology reporter assays. This document outlines the key performance indicators of commonly used and alternative chromogenic substrates, supported by experimental data and detailed protocols for their comparative evaluation.
Introduction to Alpha-Galactosidase and Chromogenic Substrates
Alpha-galactosidase is a glycoside hydrolase that catalyzes the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins. Chromogenic substrates are synthetic compounds that, when cleaved by an enzyme like alpha-galactosidase, release a colored product (a chromophore). The intensity of the color produced is proportional to the enzyme activity, allowing for quantitative measurement using spectrophotometry. The choice of substrate can significantly impact the sensitivity, accuracy, and convenience of an alpha-galactosidase assay.
Comparison of Key Chromogenic Substrates
The most widely used chromogenic substrate for alpha-galactosidase is p-nitrophenyl-α-D-galactopyranoside (PNP-α-Gal). However, several alternatives offer distinct advantages in specific applications. This section compares the properties and performance of key chromogenic substrates.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for various chromogenic and a fluorogenic substrate with alpha-galactosidase from different sources. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as pH, temperature, and enzyme source can significantly influence the results.
| Substrate | Enzyme Source | K_m_ (mM) | V_max_ (µmol/min/mg or other units) | Optimal pH | Product Color |
| p-Nitrophenyl-α-D-galactopyranoside (PNP-α-Gal) | Aspergillus niger | 1.25 | 10.5 µmol/min/mg | 4.0 - 5.0 | Yellow[1] |
| Aspergillus niger L. | 0.915 | - | 4.0 | Yellow[2] | |
| Aspergillus sp. D-23 | 0.983 | 1.587 µmol·mL⁻¹·min⁻¹ | 5.0 | Yellow[3] | |
| Recombinant from Pichia pastoris | 0.363 | 46.9 U/mg | 6.4 | Yellow[4] | |
| 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal) | Not specified | Not available | Not available | 4.5 (in staining assay) | Blue[3][5] |
| Naphthyl-α-D-galactopyranosides | Yeast | Not available | Not available | Not specified | Varies (requires coupling agent for color)[6] |
| 4-Methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gala) | Coffee Bean | 0.144 | 5.74 pmol/min | 5.9 | Fluorescent (Blue)[7] |
Note: The Vmax values are presented in the units reported in the respective studies and may not be directly comparable. For a definitive comparison, it is recommended to perform a side-by-side analysis under identical experimental conditions.
Detailed Experimental Protocols
To facilitate the objective comparison of different chromogenic substrates, a standardized experimental protocol is provided below. This protocol can be adapted based on the specific alpha-galactosidase and laboratory equipment available.
General Protocol for Comparative Kinetic Analysis of Chromogenic Substrates
1. Materials:
- Purified alpha-galactosidase enzyme
- Chromogenic substrates:
- p-Nitrophenyl-α-D-galactopyranoside (PNP-α-Gal)
- 5-Bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal)
- 1-Naphthyl-α-D-galactopyranoside (and a suitable coupling agent like Fast Black K salt)
- Assay Buffer: 100 mM citrate-phosphate buffer, pH adjusted to the optimal pH of the enzyme (e.g., pH 4.5 for lysosomal alpha-galactosidase).[8]
- Stop Solution: 1 M sodium carbonate (for PNP-α-Gal assay) or other appropriate stop reagent.
- 96-well microplate
- Microplate reader capable of measuring absorbance at the appropriate wavelengths.
2. Enzyme Preparation:
- Prepare a stock solution of purified alpha-galactosidase in the assay buffer.
- Determine the protein concentration of the enzyme stock solution using a standard method (e.g., Bradford assay).
- Prepare a series of enzyme dilutions to find a concentration that yields a linear reaction rate over a reasonable time course (e.g., 10-30 minutes).
3. Substrate Preparation:
- Prepare stock solutions of each chromogenic substrate in a suitable solvent (e.g., dimethylformamide for X-α-Gal, water for PNP-α-Gal).
- Prepare a series of dilutions of each substrate in the assay buffer to cover a range of concentrations around the expected K_m_ value (e.g., 0.1 to 10 times the expected K_m_).
4. Assay Procedure:
- Add a fixed volume of each substrate dilution to the wells of a 96-well microplate.
- Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
- Initiate the reaction by adding a fixed volume of the diluted enzyme solution to each well.
- For PNP-α-Gal, incubate for a fixed time and then stop the reaction by adding the stop solution. Measure the absorbance at 405 nm.
- For X-α-Gal, the product is an insoluble blue precipitate. This substrate is more suitable for qualitative or semi-quantitative plate-based screening assays.[3] For quantitative analysis, the insoluble product would need to be solubilized or a different detection method employed.
- For naphthyl-α-D-galactopyranosides, after the enzymatic reaction, a coupling agent must be added to produce a colored azo dye, which can then be quantified by measuring the absorbance at a specific wavelength.
5. Data Analysis:
- For each substrate, plot the initial reaction velocity (rate of product formation) against the substrate concentration.
- Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for each substrate under the tested conditions.
- Compare the kinetic parameters to evaluate the performance of each substrate.
Visualization of the Enzymatic Reaction
The following diagram illustrates the general principle of an alpha-galactosidase assay using a chromogenic substrate.
Caption: General workflow of an alpha-galactosidase assay using a chromogenic substrate.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams provide a visual representation of the enzymatic reaction pathway and a typical experimental workflow for comparing chromogenic substrates.
Caption: Experimental workflow for the comparative analysis of chromogenic substrates.
Conclusion
The selection of an appropriate chromogenic substrate is a critical step in the development of reliable and sensitive alpha-galactosidase assays. While PNP-α-Gal remains a widely used and well-characterized substrate, alternatives such as X-α-Gal and naphthyl-α-D-galactopyranosides may offer advantages in specific contexts, such as qualitative screening or assays requiring different detection methods. For quantitative comparisons, it is imperative to determine the kinetic parameters (K_m_ and V_max_) under standardized conditions. The protocols and comparative data presented in this guide provide a valuable resource for researchers to select and validate the optimal chromogenic substrate for their specific alpha-galactosidase research needs. Furthermore, the use of more sensitive fluorogenic substrates should be considered for high-throughput screening and applications requiring lower limits of detection.
References
- 1. [Kinetic characteristics of glycosidases of Aspergillus niger 185III] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Acid-Tolerant α-Galactosidase from Aspergillus niger L. [spkx.net.cn]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of recombinant alpha-galactosidase for use in seroconversion from blood group B to O of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. A STUDY OF YEAST ALPHA-GALACTOSIDASE WITH NAPHTHYL ALPHA-D-GALACTOPYRANOSIDES AS CHROMOGENIC SUBSTRATES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of p-Nitrophenyl galacto-N-bioside: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle p-Nitrophenyl galacto-N-bioside with care, assuming it may possess hazards similar to other nitrophenyl compounds. Always operate in a well-ventilated area, preferably within a fume hood, and don the appropriate Personal Protective Equipment (PPE).
Key Safety and Disposal Information for p-Nitrophenyl Glycosides
| Parameter | Recommendation | Source Citation(s) |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemically resistant gloves (e.g., nitrile), and a laboratory coat. In case of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | [1] |
| First Aid: Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1] |
| First Aid: Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [1] |
| First Aid: Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1] |
| Spill Management | Avoid generating dust. Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal. | [1][2] |
| General Disposal Principle | Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification. | |
| Prohibited Disposal Methods | Do not empty into drains or dispose of in regular trash. | [3] |
| Container Disposal | Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance. The following workflow outlines the recommended procedure.
Experimental Protocols for Similar Compounds
While specific experimental protocols for the disposal of this compound are not available, the general principle for the disposal of solid chemical waste is to avoid creating dust and to ensure the waste is securely contained.[1][2] For spills, the material should be carefully swept up and placed in a suitable container for disposal.[2] Decontamination of the spill area should be performed with a suitable solvent followed by soap and water, with all cleaning materials also treated as hazardous waste.[3]
It is crucial to note that chemical treatment or neutralization of this compound in the laboratory is not recommended without a validated protocol and should only be attempted by trained professionals. The primary and recommended method of disposal is through a licensed hazardous waste management company.
Disclaimer: The information provided in this guide is based on the available safety data for structurally similar compounds and is intended to promote safe laboratory practices. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) office for guidance and to adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling p-Nitrophenyl galacto-N-bioside
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of p-Nitrophenyl galacto-N-bioside, a substrate used in glycobiology research. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and compliant disposal methods.
I. Personal Protective Equipment (PPE) Requirements
All personnel handling this compound are required to use the following personal protective equipment. This is a mandatory minimum, and specific experimental conditions may necessitate additional measures.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Use safety goggles with side protection.[1] |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[2][1] Nitrile rubber (NBR) gloves with a material thickness greater than 0.11 mm are recommended.[1] Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Respiratory Protection | In case of dust formation, use a dust mask type N95 (US) or a particulate filter device (EN 143) P1.[2][1][4] No protective equipment is needed under normal use conditions with adequate ventilation. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
II. Operational Protocol: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and to preserve the compound's integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is tightly sealed.
-
Confirm that the product identity matches the order specifications.
2. Storage:
-
Store in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is 2–8 °C; keep refrigerated.[2]
-
Protect from light and moisture.
3. Preparation and Use:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Ensure adequate ventilation at the point of use.
-
Avoid dust formation. If dust is generated, use appropriate respiratory protection.
-
When weighing or transferring the solid, use a chemical fume hood or a ventilated balance enclosure if possible.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[3]
4. In Case of a Spill:
-
For non-emergency personnel, no special measures are necessary for small spills if not creating dust.[2][1]
-
For larger spills or if dust is generated, wear appropriate PPE.
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[3]
-
Avoid generating dust during cleanup.
-
Clean the spill area thoroughly.
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
Dispose of unused material as chemical waste.
-
Consult with local or national waste management facilities for appropriate disposal methods.[2][1] Waste should be separated into categories that can be handled separately.[2][1]
2. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Handle contaminated packages in the same way as the substance itself.[2][1]
-
Place all contaminated materials in a sealed, labeled container for chemical waste disposal.
3. Empty Containers:
-
Completely emptied packages can be recycled if not contaminated.[2][1]
-
If recycling is not an option, dispose of the empty container as chemical waste.
IV. Emergency First Aid Procedures
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
In case of eye contact: Flush eyes with water as a precaution.[3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
In all cases of exposure, seek medical attention if symptoms persist or if you feel unwell.
Workflow for Safe Handling of this compound
A flowchart outlining the safe handling process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
